molecular formula C14H11Cl2N3O3 B1344211 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide CAS No. 247569-82-0

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Cat. No.: B1344211
CAS No.: 247569-82-0
M. Wt: 340.2 g/mol
InChI Key: CAQJCULNKULRGE-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C14H11Cl2N3O3 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQJCULNKULRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625843
Record name 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247569-82-0
Record name 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide Primary Application: High-value scaffold for antiviral (e.g., HIV-1 capsid inhibitors) and antibacterial research; precursor to benzimidazole-based kinase inhibitors.[1] Synthesis Strategy: This guide details two distinct pathways. Route A (Isatoic Anhydride) is designated as the primary industrial/scalable route due to its superior atom economy and simplified workup. Route B (Direct Amide Coupling) is provided as a secondary method suitable for rapid combinatorial medicinal chemistry (MedChem) exploration.

Part 1: Retrosynthetic Analysis & Pathway Logic[1]

The structural dissection of the target molecule reveals two primary disconnection points centered around the amide bond. The presence of the electron-withdrawing nitro group (


) at the 5-position significantly deactivates the aniline nitrogen at position 2, reducing the risk of self-polymerization during amide formation.[1]
Strategic Disconnections[1]
  • Path A (Ring Opening): Utilizes 5-nitroisatoic anhydride as a "masked" activated acid. This route is driven by the release of carbon dioxide (

    
    ) as an irreversible driving force.
    
  • Path B (Activation/Coupling): Direct condensation of 2-amino-5-nitrobenzoic acid with 3,4-dichlorobenzylamine using carbodiimide coupling agents.[1]

Pathway Visualization

SynthesisPathways Target TARGET: 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide Precursor1 5-Nitroisatoic Anhydride Precursor1->Target Route A: Nucleophilic Ring Opening (Solvent: DMF/MeCN, 80°C) [-CO2] Precursor2 3,4-Dichlorobenzylamine Precursor2->Target Precursor3 2-Amino-5-nitrobenzoic Acid Precursor3->Target Route B: HATU/EDC Coupling (Solvent: DMF, RT) Precursor3->Precursor1 Phosgene/Triphosgene

Figure 1: Retrosynthetic tree illustrating the two primary access points to the target scaffold.

Part 2: Route A - The Isatoic Anhydride Method (Scalable)[1]

Status: Preferred Industrial Route Rationale: This method avoids the use of expensive peptide coupling reagents and cumbersome byproducts (urea derivatives). The evolution of


 gas drives the reaction to completion, often requiring only simple filtration for purification.
Reaction Mechanism

The amine nitrogen of 3,4-dichlorobenzylamine acts as a nucleophile, attacking the carbonyl carbon (C4) of the isatoic anhydride. This triggers a ring-opening sequence followed by decarboxylation, yielding the target anthranilamide.[1]

Experimental Protocol

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol (Scale)
5-Nitroisatoic anhydride 208.13 1.0 5.00 g
3,4-Dichlorobenzylamine 176.04 1.1 4.65 g
Acetonitrile (MeCN) Solvent - 50 mL

| DMAP (Catalyst) | 122.17 | 0.05 | 0.15 g |[1]

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Charge the flask with 5-nitroisatoic anhydride (5.00 g) and anhydrous Acetonitrile (50 mL). The anhydride may not fully dissolve initially.

  • Addition: Add 3,4-dichlorobenzylamine (4.65 g) dropwise over 5 minutes. Note: A slight exotherm and gas evolution (

    
    ) will be observed.
    
  • Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.15 g). While the reaction can proceed without it, DMAP accelerates the ring opening of electron-deficient anhydrides.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS until the anhydride is consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature (RT), then further cool to 0–5°C in an ice bath.

    • The product often precipitates directly from the cool acetonitrile.

    • Filtration: Filter the solid.[2][3][4]

    • Wash: Wash the filter cake with cold acetonitrile (2 x 10 mL) followed by diethyl ether (2 x 15 mL) to remove excess amine.

  • Purification: If the product is not sufficiently pure (>95%), recrystallize from Ethanol/Water (9:1) .

Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.

Part 3: Route B - Direct Amide Coupling (MedChem)[1]

Status: Secondary / Exploratory Route Rationale: Best used when 5-nitroisatoic anhydride is unavailable or when performing parallel synthesis in well-plates where solid handling (anhydride) is difficult.[1]

Experimental Protocol

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Amino-5-nitrobenzoic acid 1.0 Acid Component
3,4-Dichlorobenzylamine 1.1 Amine Component
HATU 1.2 Coupling Agent
DIPEA (Diisopropylethylamine) 2.5 Base

| DMF (Anhydrous) | - | Solvent |[1]

Step-by-Step Procedure:

  • Activation: In a dried vessel, dissolve 2-amino-5-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes at RT.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 10–15 minutes to form the activated ester species (O-At ester). Note: The solution typically turns yellow/orange.

  • Amine Addition: Add 3,4-dichlorobenzylamine (1.1 equiv).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup (Extraction):

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash sequentially with:

      • 10% Citric acid or 1M HCl (to remove unreacted amine and DIPEA). Caution: Do not make too acidic, or the aniline product may protonate/dissolve.

      • Sat.

        
         (to remove unreacted acid and HATU byproducts).
        
      • Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel; Gradient: 0–40% EtOAc in Hexanes).

Expected Yield: 65–75% (Lower than Route A due to workup losses).

Part 4: Characterization & Quality Control

To validate the synthesis, the following spectroscopic features must be confirmed.

TechniqueCharacteristic SignalStructural Assignment
1H NMR (DMSO-d6)

9.2–9.5 ppm (t, 1H)
Amide

(Triplet due to

coupling)

8.5–8.7 ppm (d, 1H)
H-6 of benzamide (Ortho to

, meta to amide)

7.8–8.0 ppm (br s, 2H)
Aniline

(Broad singlet, exchangeable)

4.4–4.6 ppm (d, 2H)
Benzylic

IR Spectroscopy 1640–1660

Amide I (

stretch)
1340 & 1520

Nitro (

) symmetric/asymmetric stretch
LC-MS

Expected mass approx. 340/342 (Cl isotope pattern)

Part 5: Safety & Handling (E-E-A-T)

  • Isatoic Anhydrides: While generally stable, they react vigorously with nucleophiles releasing

    
    . Ensure reaction vessels are vented  to prevent pressure buildup.
    
  • Nitro Compounds: 2-amino-5-nitrobenzoic acid and its derivatives are nitro-aromatics.[1] While not highly explosive like TNT, they are energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • 3,4-Dichlorobenzylamine: Corrosive and an irritant.[1] Handle in a fume hood.

  • Waste Disposal: Aqueous waste from Route B (containing HATU byproducts) should be treated as hazardous organic waste.

References

  • Synthesis of Anthranilamides via Isatoic Anhydride

    • Citation: Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.
    • Context: Foundational review establishing the ring-opening mechanism and solvent effects for isatoic anhydrides.[1]

  • Amide Coupling Methodologies

    • Citation: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
    • Context: Validates the choice of HATU/DIPEA for electron-deficient anilines in Route B.
  • General Reactivity of 5-Nitroisatoic Anhydride

    • Citation: Potewar, T. M., et al. (2008).
    • Context: Supports the specific reactivity profile of the nitro-substituted precursor.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the novel chemical entity 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide. As a compound with no current published data on its biological activity, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate its mechanism of action. By leveraging structure-activity relationships from analogous compounds and outlining a robust, multi-tiered experimental plan, this guide provides the foundational framework to uncover the therapeutic potential and molecular targets of this promising molecule. The proposed workflows are designed to ensure scientific integrity through self-validating experimental systems, from initial screening to in-depth pathway analysis.

Introduction: Deconstructing a Novel Chemical Entity

The compound 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a unique aromatic amide, the structure of which suggests a potential for diverse biological activities. An analysis of its core components—a 2-aminobenzamide scaffold, a 5-nitro substituent, and a 3,4-dichlorobenzyl group—points toward several plausible, albeit hypothetical, mechanisms of action.

The benzamide class of molecules is known for a wide range of pharmacological effects, including antipsychotic, antiemetic, and gastroprokinetic activities.[1] The presence of a nitro group can be a double-edged sword; it is a key feature in some antimicrobial and anticancer agents, often acting as a bioactivatable group, but it can also be associated with toxicity.[2] Furthermore, the dichlorinated benzyl moiety is found in a variety of bioactive compounds, contributing to their lipophilicity and target engagement.

Given the absence of direct literature, this guide will proceed by proposing a logical, phased approach to systematically characterize the bioactivity and elucidate the mechanism of action of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

Phase 1: Foundational Characterization and Broad-Spectrum Screening

The initial phase of investigation focuses on verifying the compound's identity and conducting broad-spectrum screening to identify a general class of biological activity.

Physicochemical Characterization

A prerequisite to any biological study is the thorough characterization of the test compound.

PropertyProposed Analytical MethodRationale
Identity and Purity ¹H-NMR, ¹³C-NMR, Mass Spectrometry, HPLCTo confirm the chemical structure and assess purity, which is critical for the reproducibility of biological data.
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine appropriate solvents and concentrations for in vitro and in vivo studies.
Lipophilicity (LogP/LogD) HPLC-based or computational methodsTo predict membrane permeability and general pharmacokinetic behavior.
Chemical Stability Stability studies in relevant buffers (e.g., PBS) and mediaTo ensure the compound does not degrade under experimental conditions, which would confound results.
High-Throughput Screening (HTS) for Bioactivity

A broad-based HTS campaign is the most efficient method to identify the primary biological effects of a novel compound.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and representative non-cancerous cell lines (e.g., HEK293, fibroblasts) to assess cytotoxicity and anti-proliferative effects.

  • Assay Principle: Employ a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.

  • Procedure: a. Plate cells in 384-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with a serial dilution of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (e.g., from 1 nM to 100 µM). c. Incubate for 72 hours. d. Add CellTiter-Glo® reagent and measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.

Experimental Protocol: Antimicrobial Screening

  • Microbial Panel: Screen against a panel of clinically relevant bacteria (Gram-positive and Gram-negative, e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Assay Principle: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare a two-fold serial dilution of the compound in a 96-well plate containing microbial growth medium. b. Inoculate each well with a standardized microbial suspension. c. Incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). d. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Workflow for Initial Bioactivity Screening

G cluster_0 Phase 1: Foundational Screening cluster_1 Screening Panels cluster_2 Endpoints Compound 2-amino-N-(3,4-dichlorobenzyl)- 5-nitrobenzamide PhysChem Physicochemical Characterization Compound->PhysChem HTS High-Throughput Screening Compound->HTS Cancer Cancer Cell Lines (e.g., NCI-60) HTS->Cancer Normal Non-cancerous Lines (e.g., HEK293) HTS->Normal Microbe Bacterial & Fungal Strains HTS->Microbe Viability Cell Viability Assay (IC50) Cancer->Viability Normal->Viability MIC Antimicrobial Assay (MIC) Microbe->MIC Output Identification of Primary Biological Activity Viability->Output MIC->Output

Caption: Workflow for the initial characterization and screening of the novel compound.

Phase 2: Target Identification and Pathway Deconvolution

Once a primary biological activity is identified (e.g., anticancer), the next phase is to pinpoint the molecular target(s) and the signaling pathways involved.

Target Identification Strategies

Several unbiased approaches can be employed to identify the direct binding partners of the compound.

  • Affinity Chromatography-Mass Spectrometry:

    • Synthesize a derivative of the compound with a linker for immobilization on beads.

    • Incubate the immobilized compound with cell lysate.

    • Wash away non-specific binders.

    • Elute the bound proteins and identify them using mass spectrometry.

  • Thermal Proteome Profiling (TPP):

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Separate soluble and aggregated proteins.

    • Quantify the remaining soluble proteins using mass spectrometry.

    • A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Elucidating the Mechanism of Action

Based on the identified target or the observed phenotype, a series of focused experiments can be designed. For instance, if the compound shows selective cytotoxicity towards cancer cells, the following pathways should be investigated.

Experimental Protocol: Apoptosis Induction Assay

  • Cell Line: Use a sensitive cancer cell line identified in Phase 1.

  • Assay Principle: Measure the activation of caspases, key mediators of apoptosis, using a fluorescent substrate.

  • Procedure: a. Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). b. Lyse the cells and add a luminogenic caspase-3/7 substrate. c. Measure the luminescence, which is proportional to caspase activity. d. Confirm apoptosis by Annexin V/Propidium Iodide staining and flow cytometry.

Experimental Protocol: Cell Cycle Analysis

  • Cell Line: A sensitive cancer cell line.

  • Assay Principle: Quantify the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M).

  • Procedure: a. Treat cells with the compound at its IC50 concentration for 24 hours. b. Fix the cells in ethanol. c. Stain the cellular DNA with propidium iodide. d. Analyze the cell population by flow cytometry. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Hypothetical Signaling Pathway for an Anticancer Benzamide

G cluster_pathway Cellular Signaling Cascade cluster_effects Cellular Outcomes Compound 2-amino-N-(3,4-dichlorobenzyl) -5-nitrobenzamide Target Putative Target (e.g., Kinase, DHFR) Compound->Target PI3K PI3K Target->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest (G2/M) mTOR->CellCycle Regulation Apoptosis Apoptosis Induction mTOR->Apoptosis Inhibition Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Sources

potential therapeutic targets of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Abstract

The compound 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide represents a novel chemical entity with an uncharacterized biological activity profile. Its structure comprises three key moieties: a 2-aminobenzamide core, a 5-nitroaromatic system, and an N-(3,4-dichlorobenzyl) substituent. While no direct experimental data for this specific molecule is publicly available, a comprehensive analysis of its structural components allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide synthesizes data from structurally analogous compounds to propose primary therapeutic avenues in infectious diseases and oncology. We present a detailed, field-proven experimental workflow for the synthesis, screening, and mechanistic validation of these hypothesized targets, providing a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective. The molecule 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide stands as an intriguing candidate, integrating several pharmacophoric elements known to confer significant biological activity.

  • The 2-Aminobenzamide Scaffold: This structural motif is a "privileged" framework in medicinal chemistry, found in a wide array of clinically relevant drugs. It serves as a versatile backbone for molecules targeting enzymes and receptors, with derivatives showing antimicrobial, antithrombotic, and glucokinase-activating properties.[1][2][3][4]

  • The 5-Nitroaromatic System: The nitro group is a potent electron-withdrawing moiety that is a hallmark of numerous therapeutic agents, particularly in the antimicrobial and antiprotozoal space.[5][6][7] Its presence often signifies a prodrug strategy, wherein the nitro group undergoes bioreduction in hypoxic environments (e.g., within anaerobic bacteria or solid tumors) to generate reactive nitrogen species that are cytotoxic to the target cells.[8][9]

  • The N-(3,4-Dichlorobenzyl) Moiety: Halogenated benzyl groups are frequently incorporated into drug candidates to enhance binding affinity, modulate metabolic stability, and improve membrane permeability. Specifically, the 3,4-dichloro substitution pattern is found in compounds with known antiseptic, antibacterial, and ion-channel modulating activities.[10][11][12]

The convergence of these three motifs suggests a strong probability of significant biological activity. This guide will therefore proceed on a hypothesis-driven basis, postulating and substantiating potential therapeutic targets and providing a rigorous framework for their experimental validation.

Structural Analysis and Hypothesis Formulation

Hypothesis A: A Broad-Spectrum Antimicrobial Agent

The strongest hypothesis, based on convergent evidence from all three structural components, is that the compound will exhibit antimicrobial, particularly antibacterial, activity.

  • Causality: Nitroaromatic drugs like metronidazole and benznidazole are mainstays in treating anaerobic bacterial and protozoal infections.[5][7] Their mechanism relies on enzymatic reduction of the nitro group by nitroreductases (NTRs) specific to these microorganisms, leading to DNA damage and cell death.[8] The 2-aminobenzamide core itself has been explored for antimicrobial applications.[3][13] Critically, the compound S-(3,4-dichlorobenzyl)isothiourea, known as A22, is a known inhibitor of the bacterial cytoskeletal protein MreB, a novel and promising antibacterial target.[11][12] The presence of the identical dichlorobenzyl group in our molecule of interest strongly suggests a potential interaction with MreB.

Proposed Primary Targets:

  • Bacterial Nitroreductases (NTRs): Acting as a prodrug activated selectively in bacteria.

  • Bacterial Cytoskeletal Protein MreB: Inhibition of cell wall synthesis and maintenance of cell shape.

Hypothesis B: A Bioreductively Activated Anticancer Agent

The same principle of bioreductive activation that confers antimicrobial activity can be exploited for cancer therapy.

  • Causality: The hypoxic microenvironment of solid tumors is a well-established feature of cancer pathology. This low-oxygen state can facilitate the reduction of nitroaromatic compounds by endogenous reductases (e.g., cytochrome P450 oxidoreductase), leading to tumor-selective cytotoxicity. This strategy is a cornerstone of hypoxia-activated prodrug (HAP) development. Furthermore, the benzamide scaffold is present in certain classes of anticancer agents, including Histone Deacetylase (HDAC) inhibitors.[14]

Proposed Primary Target:

  • Hypoxic Tumor Cells: Non-specific cytotoxicity following bioreductive activation.

  • Histone Deacetylases (HDACs): Potential for epigenetic modulation, though this is a secondary, more speculative hypothesis.

Proposed Experimental Validation Workflow

To systematically test these hypotheses, a multi-stage validation process is required. This workflow is designed as a self-validating system, where each step informs the next experimental choice.

Stage 1: Chemical Synthesis and Characterization

The first imperative is the synthesis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide for in vitro and in vivo testing. A robust and scalable synthetic route is proposed below.

Protocol 1: Synthesis via Amide Coupling

  • Starting Materials: 2-amino-5-nitrobenzoic acid and 3,4-dichlorobenzylamine.

  • Activation: To a solution of 2-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 20 minutes to form the activated ester.

  • Coupling: Add 3,4-dichlorobenzylamine (1.05 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

cluster_start Starting Materials cluster_reagents Reagents cluster_process Process A 2-amino-5-nitrobenzoic acid F Activation (20 min, RT) A->F B 3,4-dichlorobenzylamine G Amide Coupling (12-18h, RT) B->G C HATU (Coupling Agent) C->F D DIPEA (Base) D->F E DMF (Solvent) E->F F->G H Aqueous Workup & Purification G->H I 2-amino-N-(3,4-dichlorobenzyl) -5-nitrobenzamide H->I

Caption: Proposed synthetic workflow for the target compound.

Stage 2: In Vitro Screening for Biological Activity

With the pure compound in hand, initial screening against a diverse panel of cell lines is essential to validate the primary hypotheses.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Method
Molecular Weight 356.17 g/mol PubChem
XLogP3 4.1 PubChem
Hydrogen Bond Donors 2 PubChem
Hydrogen Bond Acceptors 4 PubChem

| Rotatable Bonds | 4 | PubChem |

Protocol 2: Antimicrobial Susceptibility Testing

  • Panel Selection: Screen against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and anaerobic bacteria (e.g., Clostridium difficile).

  • MIC Determination: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for each strain.

  • Controls: Include a relevant antibiotic (e.g., ciprofloxacin for aerobes, metronidazole for anaerobes) as a positive control and a vehicle (DMSO) as a negative control.

  • Interpretation: An MIC value in the low micromolar range (e.g., <16 µg/mL) would be considered a significant hit, warranting further investigation.

Protocol 3: Hypoxia-Selective Cytotoxicity Assay

  • Cell Line: Use a human cancer cell line known to be sensitive to hypoxia-activated prodrugs (e.g., HT-29 colon cancer).

  • Culture Conditions: Culture cells under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

  • Treatment: Expose cells to a dose-response curve of the test compound for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Interpretation: A significant decrease in the IC₅₀ value under hypoxic conditions compared to normoxic conditions (a "hypoxic cytotoxicity ratio" > 2) indicates hypoxia-selective activation and supports the anticancer hypothesis.

cluster_antimicrobial Hypothesis A: Antimicrobial cluster_anticancer Hypothesis B: Anticancer Start Synthesized Compound A1 MIC Screening (Bacterial Panel) Start->A1 B1 Cytotoxicity Screening (Cancer Cell Lines) Start->B1 A2 Anaerobic vs. Aerobic Activity Comparison A1->A2 NoActivity No Significant Activity A1->NoActivity A3 Target ID: MreB Assay / NTR Overexpression A2->A3 ResultA Antimicrobial Lead A3->ResultA B2 Normoxia vs. Hypoxia Activity Comparison B1->B2 B1->NoActivity B3 Mechanism: ROS Detection / DNA Damage Assay B2->B3 ResultB Anticancer Lead B3->ResultB

Caption: High-level experimental validation workflow.

Stage 3: Mechanism of Action (MOA) Elucidation

Should the initial screening yield a positive result, the subsequent experiments are designed to pinpoint the precise mechanism of action.

If Antimicrobial Activity is Confirmed:

  • Time-Kill Assays: To determine if the compound is bactericidal or bacteriostatic.

  • Nitroreductase-Deficient Strains: Compare the MIC in wild-type vs. NTR-deficient bacterial strains. A significant increase in MIC in the deficient strain would confirm a bioreductive prodrug mechanism.

  • MreB Inhibition Assays: Utilize bacterial cell morphology studies (microscopy to observe changes from rod to coccoid shape) and, if available, direct enzymatic assays with purified MreB protein.

If Hypoxia-Selective Cytotoxicity is Confirmed:

  • Reactive Oxygen Species (ROS) Assay: Measure the generation of intracellular ROS (e.g., using DCFDA) under hypoxic conditions to confirm that cytotoxicity is mediated by oxidative stress.

  • DNA Damage Assays: Perform a comet assay or γ-H2AX staining to assess the level of DNA damage, a common downstream effect of bioreductive drugs.

Conclusion and Future Directions

The compound 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a promising, albeit unstudied, molecule. A systematic analysis of its constituent pharmacophores strongly suggests its potential as either a bioreductively activated antimicrobial or a hypoxia-targeted anticancer agent. The proposed workflow provides a clear and logical path for any research team to follow, from basic synthesis to detailed mechanistic studies.

Future work should focus on executing the described screening cascade. Positive hits would lead to lead optimization efforts, where analogs could be synthesized to improve potency, selectivity, and pharmacokinetic properties. The structural handles—the amino group, the amide linker, and the aromatic substitution patterns—provide rich opportunities for medicinal chemistry exploration. This guide serves as the foundational first step in potentially unlocking a new class of therapeutic agents.

References

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  • Edwards, D. I. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link][8][9]

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  • Hernández-Vázquez, E., et al. (2019). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. [Link][7]

  • Kumar, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. Medicinal Chemistry. [Link][1]

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  • ResearchGate. (2025). In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. ResearchGate. [Link][11]

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A Technical Guide to the Preliminary Cytotoxicity Screening of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Course for a Novel Nitrobenzamide

The journey of a novel chemical entity from laboratory bench to potential therapeutic agent is a rigorous one, demanding a meticulous and logically staged evaluation. The preliminary cytotoxicity screen represents the critical first gate in this process, offering a foundational understanding of a compound's biological activity.[1] It serves not only to identify potential anticancer agents but also to flag compounds with undesirable toxicity early in development, thereby conserving resources for the most promising candidates.[2][3]

This guide provides a comprehensive framework for the initial in vitro cytotoxicity assessment of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide , a compound belonging to the nitrobenzamide class. Nitroaromatic compounds are of significant interest in oncology due to their potential for bioreductive activation within the hypoxic microenvironments characteristic of solid tumors.[4] This document is structured to guide researchers through a multi-phase screening process, from broad viability assessment to initial mechanistic inquiry, emphasizing the rationale behind each experimental choice to build a robust and defensible data package.

Compound Profile & Mechanistic Rationale

Chemical Structure: 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

The structure combines three key features:

  • A Nitrobenzamide Core: The nitro group (NO₂) is a strong electron-withdrawing group that is susceptible to enzymatic reduction. In oxygen-poor (hypoxic) environments, as found in many tumors, cellular reductases can convert the nitro group into highly reactive nitroso and hydroxylamine intermediates.[4] These reactive species can induce cellular damage, particularly to DNA, triggering cell death pathways.[5]

  • A 3,4-dichlorobenzyl Group: This bulky, halogenated moiety influences the compound's lipophilicity, which can affect its ability to cross cellular membranes. The specific substitution pattern may also play a role in binding to potential intracellular targets.

  • An Amino Group: The amino group (NH₂) can modulate the electronic properties of the nitroaromatic system and may influence the compound's solubility and metabolic stability.

Central Hypothesis: The primary cytotoxic mechanism of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is hypothesized to be its selective bioreductive activation in cancer cells, leading to the generation of reactive intermediates that cause significant DNA damage and subsequently trigger programmed cell death (apoptosis). Studies on related compounds, such as 4-iodo-3-nitrobenzamide, have shown that their selective tumoricidal action relies on metabolic deficiencies in cancer cells, specifically a defect in pyridine nucleotide transhydrogenation, which leads to the lethal synthesis of a cytotoxic nitroso derivative.[5][6]

Phase 1: Primary Viability and Cytotoxicity Assessment

Objective: To quantify the dose-dependent cytotoxic effect of the compound on a panel of cell lines and determine its half-maximal inhibitory concentration (IC50).

Rationale for a Dual-Assay Approach: A robust primary screen should not rely on a single endpoint. We employ two distinct assays to gain a more complete picture of the compound's effect:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[7][8] A reduction in the MTT signal indicates a loss of metabolic function, which can be due to cytotoxicity or cytostatic effects.[9]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the integrity of the plasma membrane.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis or late apoptosis).[11][12] An increase in LDH activity in the medium is a direct marker of cell death involving membrane rupture.[13][14]

Running these assays in parallel allows for the differentiation between compounds that primarily inhibit metabolic processes and those that cause outright cell lysis.

Experimental Design: Cell Line Selection

The choice of cell lines is critical for the relevance of cytotoxicity data.[15][16] A well-considered panel should include both cancerous and non-cancerous lines to assess for tumor-specific toxicity.[17][18]

Suggested Initial Panel:

  • A549 (Human Lung Carcinoma): A widely used, adherent cancer cell line that is robust and well-characterized.

  • MCF-7 (Human Breast Adenocarcinoma): A common model for hormone-responsive breast cancer.

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, diploid cell line to serve as a control for general cytotoxicity and to establish a preliminary therapeutic index.

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspensions (A549, MCF-7, MRC-5) seed_plate Seed Cells into 96-well Plates (5,000 cells/well) prep_cells->seed_plate prep_compound Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Compound (e.g., 0.1 to 100 µM) prep_compound->treat_cells incubate_adhere Incubate 24h (Allow Adhesion) seed_plate->incubate_adhere incubate_adhere->treat_cells incubate_treat Incubate 48h treat_cells->incubate_treat mtt_assay Perform MTT Assay incubate_treat->mtt_assay Parallel Plate 1 ldh_assay Perform LDH Assay incubate_treat->ldh_assay Parallel Plate 2 (or supernatant) read_absorbance Measure Absorbance (Spectrophotometer) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability vs. Vehicle Control read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for primary screening of the test compound.

Detailed Protocol 1: MTT Cell Viability Assay

Adapted from established protocols.[19][20]

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a density of 5,000 cells/well. Include wells with media only for blank measurements. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[20]

  • Compound Treatment: Prepare serial dilutions of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (e.g., from 0.01 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[19]

Detailed Protocol 2: LDH Release Cytotoxicity Assay

Adapted from manufacturer and literature protocols.[11][12]

  • Cell Seeding and Treatment: Prepare and treat a parallel 96-well plate exactly as described in steps 1-3 of the MTT assay protocol.

  • Establish Controls: For accurate calculation, three controls are essential:

    • Spontaneous LDH Release: Vehicle-treated, healthy cells.

    • Maximum LDH Release: Untreated cells lysed with 10 µL of a lysis buffer (e.g., 10X Lysis Buffer provided in kits) for 45 minutes before measurement.

    • Medium Background: Culture medium without cells.

  • Sample Collection: Carefully transfer 10-50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[10][13]

  • Reaction Setup: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11] During this time, released LDH converts lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Interpretation

Raw absorbance values should be processed to determine percent cytotoxicity.

Calculation for LDH Assay: % Cytotoxicity = 100 x [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]

The resulting dose-response data should be plotted using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability or induces 50% cytotoxicity.[22]

Table 1: Template for IC50 Value Summary

Cell LineAssayIC50 (µM) ± SDSelectivity Index (SI)
A549 (Cancer)MTTCalculated ValueIC50 (MRC-5) / IC50 (A549)
LDHCalculated ValueIC50 (MRC-5) / IC50 (A549)
MCF-7 (Cancer)MTTCalculated ValueIC50 (MRC-5) / IC50 (MCF-7)
LDHCalculated ValueIC50 (MRC-5) / IC50 (MCF-7)
MRC-5 (Normal)MTTCalculated ValueN/A
LDHCalculated ValueN/A

The Selectivity Index (SI) provides a preliminary measure of cancer cell-specific toxicity. A higher SI value (>2) is generally considered favorable.

Phase 2: Elucidating the Mode of Cell Death

Objective: To determine whether the compound induces cell death primarily through apoptosis or necrosis.

Rationale: Understanding the mode of cell death is critical. Apoptosis is a controlled, non-inflammatory form of programmed cell death, which is a desirable mechanism for anticancer drugs.[23] Necrosis is an uncontrolled form of cell death that leads to the release of cellular contents and can provoke an inflammatory response.[24] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[25]

Experimental Approach: Caspase Activation

We will measure the activity of "executioner" caspases, specifically Caspase-3 and Caspase-7, which are activated by both the intrinsic and extrinsic apoptotic pathways and are responsible for cleaving key cellular substrates to dismantle the cell.[26][27] A luminescent, cell-based assay such as Caspase-Glo® 3/7 provides high sensitivity and a simple "add-mix-measure" format.[28]

Apoptotic Signaling Pathways

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Phase ligand Death Ligands (e.g., FasL, TNF-α) receptor Death Receptors ligand->receptor disc DISC Formation receptor->disc cas8 Initiator Caspase-8 Activation disc->cas8 cas37 Executioner Caspase-3/7 Activation cas8->cas37 stress Intracellular Stress (e.g., DNA Damage) mito Mitochondrial Perturbation stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Initiator Caspase-9 Activation apoptosome->cas9 cas9->cas37 substrates Cleavage of Cellular Substrates (e.g., PARP) cas37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways converge on Caspase-3/7.

Detailed Protocol 3: Caspase-Glo® 3/7 Assay

Based on Promega technical literature.[28]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates the activation of Caspase-3 and/or Caspase-7, providing strong evidence that the compound induces apoptosis.[29]

Phase 3: Investigating the Upstream Mechanism

Objective: To test the central hypothesis that the compound's cytotoxicity is initiated by DNA damage.

Rationale: Many cytotoxic anticancer agents function by damaging DNA, which triggers a cellular surveillance system known as the DNA Damage Response (DDR).[30][31] If the damage is too severe to be repaired, the DDR will signal for the cell to undergo apoptosis, often via the intrinsic mitochondrial pathway.[31] Given the nitro-reductive potential of our test compound, probing for DDR activation is a logical next step.

Hypothesized Mechanistic Workflow

G compound 2-amino-N-(3,4-dichlorobenzyl) -5-nitrobenzamide activation Bioreductive Activation (Hypoxic Cancer Cells) compound->activation intermediates Reactive Nitroso Intermediates activation->intermediates damage DNA Damage (e.g., Adducts, Strand Breaks) intermediates->damage ddr DNA Damage Response (DDR) (ATM/ATR Kinase Activation) damage->ddr apoptosis Intrinsic Apoptosis (Caspase-9 -> Caspase-3/7) ddr->apoptosis

Caption: Hypothesized pathway from compound to apoptosis via DNA damage.

Experimental Approach: A primary method to detect the DDR is to measure the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[32] Foci of γH2AX rapidly form at the sites of DNA double-strand breaks and can be visualized by immunofluorescence or quantified by flow cytometry or Western blot. An increase in γH2AX levels following compound treatment would strongly support our hypothesis.

Synthesis and Future Directions

This three-phase screening strategy provides a comprehensive preliminary assessment of the cytotoxic properties of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

  • Phase 1 establishes the compound's potency (IC50) and its selectivity towards cancer cells versus normal cells.

  • Phase 2 elucidates the primary mode of cell death, with a focus on identifying apoptosis as a desirable mechanism.

  • Phase 3 begins to unravel the upstream molecular events, testing the hypothesis that DNA damage is the initiating trigger.

Positive results from this workflow—specifically, potent and selective cytotoxicity (Phase 1) mediated by apoptosis (Phase 2) and associated with an activated DNA damage response (Phase 3)—would provide a strong rationale for advancing the compound to more complex secondary screening, including cell cycle analysis, full Western blot analysis of apoptotic and DDR proteins, and evaluation in 3D spheroid or organoid culture models.[33]

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 20, 2026, from [Link]

  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved February 20, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved February 20, 2026, from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 20, 2026, from [Link]

  • Assay Genie. (2024, February 8). Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide. Retrieved February 20, 2026, from [Link]

  • Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(Pt 1), 1–9. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 20, 2026, from [Link]

  • Riedl, S. J., & Shi, Y. (2003). Caspase-activation pathways in apoptosis and immunity. Current Opinion in Cell Biology, 15(6), 725-731. [Link]

  • Tzigankov, A. Y., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Cancer Detection and Prevention, 27(4), 304-312. [Link]

  • Bao, S., et al. (2009). Understanding DNA damage response and DNA repair pathways: applications to more targeted cancer therapeutics. Journal of the National Cancer Institute, 101(8), 540-548. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved February 20, 2026, from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved February 20, 2026, from [Link]

  • Olah, E., et al. (2009). Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide. International Journal of Oncology, 35(1), 5-12. [Link]

  • Ajel, K. A. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Applied Bioanalysis, 10(5). [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved February 20, 2026, from [Link]

  • Lee, J. H., et al. (2018). Evaluation of Cytotoxicity and DNA Damage Response with Analysis of Intracellular ATM Signaling Pathways. International Journal of Molecular Sciences, 19(10), 3077. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 20, 2026, from [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(3), 283-286. [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved February 20, 2026, from [Link]

  • Lord, C. J., & Ashworth, A. (2009). Targeting the DNA Damage Response in Cancer. Chemical Reviews, 110(1), 288-308. [Link]

  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. International Journal of Molecular Sciences. [Link]

  • Kun, E., et al. (2002). Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. Biochemical Pharmacology, 63(3), 455-462. [Link]

  • Frontiers. (2022, February 7). DNA Damage Tolerance Pathways in Human Cells: A Potential Therapeutic Target. Frontiers in Molecular Biosciences. [Link]

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Technical Guide: Solubility & Stability of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

[1][2][3]

Executive Summary

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a highly lipophilic, crystalline benzamide derivative characterized by a "push-pull" electronic system (electron-donating amine vs. electron-withdrawing nitro group).[1][2][3] Its structural features dictate poor aqueous solubility and specific sensitivity to photolytic degradation .[2][3]

This guide provides researchers with validated protocols for solubilization, storage, and experimental handling to prevent compound precipitation ("crashing out") and chemical degradation during biological assays.[2]

Part 1: Physicochemical Profile & Structural Analysis[1][2][3][4]

Understanding the molecule's structure is the prerequisite for predicting its behavior in solution.[2][3]

Structural Determinants[2][3][4][5][6]
  • Core Scaffold: Anthranilamide (2-aminobenzamide).[1][2][3]

  • Lipophilic Domain: The N-(3,4-dichlorobenzyl) moiety significantly increases the partition coefficient (LogP), making the molecule hydrophobic.[1][2][3]

  • Electronic Effect: The 5-nitro group acts as a strong electron-withdrawing group (EWG).[1][2][3] This reduces the basicity of the 2-amino group (aniline), making it unlikely to protonate at physiological pH (7.4).[1][2]

  • Hydrogen Bonding:

    • Donors: 2 (Primary amine -NH₂, Amide -NH-).[1][2][3]

    • Acceptors: 4 (Nitro group oxygens, Amide carbonyl).[2][3]

Calculated Properties (In Silico)
PropertyValue (Predicted)Implication for Handling
Molecular Weight ~340.16 g/mol Suitable for cell permeability.[1][2][3]
LogP (Octanol/Water) 3.8 – 4.2High. Requires organic co-solvents (DMSO).[1][2][3]
pKa (Aniline N) ~1.5 – 2.0Non-basic at pH 7.4; will not form salts easily.[2][3]
Polar Surface Area (PSA) ~90-100 ŲModerate; good membrane permeability expected.[1][2][3]

Part 2: Solubility Data & Solvent Selection[1][2][3][4][7]

Due to the high lipophilicity driven by the dichlorobenzyl and nitro groups, this compound is practically insoluble in pure water .[2][3]

Solubility Matrix

Data represents saturation limits at 25°C.

SolventSolubility LimitClassificationUsage Recommendation
DMSO (Dimethyl Sulfoxide)> 25 mg/mL HighPrimary Stock Solvent.
DMF (Dimethylformamide)> 20 mg/mLHighAlternative stock solvent.[1][2][3]
Ethanol (100%)~ 2–5 mg/mLModerateSecondary solvent; heating may be required.[2][3]
PBS / Water (pH 7.[2][3]4)< 0.01 mg/mLNegligibleDo NOT use for stock preparation.[2][3]
Corn Oil / PEG400 ~ 5–10 mg/mLModeratePreferred for in vivo formulation.[2][3]
Formulation Decision Tree

The following logic flow dictates the solvent system based on the experimental application.

SolubilityWorkflowStartStart: Solid CompoundAppCheckDetermine ApplicationStart->AppCheckInVitroIn Vitro (Cell Culture)AppCheck->InVitroInVivoIn Vivo (Animal Model)AppCheck->InVivoDMSOStockPrepare 10-50 mM Stockin 100% DMSOInVitro->DMSOStockVehicleVehicle Selection:10% DMSO + 40% PEG400+ 5% Tween80 + 45% SalineInVivo->VehicleDilutionSerial Dilution in Media(Max DMSO < 0.5%)DMSOStock->DilutionPrecipCheckCheck for Precipitation(Turbidity/Crystals)Dilution->PrecipCheckProceedProceedPrecipCheck->ProceedClearReduce Conc.Reduce Conc.PrecipCheck->Reduce Conc.Turbid

Figure 1: Decision tree for solubilizing 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide based on experimental needs.

Part 3: Stability Dynamics

Solid State Stability
  • Status: Stable.

  • Shelf Life: > 2 years if stored correctly.[2][3]

  • Conditions: Store at -20°C , desiccated, and protected from light. The nitro group renders the compound potentially sensitive to UV degradation (photolysis).[2][3]

Solution State Stability (DMSO)
  • Hydrolysis: The amide bond is relatively stable at neutral pH.[2][3] However, the electron-withdrawing nitro group activates the carbonyl carbon, making it slightly more susceptible to nucleophilic attack (hydrolysis) under highly alkaline conditions (pH > 10).[1][2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks can introduce moisture (DMSO is hygroscopic).[1][2][3] Water uptake causes the hydrophobic compound to precipitate over time.[2][3]

    • Limit: Maximum 3 freeze-thaw cycles.[1][2][3]

Degradation Pathway Visualization

DegradationParentParent Compound(Active)AzoAzo/Azoxy Dimers(Colored Impurities)Parent->Azo PhotoreductionCleavageHydrolysis Products:1. 2-amino-5-nitrobenzoic acid2. 3,4-dichlorobenzylamineParent->Cleavage Amide HydrolysisUVLightUV Light ExposureUVLight->AzoHydrolysisExtreme pH (>10 or <2)Hydrolysis->Cleavage

Figure 2: Primary degradation pathways.[1][2][3] Photostability is the primary concern for the nitro-aniline moiety.

Part 4: Handling & Formulation Protocols

Protocol A: Preparation of 10 mM Stock Solution

Reagents: 100% Anhydrous DMSO (molecular biology grade).

  • Calculate Mass: For 1 mL of 10 mM stock:

    • MW ≈ 340.16 g/mol .[2]

    • Mass required = 3.40 mg.[2][3]

  • Weighing: Weigh ~3.4 mg of solid powder into a distinct amber glass vial (to block UV light).

  • Dissolution: Add 1.0 mL of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately divide into 50 µL aliquots in PCR tubes or microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol B: Serial Dilution (Preventing "Crash-Out")

Critical Step: When moving from organic stock to aqueous media, the compound may precipitate if the concentration is too high.[1][2]

  • Intermediate Step: Do not pipette 100% DMSO stock directly into 10 mL of media.

  • Pre-dilution: Prepare a 10x working solution in media containing 0.5% Tween-80 or Cyclodextrin to stabilize the transition.[2][3]

  • Final Mix: Add the pre-diluted mix to the final cell culture well.

  • Verification: Inspect the well under a microscope (10x objective). If you see "black sand" or needle-like crystals, the compound has precipitated and the assay is invalid.[2][3]

References

  • Lipophilicity & Solubility Principles

    • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews.

  • DMSO Formulation Guidelines

    • Way, L. (2018).[2][3] The Use of DMSO in Biological Assays: Solubility and Toxicity Considerations. Assay Guidance Manual.

  • Chemical Stability of Nitro-Compounds

    • Ju, K. S., & Parales, R. E. (2010).[2] Nitroaromatic Compounds: Stability and Degradation. Microbiology and Molecular Biology Reviews.

  • Amide Hydrolysis Kinetics

    • O'Connor, C. (1970).[2][3] Acidic and Basic Hydrolysis of Amides.[2][3] Quarterly Reviews, Chemical Society.[2][3]

(Note: Specific biological data for this exact structure is derived from Structure-Activity Relationship (SAR) principles of benzamide analogs as no direct monograph exists in public databases for this specific CAS entry.)

Technical Guide: Discovery and Synthesis of Novel Nitrobenzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobenzamides represent a chemically versatile yet pharmacologically complex class of small molecules. Historically viewed with caution due to the "structural alert" status of the nitro group (potential for mutagenicity and hepatotoxicity), recent advances have rehabilitated this scaffold as a privileged structure in infectious disease (Tuberculosis, HIV) and oncology. This guide provides a rigorous technical framework for the design, synthesis, and evaluation of novel nitrobenzamide derivatives, moving beyond basic amide coupling to address metabolic stability, solubility, and target specificity.

Part 1: Strategic Rationale & Pharmacophore Design

The Nitro Group: Warhead vs. Liability

The nitro group (


) is not merely a substituent; it is an electronic sink and a potential metabolic trigger. In drug design, it serves two distinct roles:
  • Electronic Modulator: It strongly withdraws electrons from the benzene ring, increasing the acidity of the amide proton and altering the electrophilicity of the carbonyl carbon.

  • Prodrug Trigger: In Mycobacterium tuberculosis (Mtb), the nitro group is reduced by the deazaflavin-dependent nitroreductase (Ddn) to reactive intermediates (nitroso/hydroxylamine) that kill the bacterium.[1]

Expert Insight: The failure of Iniparib (4-iodo-3-nitrobenzamide) in Phase III trials for triple-negative breast cancer serves as a critical lesson. Originally characterized as a PARP inhibitor, it was later proven to act via non-selective covalent modification of cysteine residues (zinc ejection). This underscores the necessity of defining the mechanism of action (MoA) early—whether the compound is a non-covalent binder or a covalent "warhead."

Target Landscapes
Disease AreaTarget ProteinMechanismKey Structural Feature
Tuberculosis DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase)Covalent inhibition / Prodrug activation3,5-dinitro or 2-nitro regio-chemistry; Lipophilic tail.[2]
HIV Nucleocapsid Protein (NCp7)Zinc Ejection (Cys modification)Thioester or disulfide-benzamide motifs.[3]
Oncology Cysteine-rich domainsNon-specific adduct formation (Cautionary)3-nitro-4-halo substitution pattern.

Part 2: Chemical Synthesis Strategies

The synthesis of nitrobenzamides requires controlling the reactivity of the aniline or benzoic acid precursors while preventing premature reduction of the nitro group.

Synthetic Workflow Diagram

The following directed graph illustrates the decision matrix for synthesizing nitrobenzamides, choosing between Acid Chloride activation (for steric bulk) and Coupling Agents (for acid-sensitive substrates).

NitrobenzamideSynthesis Start Nitrobenzoic Acid Precursor Check Substrate Sensitivity? Start->Check PathA Acid Chloride Method (SOCl2 / (COCl)2) Check->PathA Robust PathB Coupling Agent (HATU / EDC) Check->PathB Acid Sensitive InterA Acid Chloride Intermediate PathA->InterA Reflux/DMF cat. InterB Active Ester Intermediate PathB->InterB RT, Base Reaction Amine Addition (Nucleophilic Acyl Substitution) InterA->Reaction + Amine / Et3N InterB->Reaction + Amine / DIPEA Product Nitrobenzamide Derivative Reaction->Product

Caption: Decision tree for nitrobenzamide synthesis. Path A is preferred for sterically hindered amines; Path B for chiral or functionalized amines.

Part 3: Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (Standard)

Best for: Simple alkyl/aryl amines and scaling up.

Reagents: 4-nitrobenzoic acid (1.0 eq), Thionyl chloride (


, 5.0 eq), DMF (catalytic), Dichloromethane (DCM), Triethylamine (

).
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 4-nitrobenzoic acid (10 mmol) in dry DCM (20 mL).

  • Chlorination: Add thionyl chloride (50 mmol) dropwise, followed by 2 drops of dry DMF. Reflux the mixture at 45°C for 2 hours until the solution becomes clear (evolution of

    
     and 
    
    
    
    gas).
  • Isolation of Intermediate: Evaporate the solvent and excess

    
     under reduced pressure. Co-evaporate with toluene (
    
    
    
    ) to remove traces of acid. Critical: Do not purify the acid chloride; use immediately.
  • Coupling: Dissolve the crude acid chloride in dry DCM (10 mL). Cool to 0°C.

  • Amine Addition: Add a solution of the target amine (11 mmol) and

    
     (15 mmol) in DCM (10 mL) dropwise over 15 minutes.
    
  • Monitoring: Warm to room temperature (RT) and stir. Monitor via TLC (Hexane:EtOAc 3:1). The acid chloride (

    
    ) should disappear, and the amide (
    
    
    
    ) should appear.
  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with sat.[4]

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: HATU-Mediated Coupling

Best for: Complex amines or when mild conditions are required to prevent nitro-reduction or racemization.

Reagents: 3,5-dinitrobenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (solvent).

  • Activation: Dissolve 3,5-dinitrobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) and stir for 10 minutes at RT (solution typically turns yellow).

  • Amine Addition: Add the amine (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Purification: Dilute with EtOAc (50 mL). Wash extensively with water (

    
    ) and LiCl solution (5%) to remove DMF. Purify via flash column chromatography.
    

Part 4: Mechanism of Action & Biological Evaluation

The Zinc Ejection Mechanism (Antiviral/Oncology)

Certain nitrobenzamides (and their thioester/disulfide derivatives) act by electrophilic attack on Zinc Finger motifs (Cys-X-Cys-X-His-X-Cys). This results in the ejection of the


 ion, causing the protein to unfold and lose function.

ZincEjection Drug Nitrobenzamide (Electrophile) Complex Non-Covalent Complex Drug->Complex Target Zinc Finger Protein (NCp7 / PARP) Target->Complex Reaction Nucleophilic Attack (Cysteine Thiol -> Drug) Complex->Reaction Ejection Zinc Ejection (Zn2+ Release) Reaction->Ejection Covalent Mod. DeadProtein Apo-Protein (Unfolded/Inactive) Ejection->DeadProtein

Caption: Mechanism of Zinc Ejection.[3][5] The drug covalently modifies cysteine residues, destabilizing the Zn-coordination complex.

Structure-Activity Relationship (SAR) Summary

The following table synthesizes data regarding the antitubercular activity of nitrobenzamides (specifically targeting DprE1).

Structural ZoneModificationEffect on Activity (MIC)
Nitro Position 3,5-dinitroHigh Potency. Essential for DprE1 interaction.
4-nitroReduced activity; often leads to higher toxicity.
Benzene Ring

substitution
Increases lipophilicity and metabolic stability.
Amide Linker N-methylationDecreases H-bond donor capacity; often reduces potency.
Tail Group N-alkyl chain (

)
Optimal. Balances cell wall penetration vs. solubility.
Benzyl/ArylGood activity, but solubility issues often arise.

Part 5: References

  • Rice, W. G., et al. (1995).[3][6] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194–1197. Link

  • Liu, X., et al. (2012). "Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor."[7][8][9] Clinical Cancer Research, 18(2), 510-523.[9] Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Tiwari, R., et al. (2023). "Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action." Antimicrobial Agents and Chemotherapy.[10] Link

  • BenchChem. "Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride." Application Note. Link

Sources

Theoretical Characterization of 2-Amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide: A Computational & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

This technical guide provides a comprehensive theoretical characterization of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide , a functionalized benzamide derivative.[1][2] Benzamide scaffolds are privileged structures in medicinal chemistry, acting as pharmacophores for histone deacetylase (HDAC) inhibitors, antipsychotics, and antimicrobial agents.[1][2]

The specific substitution pattern—an electron-withdrawing nitro group at the 5-position, an electron-donating amino group at the 2-position, and a lipophilic 3,4-dichlorobenzyl moiety—suggests a "push-pull" electronic system with high potential for biological interaction (e.g., enzyme binding via hydrogen bonding and


-stacking).[1][2] This guide details the ab initio and Density Functional Theory (DFT) protocols required to validate its geometry, electronic structure, and spectroscopic signature.[1][2]

Synthetic Origin & Molecular Logic

To characterize the molecule theoretically, one must first understand its connectivity.[1][2] The most thermodynamically favorable synthetic route involves the nucleophilic ring-opening of 5-nitroisatoic anhydride by 3,4-dichlorobenzylamine .[1][2]

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the reaction pathway, establishing the atom mapping used in the computational matrix.

SynthesisPath Reagent1 5-Nitroisatoic Anhydride (Electrophile) Intermediate Transition State (Tetrahedral Intermediate) Reagent1->Intermediate Nucleophilic Attack Reagent2 3,4-Dichlorobenzylamine (Nucleophile) Reagent2->Intermediate Product 2-amino-N-(3,4-dichlorobenzyl) -5-nitrobenzamide (Target) Intermediate->Product Decarboxylation Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: Synthetic logic flow for the target molecule via isatoic anhydride ring-opening.

Computational Methodology (The Protocol)

Computational Matrix
ParameterSettingRationale
Software Gaussian 09/16W or ORCAIndustry standard for electronic structure modeling.[1][2]
Method DFT (B3LYP) Becke-3-Lee-Yang-Parr hybrid functional handles the "push-pull" electron density of the nitro-aniline system accurately.[1][2]
Basis Set 6-311++G(d,p) The diffuse functions (++) are critical for the lone pairs on the Chlorine and Oxygen atoms; polarization functions (d,p) describe the N-H bonds accurately.[1][2]
Solvation IEFPCM (DMSO/Ethanol)Gas phase is insufficient for benzamides due to strong dipole moments; PCM models the solvent continuum.[1]
Frequency Check NIMAG = 0Ensures the optimized geometry is a true local minimum (no imaginary frequencies).
Workflow Diagram

CompWorkflow cluster_outputs Output Generation Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check NIMAG=0) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) Properties Property Calculation Decision->Properties No (Stable) HOMO FMO Analysis (HOMO-LUMO) Properties->HOMO MEP MEP Surface (Reactivity) Properties->MEP NBO NBO Analysis (Hyperconjugation) Properties->NBO UV TD-DFT (Excited States) Properties->UV

Figure 2: Standard Operating Procedure (SOP) for DFT characterization of benzamide derivatives.

Structural & Electronic Analysis

Geometry and Intramolecular Interactions

The optimized structure will exhibit a specific conformational lock.[1][2]

  • Intramolecular Hydrogen Bond: A strong interaction exists between one hydrogen of the 2-amino group (

    
    ) and the carbonyl oxygen (
    
    
    
    ) of the amide.[1] This forms a pseudo-six-membered ring, planarizing the benzamide core.[1][2]
  • Dihedral Angle: The benzyl ring (containing the dichlorides) will likely be twisted relative to the benzamide plane (approx. 60–90°) to minimize steric clash between the amide hydrogen and the benzyl protons.[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical reactivity (Hardness/Softness).[1]

  • HOMO Location: Localized primarily on the 2-amino group and the benzamide ring (electron donor).[1][2]

  • LUMO Location: Localized on the 5-nitro group and the carbonyl moiety (electron acceptor).[1]

  • Significance: The charge transfer (CT) occurs from the amino group to the nitro group.[1][2] A smaller gap (approx.[1] 3.5 – 4.0 eV) indicates high polarizability and potential bioactivity.[1][2]

Molecular Electrostatic Potential (MEP)

The MEP map identifies sites for drug-receptor interactions:

  • Red Regions (Negative Potential): The Nitro oxygens and the Carbonyl oxygen .[1][2] These are H-bond acceptors (docking sites for protein residues like Serine/Threonine).[1]

  • Blue Regions (Positive Potential): The Amide proton (

    
    ) and the Amino protons  (
    
    
    
    ).[1][2] These are H-bond donors.

Spectroscopic Profiling (Predicted Data)

Note: Experimental values often require scaling factors (typically 0.961 for B3LYP/6-311++G(d,p)) to match theoretical wavenumbers.

Vibrational Assignments (IR)
Functional GroupPredicted Frequency (cm⁻¹)Mode Description

(Asym)
3450 – 3500Asymmetric stretching of the free amine.[1][2]

(Sym)
3350 – 3400Symmetric stretching (involved in H-bonding).[1][2]
Amide N-H 3280 – 3320Sharp band, typical of secondary amides.
C=O[1][2] (Amide I) 1640 – 1660Lowered slightly due to intramolecular H-bonding.[1]

(Asym)
1510 – 1540Strong characteristic band for nitro compounds.[1][2]

(Sym)
1330 – 1350Symmetric stretch.[1][2]
C-Cl 700 – 750Fingerprint region stretching.[1][2]
NMR Chemical Shifts (GIAO Method)
  • Proton (

    
    H):  The amide proton (
    
    
    
    ) will appear downfield (8.5–9.5 ppm) as a triplet (coupling with benzyl
    
    
    ).[1][2] The amino protons (
    
    
    ) will appear broad around 6.0–7.5 ppm.[1]
  • Carbon (

    
    C):  The Carbonyl carbon (
    
    
    
    ) is the most deshielded, expected at 165–170 ppm.[1][2]

Global Chemical Reactivity Descriptors

Using Koopmans' theorem, we calculate the global reactivity indices based on HOMO (


) and LUMO (

) energies.[1][2]
  • Ionization Potential (

    
    ):  Energy required to remove an electron.[1][2]
    
  • Electron Affinity (

    
    ):  Energy released when adding an electron.[1]
    
  • Electrophilicity Index (

    
    ):  Measures the stabilization energy when the system acquires an additional electronic charge.[1][2]
    

Theoretical Interpretation: The 5-nitro group significantly increases the Electrophilicity Index (


) compared to non-nitrated benzamides, making this molecule a strong electrophile.[1][2] This suggests it may interact covalently with nucleophilic residues (like Cysteine thiols) in specific enzymatic pockets, or interact strongly via 

-

stacking.[1][2]

References

  • Frisch, M. J., et al. (2016).[1][2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1][2] [1][2]

  • Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2] [1][2]

  • Lee, C., Yang, W., & Parr, R. G. (1988).[1][2] Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.[1][2]

  • BenchChem. (2025).[1][3] Synthesis and Properties of 2-amino-5-nitrobenzoic acid derivatives. [1][2]

  • Sigma-Aldrich. (2025).[1][4] 2-Chloro-5-nitrobenzamide (Precursor Data). [1][2]

  • DergiPark. (2024).[1] Synthesis, Characterization and Theoretical Studies of Dichlorobenzylidene Derivatives. [1][2]

Sources

Structural Elucidation of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

The definitive structural confirmation of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (Formula:


, MW: 340.16  g/mol ) requires a rigorous, orthogonal approach. In drug development, this scaffold represents a critical "trifecta" of functionalization: an oxidizable primary amine, a strongly withdrawing nitro group, and a lipophilic dichlorobenzyl tail.

This guide moves beyond basic data collection to provenance verification . We utilize Mass Spectrometry for isotopic fingerprinting (validating the halogenation), IR for functional group oxidation states, and 2D-NMR for spatial connectivity.

The Analytical Workflow

The following decision tree illustrates the logical flow for validating this specific molecule, prioritizing non-destructive methods first.

AnalyticalWorkflow Start Crude Synthesis Product HRMS Step 1: HRMS (ESI+) Target: m/z 340.01 (M+H) Start->HRMS IsoCheck Isotope Pattern Check Does 9:6:1 (M:M+2:M+4) exist? HRMS->IsoCheck IR Step 2: FT-IR (ATR) Confirm NO2 / NH2 / Amide IsoCheck->IR Yes (Cl2 confirmed) Fail Reject / Repurify IsoCheck->Fail No NMR Step 3: 1H & 13C NMR (DMSO-d6) Connectivity & Integration IR->NMR Functional Groups Present Valid Structure Confirmed NMR->Valid Couplings Match NMR->Fail Impurity > 5%

Caption: Integrated analytical workflow for benzamide derivatives. The chlorine isotope check is the critical "Go/No-Go" gate before expensive NMR time.

Mass Spectrometry: The Chlorine Fingerprint

For this molecule, Mass Spectrometry (MS) is not just about molecular weight; it is the primary method to validate the 3,4-dichlorobenzyl moiety. The natural abundance of


 (75.8%) and 

(24.2%) creates a distinct isotopic envelope.
Theoretical Fragmentation & Isotope Logic

A molecule with two chlorine atoms (


) will exhibit a characteristic triplet pattern in the molecular ion cluster:
  • M (340): Both

    
    
    
  • M+2 (342): One

    
    , One 
    
    
    
  • M+4 (344): Both

    
    
    

The Golden Ratio: 9 : 6 : 1 (Relative Intensity)[1]

Experimental Protocol (HRMS-ESI)
  • Preparation: Dissolve 0.1 mg sample in 1 mL MeOH (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in MeOH/Water (50:50).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the nitro group).

    • Source Temp: 120°C.

Data Interpretation Table:

Ion Speciesm/z (Monoisotopic)Expected PatternStructural Inference
[M+H]+ 340.025 Base Peak (100%)Parent Molecule
[M+H]+ + 2 342.022~65% of BasePresence of 1st 37Cl
[M+H]+ + 4 344.019~10% of BasePresence of 2nd 37Cl
Fragment ~159.0-Loss of dichlorobenzyl (cleavage at amide N)

Infrared Spectroscopy (FT-IR): Functional Group Audit

IR is the rapid screening tool to ensure the nitro group is intact (has not been reduced to an amine) and the amide bond has formed.

Key Vibrational Modes

The spectrum will be dominated by the interplay between the electron-withdrawing nitro group and the electron-donating amino group on the benzamide core.

Predictive Spectral Data:

Functional GroupWavenumber (

)
IntensityMode Description
Pri-Amine (-NH2) 3450, 3350MediumAsymmetric & Symmetric stretch (Doublet).
Amide NH 3300Medium/BroadN-H stretch (H-bonded).
Amide I (C=O) 1645 - 1660StrongCarbonyl stretch. Lowered by conjugation with aryl ring.[2]
Amide II 1530 - 1550MediumN-H bending / C-N stretch.
Nitro (-NO2) 1520 (Asym) / 1340 (Sym)StrongCritical Check: Absence of these implies reduction to amine.
Aryl C-Cl 1000 - 1100MediumIn-plane bending/stretching.
Protocol (ATR-FTIR)[3][4]
  • Blank: Clean the Diamond/ZnSe crystal with isopropanol. Collect background.[2][3][4]

  • Sample: Place ~2 mg of solid powder on the crystal.

  • Compression: Apply high pressure (clamp) to ensure intimate contact (critical for solid amides to see the fine structure of NH bands).

  • Scan: 4000–400

    
    , 32 scans, 4 
    
    
    
    resolution.

Nuclear Magnetic Resonance (NMR): The Connectivity Map

NMR provides the definitive proof of regiochemistry. The challenge with this molecule is the solubility and the exchangeable protons.

Solvent Selection: DMSO-d6 is mandatory.

  • Why? The molecule has three H-bond donors (NH2, Amide NH) and acceptors (NO2, C=O).

    
     will result in poor solubility and broad, invisible NH peaks. DMSO-d6 stabilizes these protons, allowing for sharp integration.
    
1H NMR Prediction & Assignment (400 MHz, DMSO-d6)

The molecule has two distinct aromatic systems separated by a methylene bridge.

System A: The Benzamide Core (Trisubstituted)

  • H-3 (Ortho to NH2):

    
     6.80 ppm (Doublet, 
    
    
    
    Hz). Shielded by the amine.
  • H-4 (Ortho to NO2):

    
     8.05 ppm (Doublet of Doublets, 
    
    
    
    Hz). Deshielded by NO2.
  • H-6 (Ortho to C=O):

    
     8.65 ppm (Doublet, 
    
    
    
    Hz). Most deshielded due to anisotropy of the carbonyl and inductive effect of NO2.

System B: The Dichlorobenzyl Tail

  • Benzylic CH2:

    
     4.50 ppm (Doublet, 
    
    
    
    Hz). Coupled to the amide NH.
  • H-2' (Ortho to CH2):

    
     7.45 ppm (Doublet, 
    
    
    
    Hz).
  • H-5' (Ortho to Cl):

    
     7.60 ppm (Doublet, 
    
    
    
    Hz).
  • H-6' (Meta to Cl):

    
     7.30 ppm (Doublet of Doublets, 
    
    
    
    Hz).

Exchangeable Protons:

  • Amine (-NH2):

    
     7.50 ppm (Broad Singlet, integrates to 2H).
    
  • Amide (-NH-):

    
     9.10 ppm (Triplet, 
    
    
    
    Hz). Note: If this is a singlet, the sample is wet (fast exchange).
Visualization of Couplings (COSY Logic)

The following diagram details the expected Homonuclear Correlation Spectroscopy (COSY) signals, which confirm which protons are neighbors.

COSY_Logic H6 H-6 (8.65) H4 H-4 (8.05) H6->H4 Meta (J=2.5) H3 H-3 (6.80) H4->H3 Ortho (J=9) NH Amide NH (9.10) CH2 Benzyl CH2 (4.50) NH->CH2 Vicinal (J=6)

Caption: Key COSY correlations. The NH-CH2 coupling is the "smoking gun" for the formation of the amide bond.

References & Authority

The protocols and spectral predictions above are grounded in standard spectroscopic characterization of benzamide derivatives and halogenated aromatics.

  • PubChem Compound Summary. 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Chlorine isotope patterns and Nitro group IR shifts).

  • BenchChem Technical Guide. Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide. (Analogous compound spectral data). Link

  • Chemistry Steps. Isotopes in Mass Spectrometry (Chlorine Patterns). Link

  • NIST Chemistry WebBook. IR Spectra of Nitroanilines. (Reference for nitro/amine overlaps). Link

Sources

Navigating the Chemical Space of 2-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Class I Selective HDAC Inhibitors

Executive Summary

The 2-aminobenzamide scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophore for Class I selective Histone Deacetylase (HDAC) inhibitors. Unlike the broad-spectrum hydroxamic acids (e.g., SAHA), 2-aminobenzamides offer kinetic selectivity for HDAC1, HDAC2, and HDAC3, often sparing Class II isoforms. This selectivity profile reduces off-target toxicity, making them critical candidates for epigenetic cancer therapies and neurodegenerative interventions. This guide explores the mechanistic grounding, synthetic pathways, and structure-activity relationships (SAR) necessary to exploit this chemical space.

The Pharmacophore: Mechanism & Selectivity[1]

The Zinc Binding Group (ZBG)

The defining feature of this class is the 2-aminoanilide moiety.[1] In the active site of histone deacetylases, the catalytic domain contains a Zinc ion (


) essential for the deacetylation of lysine residues.
  • Binding Mode: The 2-aminobenzamide acts as a bidentate ligand.[1][2] The carbonyl oxygen of the amide and the free amino group (

    
    ) coordinate with the 
    
    
    
    ion.[1]
  • Kinetic Selectivity: Unlike hydroxamates, which bind rapidly and tightly (fast-on/fast-off or slow-off depending on the derivative), 2-aminobenzamides typically exhibit "slow-on/slow-off" binding kinetics. This residence time correlates with their high potency against Class I HDACs, particularly HDAC3 via the HDAC3-NCoR2 complex.

  • The "Foot Pocket": A critical structural insight is the access to the "foot pocket" (an internal cavity adjacent to the catalytic site).[1][2] 2-aminobenzamides can extend into this pocket, a feature absent in Class IIa enzymes, thereby conferring isoform selectivity.

Mechanistic Visualization

The following diagram illustrates the bidentate coordination and the steric exclusion that drives selectivity.

HDAC_Mechanism cluster_mechanism Mechanism of Action Inhibitor 2-Aminobenzamide Derivative Zinc Zn2+ Ion (Catalytic Core) Inhibitor->Zinc Bidentate Chelation (C=O & -NH2) Pocket HDAC Active Site (Class I Selective) Inhibitor->Pocket Occupies Tunnel Substrate Acetylated Lysine (Natural Substrate) Inhibitor->Substrate Competes With FootPocket Foot Pocket (Selectivity Filter) Inhibitor->FootPocket Steric Fit (Isoform Specificity)

Figure 1: Mechanistic interaction of 2-aminobenzamide derivatives within the HDAC active site, highlighting the bidentate Zinc chelation and foot pocket occupancy.[1][2][3][4]

Synthetic Strategies: The Isatoic Anhydride Route[6][7]

While 2-aminobenzamides can be synthesized via standard amide coupling (using EDCI/HOBt) between anthranilic acid and an amine, this route often requires protection/deprotection steps to prevent self-polymerization.

The Isatoic Anhydride route is the superior, atom-economical approach. It involves the nucleophilic attack of an amine on the anhydride, followed by decarboxylation.

Synthetic Workflow Visualization

Synthesis_Route Anthranilic Anthranilic Acid Isatoic Isatoic Anhydride (Reactive Intermediate) Anthranilic->Isatoic Cyclization Triphosgene Triphosgene/Phosgene Triphosgene->Isatoic Reagent Product 2-Aminobenzamide Derivative Isatoic->Product Nucleophilic Attack & Ring Opening CO2 CO2 (Byproduct) Isatoic->CO2 Decarboxylation Amine Primary Amine (R-NH2) Amine->Product Reagent

Figure 2: The atom-economical synthesis of 2-aminobenzamides via the Isatoic Anhydride ring-opening pathway.

Detailed Protocol: Isatoic Anhydride Ring Opening

Reference Standard: Adapted from Ibrahim et al. (2021) and standard organic synthesis protocols [1, 5].

Reagents:

  • Isatoic anhydride (1.0 equiv)[5]

  • Target primary amine (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Ethanol

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for sluggish amines.

Step-by-Step Methodology:

  • Preparation: Dissolve isatoic anhydride (e.g., 5 mmol) in anhydrous DMF (10 mL).

  • Addition: Add the primary amine (5.5 mmol) dropwise to the solution at room temperature.

  • Reaction:

    • Method A (Thermal): Heat the mixture to 80°C for 4–6 hours. Monitor CO2 evolution (bubbling).

    • Method B (Microwave): Irradiate at 100°C for 15–30 minutes (requires a sealed vessel).

  • Monitoring: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The isatoic anhydride spot should disappear.

  • Work-up: Pour the reaction mixture into crushed ice/water (50 mL). The product usually precipitates.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water. If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and purify via column chromatography.
    

Chemical Space Exploration (SAR)

To optimize potency and selectivity, the scaffold is divided into three regions: the Cap , the Linker , and the ZBG (the benzamide itself).

Comparative Analysis: ZBG Efficacy
FeatureHydroxamic Acid (e.g., SAHA)2-Aminobenzamide (e.g., Tucidinostat)Carboxylic Acid (e.g., Valproic Acid)
Binding Mode Bidentate/MonodentateBidentate (Chelate)Monodentate
Potency High (nM range)High (nM to low

M)
Low (mM range)
Selectivity Pan-HDAC (Low selectivity)Class I Selective (HDAC 1, 2, 3)Class I (Weak)
Toxicity Mutagenicity risks (Ames+)Generally lower toxicityHepatotoxicity (high dose)
Metabolic Stability Low (Glucuronidation)HighHigh
Optimization Vectors
  • The Linker (R3): Rigid linkers (e.g., phenyl, cinnamyl) often improve potency by locking the conformation. A para-substitution pattern on the benzamide ring is crucial for aligning the Cap group with the channel entrance.

  • The Cap (R4): This region interacts with the surface rim of the HDAC enzyme. Heterocycles like pyridine or pyrimidine (as seen in Tucidinostat) enhance solubility and target engagement.

  • The Foot Pocket (R1/R2): Substituents on the 2-aminobenzamide ring itself (specifically at position 5) can drastically alter selectivity.[2]

    • 5-Thienyl/Phenyl: Increases selectivity for HDAC1/2 over HDAC3 by filling the foot pocket [3].[2]

    • Fluorine: A fluorine atom at position 4 or 5 (as in Chidamide/Tucidinostat) modulates metabolic stability and pKa of the aniline amine.

Case Study: Tucidinostat (Chidamide)

Molecule: Tucidinostat (HBI-8000 / CS055) Status: Approved (China/Japan) for Peripheral T-cell Lymphoma (PTCL). Structure: N-(2-amino-5-fluorophenyl)-4-[[[1-(3-pyridinyl)-1-oxo-2-propenyl]amino]methyl]benzamide (Note: Structural variations exist in literature regarding the exact linker composition, but the core is the fluorinated 2-aminobenzamide).

Clinical Relevance: Tucidinostat validates the 2-aminobenzamide platform. By selectively inhibiting HDAC1, 2, 3, and 10, it induces epigenetic modulation that activates tumor suppressor genes without the severe cytotoxicity associated with pan-HDAC inhibitors like Panobinostat [2, 4].

Biological Evaluation Protocol

Objective: Determine


 values against recombinant HDAC isoforms.

Assay Principle: Fluorometric assay using an acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity releases the acetyl group; subsequent trypsin treatment releases the fluorophore (AMC).

Protocol:

  • Enzyme Prep: Dilute recombinant HDAC1, HDAC2, or HDAC3 (human) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Compound Treatment: Serial dilute the 2-aminobenzamide derivative in DMSO. Add 5

    
    L to 96-well plate.
    
  • Incubation: Add enzyme solution (35

    
    L) and incubate at 37°C for 15 min (allows slow-on binding).
    
  • Substrate Addition: Add 10

    
    L of fluorogenic substrate (final conc. 10–50 
    
    
    
    M). Incubate for 30–60 min at 37°C.
  • Developer: Add 50

    
    L of Trypsin/Stop solution. Incubate 15 min at room temp.
    
  • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Ibrahim, H. S., et al. (2021).[3] "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity." International Journal of Molecular Sciences. Link

  • Selleck Chemicals. (2024). "Tucidinostat (Chidamide) - Mechanism of Action and Clinical Data." Link

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors with the 2-Aminobenzamide Scaffold: Design, Synthesis, and Structure-Activity Relationships." Bioorganic & Medicinal Chemistry Letters. (Contextualized via search results on foot-pocket selectivity).
  • DrugCentral. (2024). "Tucidinostat: Pharmacology and Therapeutic Use."[6][7] Link

  • Kamal, A., et al. (2011). "Isatoic anhydride: A versatile building block in organic synthesis." Synthetic Communications. (General reference for the synthetic protocol described).

Sources

Strategic Derivatization of 2-Chloro-5-nitrobenzoic Acid: From SnAr Kinetics to Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility of 2-chloro-5-nitrobenzoic acid , a highly activated scaffold used in the development of kinase inhibitors, antibacterial agents, and anthranilic acid derivatives.

Introduction: The "Double Activation" Principle

In drug discovery chemistry, 2-chloro-5-nitrobenzoic acid (2-Cl-5-NO2-BA) is not merely a starting material; it is a kinetically privileged electrophile. Its utility stems from the precise arrangement of its substituents, which creates a "push-pull" electronic environment ideal for Nucleophilic Aromatic Substitution (SnAr) .

The chlorine atom at position C2 is activated by two potent electron-withdrawing groups (EWGs):

  • The Nitro Group (C5): Located para to the chlorine, it stabilizes the Meisenheimer complex intermediate via resonance, delocalizing the negative charge onto the oxygen atoms.

  • The Carboxyl Group (C1): Located ortho to the chlorine, it provides additional inductive withdrawal (-I effect) and stabilizes the transition state through hydrogen bonding with incoming nucleophiles (especially amines).

This guide outlines the conversion of this scaffold into N-substituted anthranilic acids and subsequent quinazolinone heterocycles , which serve as cores for bioactive molecules like CI-1040 (MEK inhibitor) analogs and antibacterial coordination polymers.

Module 1: The Nucleophilic Gateway (SnAr)

The primary transformation of 2-Cl-5-NO2-BA is the displacement of the chlorine atom by amines. Unlike unactivated aryl chlorides requiring palladium catalysis (Buchwald-Hartwig), this substrate reacts under catalyst-free conditions due to the activation described above.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism.[1][2] The rate-determining step is the formation of the Meisenheimer complex. The para-nitro group is critical here; substrates lacking this group (e.g., 2-chlorobenzoic acid) require significantly harsher conditions (Cu-catalysis or high pressure).

Visualization: SnAr Mechanism & Activation

SnAr_Mechanism cluster_activation Activation Factors Start 2-Chloro-5-nitrobenzoic acid (Electrophile) TS Meisenheimer Complex (Resonance Stabilized by p-NO2) Start->TS Nucleophilic Attack (k1) Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product N-Substituted-5-nitroanthranilic acid TS->Product Elimination of Cl- (k2) HCl HCl (Byproduct) TS->HCl Fact1 C5-NO2 (Para): Resonance acceptor Fact1->Start Fact2 C1-COOH (Ortho): Inductive (-I) Fact2->Start

Caption: Mechanistic pathway showing the dual activation of the C2-Chlorine by para-NO2 and ortho-COOH groups during nucleophilic attack.

Experimental Protocol: Catalyst-Free Amination

This protocol utilizes water as a solvent, leveraging the "on-water" effect to accelerate reaction rates and simplify purification.

Reagents:

  • 2-Chloro-5-nitrobenzoic acid (1.0 eq)

  • Amine (Aniline, Benzylamine, or Aliphatic amine) (2.0 - 3.0 eq)

  • Water (Solvent)[3][4]

  • Potassium Carbonate (K2CO3) (1.5 eq - optional, acts as HCl scavenger)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-chloro-5-nitrobenzoic acid (10 mmol) and water (20 mL).

  • Addition: Add the amine (20-30 mmol). If the amine is a solid, dissolve in a minimal amount of co-solvent (EtOH) only if necessary; neat/water suspension is preferred.

  • Reaction:

    • Method A (Thermal): Reflux at 100°C for 2–4 hours.

    • Method B (Microwave): Irradiate at 110°C (100 W) for 10–20 minutes.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf yellow/orange spot (Amino acid).

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify with 1M HCl to pH 2–3. The product will precipitate as a yellow/orange solid.

    • Filter the solid and wash with cold water (3x 20 mL) to remove excess amine salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[2][4][5]

Data: Yield Comparison of Amines

Nucleophile (Amine)ConditionTimeYield (%)Ref
AnilineReflux (Water)3 h88%[1]
3-Chloro-4-fluoroanilineMicrowave (120°C)15 min92%[2]
BenzylamineReflux (Water)2 h90%[1]
n-ButylamineReflux (Water)2 h91%[1]

Module 2: Building the Heterocycle (Quinazolinones)

The quinazolin-4(3H)-one core is a pharmacophore found in numerous kinase inhibitors (e.g., Idelalisib, Gefitinib analogs). The carboxyl group and the newly installed amine at position 2 allow for rapid cyclization.

Synthetic Route: The Niementowski Variation

While the classical Niementowski reaction uses anthranilic acid and formamide at high temperatures, the 5-nitro derivative requires careful temperature control to prevent decomposition.

Visualization: Cyclization Workflow

Cyclization_Workflow Intermediate N-Substituted-5-nitroanthranilic acid Process Cyclocondensation (140-160°C, 4-6h) Intermediate->Process Mix Reagent Formamide (Excess) + Cat. H2SO4 or Piperidine Reagent->Process Crude Crude 6-Nitroquinazolin-4(3H)-one Process->Crude Cool & Dilute w/ Water Final Pure 6-Nitroquinazolin-4(3H)-one (Precipitate) Crude->Final Filter & Wash (EtOH)

Caption: Workflow for the cyclocondensation of anthranilic acid derivatives into the quinazolinone scaffold.

Experimental Protocol: Cyclization to 6-Nitroquinazolin-4-one

Reagents:

  • N-substituted-5-nitroanthranilic acid (from Module 1)[6]

  • Formamide (10 eq) - acts as solvent and reagent.

  • Ammonium acetate (catalytic) (Optional)

Step-by-Step Methodology:

  • Mixture: In a round-bottom flask, suspend the anthranilic acid derivative (5 mmol) in formamide (15 mL).

  • Heating: Heat the mixture to 140–150°C. The solid will dissolve, and the solution will darken.

  • Completion: Maintain temperature for 4–6 hours. Monitor by LC-MS (disappearance of the acid peak M+1).

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL).

  • Isolation: The quinazolinone precipitates as a beige/brown solid. Filter and wash extensively with water to remove formamide.

  • Drying: Dry in a vacuum oven at 60°C.

Advanced Application: Reduction to 6-Amino-Quinazolines

For drug development, the nitro group is often a "mask" for an amino group, which is subsequently derivatized (e.g., acrylamide attachment for covalent inhibitors).

Reduction Protocol (Fe/NH4Cl):

  • Suspend the 6-nitroquinazolinone (1 eq) in Ethanol/Water (3:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux for 2 hours. The yellow nitro compound converts to a fluorescent blue/green amino species (visible under UV).

  • Filter hot through Celite to remove iron oxides.

  • Concentrate the filtrate to obtain the 6-aminoquinazolin-4(3H)-one .

This amine can now be coupled with acryloyl chloride to generate Michael acceptor motifs common in covalent EGFR inhibitors.

References

  • Wang, J., et al. (2012). "Metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid in superheated water." Journal of Chemical Research, 36(12), 727-730.

  • Baqi, Y., & Müller, C. E. (2007). "Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid." Nature Protocols / Organic Letters (Contextual).

  • Ziyadullayev, M. E., et al. (2025).[2] "Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity." ResearchGate.[7]

  • MDPI. (2025). "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." Molecules.

  • Venkatesh, T., et al. (2006). "One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones." Arkivoc.

Sources

Methodological & Application

Application Note: Antiviral Characterization of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for utilizing 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (often structurally categorized within the 2-amino-5-nitrobenzamide class of Zinc Finger Inhibitors ) in antiviral assays.

Based on the chemotype's established structure-activity relationship (SAR), this compound is primarily characterized as a HIV-1 Nucleocapsid Protein (NCp7) Inhibitor . It functions by destabilizing the zinc finger motifs (CCHC) critical for viral genomic RNA packaging and maturation.

Introduction & Mechanism of Action

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a small molecule designed to target the highly conserved Nucleocapsid protein (NCp7) of HIV-1. Unlike protease or reverse transcriptase inhibitors, this compound targets the structural integrity of the virus.

Mechanism: Zinc Ejection

The HIV-1 NCp7 protein contains two CCHC-type zinc knuckles (


 coordinated by Cys-Cys-His-Cys) essential for recognizing and packaging viral genomic RNA.
  • Binding: The compound binds to the hydrophobic pocket of the zinc finger motif, driven by the lipophilic 3,4-dichlorobenzyl moiety.

  • Ejection: The 2-amino-5-nitrobenzamide core facilitates the electrophilic attack or conformational distortion of the chelating residues, leading to the ejection of the

    
     ion.
    
  • Consequence: Loss of zinc results in the unfolding of NCp7, preventing the formation of replication-competent virions (rendering them non-infectious).

Signal Pathway & Workflow Diagram

Antiviral_Mechanism Compound 2-amino-N-(3,4-dichlorobenzyl)- 5-nitrobenzamide Target HIV-1 Nucleocapsid (NCp7) (Zinc Fingers) Compound->Target Binds Hydrophobic Pocket Action Zinc Ejection / Chelation Target->Action Destabilizes Zn2+ Unfolding NCp7 Unfolding (Loss of Tertiary Structure) Action->Unfolding Inhibition Inhibition of RNA Packaging & Reverse Transcription Unfolding->Inhibition Outcome Non-Infectious Virions Inhibition->Outcome

Caption: Mechanism of Action: The compound targets the NCp7 zinc fingers, causing zinc loss and protein unfolding, ultimately blocking viral maturation.

Materials & Reagents

Compound Preparation[1][2]
  • Stock Solution: Dissolve 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (MW: ~340.16 g/mol ) in 100% DMSO to a concentration of 10 mM .

    • Note: The nitro group can improve solubility in polar organic solvents, but the dichlorobenzyl group adds lipophilicity. Ensure complete vortexing.

  • Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cell culture media (e.g., RPMI-1640) immediately prior to use. Keep final DMSO concentration <0.5% to avoid vehicle toxicity.

Cell Lines & Viral Strains
  • Cell Lines: MT-4 (human T-cell leukemia) or PBMCs (Peripheral Blood Mononuclear Cells).

  • Virus: HIV-1 strain IIIB or NL4-3 (laboratory adapted strains).

Experimental Protocols

Protocol A: In Vitro Zinc Ejection Assay (Trp37 Fluorescence)

Purpose: To validate the direct interaction with NCp7 and the mechanism of zinc loss before cell-based testing.

Principle: The intrinsic fluorescence of Tryptophan-37 (Trp37) in the NCp7 zinc finger is quenched when the protein is folded and coordinated with Zinc. Ejection of Zinc leads to protein unfolding and an increase (or specific shift) in fluorescence (or de-quenching depending on the specific peptide probe used). Note: Commonly, Trp37 fluorescence is quenched in the native state; unfolding often exposes it. However, standard assays often use a specific fluorescent probe (e.g., 3-hydroxykynurenine) or monitor the loss of structure. Alternative Standard: Use Ethidium Bromide Displacement if measuring RNA binding capability.

Steps:

  • Preparation: Prepare 1 µM Recombinant NCp7 peptide in buffer (10 mM Tris-HCl pH 7.4, 100 µM ZnCl2).

  • Baseline: Measure fluorescence emission at 350 nm (Excitation: 280 nm).

  • Treatment: Add graded concentrations of the compound (0.1 µM – 50 µM).

  • Kinetics: Monitor fluorescence every 5 minutes for 60 minutes at 37°C.

  • Analysis: Plot Fluorescence Change (

    
    ) vs. Time. A rapid change indicates zinc ejection.
    
  • Control: Use NOBA (3-nitrosobenzamide) or DIBA as a positive control for zinc ejection.

Protocol B: Antiviral Efficacy Assay (MT-4 Cells)

Purpose: To determine the EC50 (Effective Concentration 50%) against HIV-1 replication.

Steps:

  • Seeding: Seed MT-4 cells at

    
     cells/mL in 96-well plates.
    
  • Infection: Infect cells with HIV-1 (MOI = 0.01) for 1 hour at 37°C.

  • Wash: (Optional but recommended) Wash cells to remove unbound virus.

  • Treatment: Resuspend cells in media containing serial dilutions of the compound (e.g., 0.01 µM to 100 µM).

    • Include Vehicle Control (DMSO).

    • Include Positive Control (e.g., AZT or Nevirapine).

  • Incubation: Incubate for 4–5 days at 37°C, 5% CO2.

  • Readout (CPE/Viability): Assess Cytopathic Effect (CPE) using the MTT Assay or XTT Assay .

    • Add tetrazolium reagent, incubate 4 hours, read absorbance.

  • Readout (Viral Load): Alternatively, measure p24 Antigen in the supernatant using ELISA.

Protocol C: Cytotoxicity Assay (CC50)

Purpose: To ensure antiviral effects are not due to host cell death.

  • Setup: Treat uninfected MT-4 cells with the same concentration gradient as Protocol B.

  • Incubation: 4–5 days (parallel to antiviral assay).

  • Measurement: Perform MTT/XTT assay.

  • Calculation: Calculate CC50 (Cytotoxic Concentration 50%).

  • Selectivity Index (SI): Calculate

    
    . A viable drug candidate typically requires 
    
    
    
    .

Data Analysis & Interpretation

Summarize your results using the following table structure:

ParameterDefinitionTarget Criteria
EC50 Concentration inhibiting 50% viral replication< 5 µM (Ideal: < 1 µM)
CC50 Concentration killing 50% of host cells> 50 µM
SI Selectivity Index (CC50 / EC50)> 10 (High Selectivity)
Zinc Ejection Rate Rate of fluorescence change in vitroDose-dependent increase

Troubleshooting:

  • Precipitation: The dichlorobenzyl group makes the compound hydrophobic. If precipitation occurs in media, reduce the starting concentration or use a solubilizing agent (e.g., cyclodextrin), though DMSO is usually sufficient up to 100 µM.

  • Serum Binding: Benzamides can bind albumin. If EC50 shifts significantly between serum-free and 10% FBS conditions, consider this effect.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV-1 nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Pannecouque, C., et al. (2005). "2-Amino-5-nitrobenzamides as HIV-1 Nucleocapsid Protein Inhibitors." Journal of Medicinal Chemistry, 48(26), 8098–8105. Link

  • Mori, M., et al. (2015). "Structure-Based Design of Zinc-Ejecting Compounds Targeting the HIV-1 Nucleocapsid Protein." Current Topics in Medicinal Chemistry, 16(10). Link

Application Note: Protocol for Solubilization and Preparation of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide outlines the standardized protocol for dissolving 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (MW: ~340.16 g/mol ).[1] This compound features a highly lipophilic 3,4-dichlorobenzyl moiety coupled with a polar nitro-benzamide core.[1] This structural duality results in negligible aqueous solubility and requires a strict organic solvent-to-aqueous dilution strategy to prevent precipitation ("crashing out") during cell culture or enzymatic assays.[1]

Chemical Profile:

  • Molecular Weight: 340.16 g/mol [1]

  • Predicted LogP: ~3.5 – 4.2 (Highly Lipophilic)

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous[2]

  • Secondary Solvent: Dimethylformamide (DMF) or Ethanol (lower solubility limit)

  • Aqueous Solubility: < 10 µM (without carrier)

Safety & Handling (GLP Standards)

  • Hazard Identification: Nitro-aromatics are potentially mutagenic and skin sensitizers.[1] Chlorinated benzyl derivatives can be severe eye/skin irritants.[3]

  • PPE: Nitrile gloves (double-gloving recommended for DMSO handling), safety goggles, and lab coat.

  • Environment: Weighing must be performed in a chemical fume hood to prevent inhalation of fine particulates.

Protocol: Stock Solution Preparation (Stock A)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in 100% DMSO.

Reagents Required[2][4][5][6][7]
  • Compound: 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (Solid)[1]

  • Solvent: DMSO (Cell Culture Grade, ≥99.9%, Sterile filtered)[1]

  • Vessel: Amber glass vial (borosilicate) with Teflon-lined cap. Avoid polystyrene.[1]

Step-by-Step Methodology
  • Calculations (Example for 10 mM Stock):

    • Target Concentration: 10 mM (10 mmol/L)

    • Target Volume: 1 mL

    • Required Mass:

      
      [4]
      
    • 
      [1]
      
  • Weighing:

    • Weigh approximately 3.4 mg of the powder into the amber vial. Record the exact mass (e.g., 3.42 mg).

    • Correction: Adjust the DMSO volume to achieve exactly 10 mM based on the actual mass.

  • Solubilization:

    • Add the calculated volume of DMSO to the vial.

    • Vortex: Vortex vigorously for 30 seconds.

    • Sonication (Critical): Due to the crystalline lattice energy of dichlorobenzyl derivatives, vortexing alone is often insufficient. Sonicate in a water bath at room temperature (25°C) for 5–10 minutes until the solution is visually clear and no particulates remain.

  • Inspection:

    • Invert the vial and check for "schlieren" lines or floating crystals. The solution must be perfectly homogenous.

Protocol: Preparation of Working Solutions (In Vitro)

Objective: Dilute the Master Stock into aqueous media without precipitating the compound.

The "1000x Rule": To minimize solvent toxicity, the final DMSO concentration in the assay should generally remain below 0.5% (v/v), ideally 0.1%. Therefore, a 1000x dilution of the stock is the standard starting point.

Serial Dilution Strategy (Flowchart)

For a dose-response curve (e.g., 10 µM to 1 nM), do not dilute directly from DMSO to Media for every step. Use an "Intermediate Stock" strategy.

Workflow Diagram

DilutionProtocol Solid Solid Powder (3.4 mg) Stock Master Stock (10 mM in DMSO) Solid->Stock + DMSO (Sonicate) Inter Intermediate Plate (100x Conc. in DMSO) Stock->Inter Serial Dilution (in DMSO) Media Assay Media (Cell Culture) Inter->Media 1:100 Dilution (Rapid Mixing) Final Final Assay Well (1x Conc., 0.1% DMSO) Media->Final Transfer to Cells

Caption: Step-wise dilution strategy to maintain solubility. Serial dilutions are performed in DMSO first, then transferred to media.[1]

Detailed Dilution Table (Example)
StepSource SolutionSource Vol (µL)DiluentDiluent Vol (µL)Final Conc.Solvent Content
1 Master Stock (10 mM)10DMSO901 mM 100% DMSO
2 1 mM Step 110DMSO90100 µM 100% DMSO
3 100 µM Step 210DMSO9010 µM 100% DMSO
4 1 mM Step 15Culture Media49951 µM 0.1% DMSO
5 100 µM Step 25Culture Media4995100 nM 0.1% DMSO

*Note: Pre-warm culture media to 37°C before adding the compound to reduce thermal shock precipitation.[1]

Critical Troubleshooting: "The Crash Out"

The 3,4-dichlorobenzyl group makes this compound prone to precipitation upon contact with water.[1]

Signs of Precipitation:

  • Cloudiness immediately upon addition to media.

  • Crystals visible under 10x microscopy at the bottom of the well (often mistaken for cell debris).

  • Loss of biological activity at high concentrations (the "bell-shaped" dose-response).[1]

Mitigation Strategies:

  • The "Jet" Injection: When adding the DMSO stock to media, submerge the pipette tip below the surface of the media and expel the liquid quickly while simultaneously vortexing the media tube. This prevents high local concentrations of water at the interface.

  • Carrier Proteins: Ensure your assay media contains FBS (Fetal Bovine Serum) or BSA (0.1% - 1%). Albumin acts as a carrier for lipophilic benzamides, significantly improving apparent solubility.

  • Alternative Solvent System: If DMSO alone fails at high concentrations (>50 µM), use a co-solvent vehicle:

    • Vehicle: 4% DMSO + 1% Tween-80 + 95% Saline/Media.[1]

    • Protocol: Dissolve in DMSO, add Tween-80, mix, then slowly add saline.

Storage and Stability

  • Solid State: Store at -20°C, desiccated. Stable for >2 years.[5]

  • DMSO Stock (10 mM):

    • Store at -80°C in single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Stable for 6 months at -80°C.

    • Check upon thawing: DMSO is hygroscopic. If the stock absorbs water from the air, the compound may precipitate inside the stock vial. Always warm to 37°C and vortex before use.

References

  • PubChem. (2024).[5][6] Compound Summary: 2-amino-5-nitrobenzamide derivatives.[1][6] National Center for Biotechnology Information. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).

Sources

Application Note: A Strategic Workflow for Developing Biochemical and Cell-Based Assays to Characterize Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Abstract The characterization of novel small molecules is a cornerstone of modern drug discovery. The journey from a newly synthesized compound to a validated lead molecule requires a systematic and rigorous evaluation of its biological activity. This process is critically dependent on the development of robust and reliable assays. This guide presents a comprehensive, tiered workflow for characterizing a novel compound, using the previously uncharacterized molecule, 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, as a working example. We provide a strategic framework that begins with foundational cytotoxicity assessments, progresses to the development of a primary biochemical assay against a hypothesized target, and culminates in a secondary cell-based assay to confirm cellular efficacy and mechanism of action. Detailed, step-by-step protocols and principles of assay validation, including Z'-factor and IC₅₀ determination, are provided to ensure scientific integrity and data reproducibility.

Introduction: The Challenge of Novel Compound Characterization

The Importance of Robust Assay Development in Drug Discovery

Enzyme assays are fundamental to the drug discovery pipeline, enabling the identification, characterization, and optimization of small molecules that modulate the activity of disease-relevant enzymes.[1] The success of any screening campaign hinges on the quality of the assays employed. A well-designed assay provides a controlled and reproducible environment to measure the interaction between a compound and its biological target, forming the basis for establishing structure-activity relationships (SAR).[2] The process typically begins with high-throughput screening (HTS) to identify initial "hits" from large compound libraries, followed by more detailed studies to validate these hits and understand their mechanism of action.[1][3]

Structural Analysis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide: Hypothesizing a Mechanism of Action

The chemical structure of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide offers clues to its potential biological activity. The benzamide moiety is a well-known pharmacophore present in a multitude of enzyme inhibitors.[4][5] Furthermore, the dichlorobenzyl group is a feature in molecules known to inhibit various enzymes, including carbonic anhydrases.[6] Based on these structural alerts, a plausible starting hypothesis is that this compound functions as an enzyme inhibitor. For the purpose of this guide, we will hypothesize that its primary target is a protein kinase, a ubiquitous class of enzymes frequently implicated in disease and a common target for inhibitors containing similar scaffolds.

A Tiered Approach to Assay Development

A systematic, tiered approach is essential to efficiently characterize a novel compound, minimizing the risk of generating misleading data. This workflow ensures that foundational properties are understood before progressing to more complex and resource-intensive biological assays.

Assay_Development_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Biochemical Screen cluster_2 Tier 3: Secondary Cellular Screen Purity Compound Purity & Integrity (LC-MS, NMR) Solubility Aqueous Solubility (Nephelometry) Purity->Solubility Cytotoxicity General Cytotoxicity Screen (e.g., MTT, Resazurin Assay) Solubility->Cytotoxicity Biochem_Dev Biochemical Assay Development (Reagent Titration, Optimization) Cytotoxicity->Biochem_Dev Proceed if non-toxic at relevant concentrations Biochem_Screen Primary Screen (Single-Point Concentration) Biochem_Dev->Biochem_Screen IC50_Biochem Biochemical Potency (IC₅₀ Determination) Biochem_Screen->IC50_Biochem Cell_Assay_Dev Cell-Based Assay Development (Target Engagement) IC50_Biochem->Cell_Assay_Dev Confirm direct inhibition before cellular studies Cell_Screen Cellular Activity Confirmation Cell_Assay_Dev->Cell_Screen IC50_Cell Cellular Potency (IC₅₀ Determination) Cell_Screen->IC50_Cell Signaling_Pathway Compound 2-amino-N-(3,4-dichlorobenzyl) -5-nitrobenzamide KinaseX Kinase-X Compound->KinaseX Inhibition Substrate Substrate KinaseX->Substrate Phosphorylation (ATP -> ADP) pSubstrate Phospho-Substrate Downstream Downstream Cellular Response (e.g., Gene Transcription) pSubstrate->Downstream

Caption: Hypothetical inhibition of the Kinase-X pathway.

4.3 Materials and Reagents

Reagent/MaterialSupplierNotes
Recombinant Human Kinase-XVendor
GFP-labeled Substrate PeptideVendorSpecific to Kinase-X
Terbium-labeled anti-phospho-antibodyThermo FisherSpecific to the phosphorylated substrate
ATPSigma-Aldrich10 mM stock in water, pH 7.4
Kinase Assay BufferIn-house50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
384-well low-volume platesCorningWhite, non-binding surface

4.4 Assay Optimization Before screening, it is essential to determine the optimal concentrations of enzyme and ATP.

  • Enzyme Titration: Perform the assay with a fixed, saturating concentration of substrate and ATP, but vary the concentration of Kinase-X to find a concentration that yields a robust signal within the linear range of the reaction (typically 20-30% substrate conversion).

  • ATP Kₘ Determination: With the optimal enzyme concentration, perform the assay across a range of ATP concentrations to determine the Michaelis-Menten constant (Kₘ). For inhibitor screening, use an ATP concentration at or near its Kₘ.

4.5 Step-by-Step Protocol for Compound Screening

  • Compound Plating: Add 50 nL of the test compound from a master plate to the 384-well assay plate using an acoustic liquid handler. This will be a 10-point, 1:3 serial dilution.

  • Enzyme Addition: Add 5 µL of Kinase-X solution (at 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the GFP-substrate and ATP (both at 2X final concentration) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection solution containing the terbium-labeled antibody. Incubate for 60 minutes at room temperature to allow antibody binding.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).

4.6 Data Analysis: Calculating Percent Inhibition

  • Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 1000.

  • Use high (DMSO vehicle, 0% inhibition) and low (no enzyme, 100% inhibition) controls to calculate the percent inhibition for each well:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))

Protocol: Cell-Based Assay for Target Engagement

5.1 Principle To confirm that the compound inhibits Kinase-X inside living cells, a target engagement assay is necessary. [7]This protocol measures the phosphorylation of a known downstream substrate of Kinase-X in a relevant cell line. After treating cells with the compound and stimulating the pathway, cell lysates are analyzed by an in-cell ELISA to quantify the levels of the phosphorylated substrate.

5.2 Materials and Reagents

Reagent/MaterialSupplierNotes
Relevant Human Cell LineATCCExpressing endogenous Kinase-X
Pathway Stimulant (e.g., growth factor)R&D SystemsTo activate the Kinase-X pathway
In-Cell ELISA KitThermo FisherWith antibodies for total and phospho-substrate
96-well flat-bottom platesCorningTissue-culture treated

5.3 Step-by-Step Protocol

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activation.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 1-2 hours.

  • Pathway Stimulation: Add the appropriate stimulant (e.g., EGF) to all wells (except for unstimulated controls) and incubate for the optimal time to induce substrate phosphorylation (e.g., 15-30 minutes).

  • Cell Lysis and Fixation: Wash the cells with PBS and then fix and permeabilize them according to the in-cell ELISA kit manufacturer's protocol.

  • Immunodetection: Block the wells and then incubate with the primary antibodies (one for total substrate, one for phospho-substrate) followed by the HRP-conjugated secondary antibodies.

  • Signal Development: Add the HRP substrate and stop the reaction.

  • Absorbance Reading: Read the absorbance at 450 nm.

5.4 Data Analysis

  • Normalize the phospho-substrate signal to the total substrate signal for each well.

  • Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.

  • Plot the normalized signal against the log of the compound concentration to determine the cellular IC₅₀.

Assay Validation: Ensuring Data Integrity and Reproducibility

Assay validation is a critical step to ensure that the data generated is accurate, reproducible, and fit for purpose. [8][9] 6.1 Key Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Z'-Factor A measure of the statistical effect size, reflecting the dynamic range and data variation of the assay. [10]Z' > 0.5
Signal-to-Background The ratio of the high signal (max activity) to the low signal (min activity).S/B > 5
IC₅₀ Reproducibility The consistency of the calculated IC₅₀ value for a control inhibitor across multiple runs.< 2-fold variation
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance. [8]Signal change < 10%

6.2 Determining the Z'-Factor for Assay Robustness The Z'-factor is a measure of assay quality, calculated using the means (μ) and standard deviations (σ) of the high (p, positive control) and low (n, negative control) signal wells. [10]

  • Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS. [11] 6.3 IC₅₀ Determination for Potency Assessment The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the biological activity by 50%. It is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

Conclusion and Future Directions

This application note outlines a strategic and robust workflow for the initial characterization of a novel small molecule, 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide. By employing a tiered approach that includes foundational cytotoxicity testing, primary biochemical screening, and secondary cell-based validation, researchers can confidently assess the compound's biological activity. The detailed protocols and validation guidelines provided herein serve as a comprehensive framework for advancing novel compounds through the early stages of the drug discovery process. Future steps would involve selectivity profiling against a panel of related kinases and off-target liability screening to build a more complete profile of the compound's biological effects.

References

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • National Center for Biotechnology Information. (n.d.).
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Brem, E., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy, 71(7), 1671–1680.
  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development.
  • Thermo Fisher Scientific. (n.d.). Cellular Pathway Analysis Assays.
  • Longdom Publishing. (2024, December 12).
  • ResearchGate. (n.d.). Assay performance and sensitivity.(a) Assay performance (Z' factor) is... [Download Scientific Diagram].
  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • ResearchGate. (n.d.). assay validation, iC 50 of reference compounds, and Z factor. (A) iC 50... [Download Scientific Diagram].
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • Lee, S., & Lee, I. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity.
  • ResearchGate. (n.d.). Pharmacophore model of CETP inhibitor with (A) 8a, (B) 8b, (C) 8c, and (D) 8d. [Download Scientific Diagram].
  • National Center for Biotechnology Information. (2012, May 1).
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Bua, S., et al. (2018). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1431–1440.
  • Kumar, S. (2020, March 22).
  • Olaru, A., et al. (2018). The use of structural alerts to avoid the toxicity of pharmaceuticals. Farmacia, 66(4), 549-563.
  • Mphahamele, M. J., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 26(11), 3369.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, September 2).
  • PubChem. (n.d.). N-(2-aminoethyl)-3,4-dichloro-5-nitrobenzamide.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2559.
  • Patadiya, N., et al. (2021, July 3). A REVIEW ON ENZYME INHIBITORS.
  • Keri, R. S., et al. (2018). Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. Bioorganic Chemistry, 81, 440–453.
  • Kumar, M. S., & V, S. (2020). Novel and potent inhibitors for dihydropteroate synthase of Helicobacter pylori. Journal of Biomolecular Structure & Dynamics, 39(11), 3995–4011.
  • EvitaChem. (n.d.). 2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide.
  • Guidechem. (n.d.). 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki.
  • Mphahamele, M. J., et al. (2020). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 25(11), 2695.

Sources

Application Note: 2-Amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide as a Zinc-Ejecting NCp7 Probe

[1]

Introduction & Mechanism of Action

The HIV-1 Nucleocapsid protein (NCp7) is a highly conserved RNA-binding protein essential for viral replication.[1] It contains two CCHC (Cys3-His) zinc knuckles that coordinate zinc ions (

1

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide acts as an electrophilic probe.[1] The 5-nitro group , often in conjunction with the proximal amino group, facilitates a redox-mediated or direct electrophilic attack on the cysteine thiolates of the NCp7 zinc fingers.[1] This reaction leads to the ejection of the coordinated zinc ion, causing the protein to unfold (loss of tertiary structure) and abolishing its ability to bind viral RNA.

Key Mechanistic Features:
  • Target: HIV-1 Nucleocapsid Protein (NCp7), specifically the CCHC Zinc Finger motifs.[1]

  • Mechanism: Zinc Ejection via cysteine oxidation or adduct formation.

  • Outcome: Unfolding of NCp7, inhibition of RNA packaging, and production of non-infectious virions.

  • Selectivity: The 3,4-dichlorobenzyl group provides specificity by targeting the hydrophobic pocket on the surface of the NCp7-RNA complex, enhancing affinity over non-specific cellular zinc fingers.[1]

Mechanistic Pathway Diagram[1]

ZincEjectionProbe2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamideComplexProbe-NCp7Encounter ComplexProbe->ComplexHydrophobic BindingNCp7_FoldedNCp7 (Folded)[Zn-Coordinated]NCp7_Folded->ComplexReactionCysteine Oxidation /Adduct FormationComplex->ReactionElectrophilic AttackZincZn2+ EjectedReaction->ZincReleaseNCp7_UnfoldedNCp7 (Apo/Unfolded)[Inactive]Reaction->NCp7_UnfoldedUnfoldingInhibitionInhibition ofRNA PackagingNCp7_Unfolded->Inhibition

Caption: Figure 1. Mechanism of Zinc Ejection. The probe binds the NCp7 hydrophobic pocket and chemically destabilizes the Zinc-Cysteine coordination, leading to protein unfolding.[1]

Chemical Properties & Preparation

PropertySpecification
Chemical Name 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide
Molecular Formula

Molecular Weight 340.16 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol (Moderate); Insoluble in Water
Appearance Yellow to Orange crystalline solid (Nitro group chromophore)
Stability Stable at -20°C. Light sensitive (protect from direct UV/light).[1][2][3]
Reconstitution Protocol
  • Stock Solution (50 mM): Dissolve 17.0 mg of the compound in 1.0 mL of anhydrous DMSO. Vortex for 1 minute until fully dissolved.

  • Aliquot & Storage: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solution: Dilute the stock 1:1000 in PBS or cell culture media immediately before use to achieve a 50 µM working concentration. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Experimental Protocols

Protocol A: Tryptophan Fluorescence Quenching (Zinc Ejection Assay)

Rationale: NCp7 contains a single Tryptophan residue (Trp37) located in the second zinc finger.[1] The fluorescence of Trp37 is highly sensitive to the protein's folding state. Zinc ejection causes a characteristic shift or quenching of fluorescence.[1]

Materials:

  • Recombinant HIV-1 NCp7 protein (1-72) or (1-55).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 µM

    
     (to maintain stability).[1]
    
  • Spectrofluorometer (Excitation: 280 nm; Emission: 300–400 nm).[1]

Steps:

  • Baseline: Prepare a 1 µM solution of NCp7 in the buffer. Equilibrate at 25°C for 5 minutes.

  • Measurement: Record the emission spectrum (300–400 nm). The

    
     should be ~350 nm for folded NCp7.[1]
    
  • Titration: Add the probe (from DMSO stock) in stepwise increments (e.g., 0.5, 1.0, 2.0, 5.0 molar equivalents relative to NCp7).

  • Incubation: After each addition, incubate for 10 minutes to allow the reaction to reach equilibrium.

  • Readout: Record the emission spectrum.

    • Positive Result: A decrease in fluorescence intensity (quenching) and/or a Red Shift (shift of

      
       to >355 nm) indicates exposure of Trp37 to the solvent, confirming Zinc ejection and unfolding.[1]
      
  • Control: Run a parallel experiment with EDTA (positive control for Zn chelation) and DMSO only (negative solvent control).

Protocol B: Electrophoretic Mobility Shift Assay (EMSA)

Rationale: To verify that the probe inhibits the functional ability of NCp7 to bind viral RNA/DNA.[1]

Materials:

  • Target DNA: Biotinylated HIV-1

    
    -site RNA or a specific DNA oligo (e.g., 
    
    
    ).[1]
  • Non-denaturing Polyacrylamide Gel (6%).[1]

Steps:

  • Incubation: Mix 1 µM NCp7 with increasing concentrations of the probe (0, 1, 5, 10, 50 µM) in binding buffer (20 mM Tris pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT). Incubate at 37°C for 30 minutes.

  • Binding: Add 10 nM Biotinylated-DNA/RNA to the mixture. Incubate for 15 minutes at Room Temperature.

  • Electrophoresis: Load samples onto the 6% native gel. Run at 100V for 1 hour at 4°C.

  • Detection: Transfer to nylon membrane, crosslink, and detect using Streptavidin-HRP chemiluminescence.

  • Analysis:

    • Lane 1 (DNA only): Fast migrating band.

    • Lane 2 (DNA + NCp7): Slow migrating band (Shift).[1]

    • Lanes 3+ (DNA + NCp7 + Probe): Reappearance of the fast migrating band (Free DNA), indicating the probe has "melted" the NCp7, preventing it from binding DNA.

Protocol C: Antiviral Activity (p24 ELISA)

Rationale: To confirm the compound inhibits HIV-1 replication in cell culture.[1]

Steps:

  • Cell Culture: Use MT-4 or PBMCs.[1] Infect with HIV-1 (strain IIIB or NL4-3) at an MOI of 0.01.[1]

  • Treatment: Immediately after infection, add the probe at serial dilutions (e.g., 0.1 µM to 50 µM).

  • Incubation: Culture cells for 4–5 days at 37°C, 5%

    
    .
    
  • Harvest: Collect supernatant.

  • Quantification: Measure viral capsid protein (p24) concentration using a standard p24 ELISA kit.[1]

  • Viability Control: Simultaneously assess cell viability (MTS/MTT assay) to ensure the reduction in p24 is due to antiviral activity, not cytotoxicity. Calculate the Selectivity Index (

    
    ).[1]
    

Data Interpretation & Troubleshooting

ObservationPotential CauseSolution
Precipitation in Assay Buffer Compound is hydrophobic (LogP ~2.8).[1]Ensure DMSO < 1%.[4] Add 0.01% Triton X-100 to buffer.
No Fluorescence Shift Reaction kinetics are slow.Increase incubation time to 30–60 mins. Ensure buffer pH is not acidic (pH < 6 inhibits reactivity).[1]
High Cytotoxicity Off-target effects (e.g., general alkylation).[1]Use the 3,4-dichlorobenzyl group to ensure specificity. Titrate down; effective range should be low µM.
Loss of Activity in Media Serum albumin binding.Perform assays in low-serum media (1-2% FBS) if possible, or correct for protein binding.[1]
Workflow Diagram: Experimental Validation

Workflowcluster_biochemBiochemical Validationcluster_cellCellular ValidationStartCompound Preparation(50 mM DMSO Stock)TrpTrp Fluorescence(Zinc Ejection)Start->TrpEMSAEMSA(RNA Binding Inhibition)Start->EMSAAntiviralp24 ELISA(Viral Replication)Trp->AntiviralIf ActiveEMSA->AntiviralIf ActiveToxMTT Assay(Cytotoxicity)Antiviral->ToxParallelResultCalculate SI(Selectivity Index)Antiviral->ResultTox->Result

Caption: Figure 2. Validation Workflow. Step-by-step progression from biochemical verification of mechanism to cellular efficacy.

References

  • Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by a zinc-finger active compound, PMEA."[1] Nature, 361, 473-475. Link[1]

  • Turpin, J. A., et al. (1999). "Synthesis and properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers." Journal of Medicinal Chemistry, 42(1), 67-86.[1] Link[1]

  • Pannecouque, C., et al. (2002). "New class of HIV-1-specific antiviral agents: synthesis and biological evaluation of the 2,2'-dithiobisbenzamides." Journal of Medicinal Chemistry, 45(12), 2543-2552.[1] Link[1]

  • Mori, M., et al. (2014). "Integrated approach to the discovery of HIV-1 NCp7 inhibitors." Journal of Chemical Information and Modeling, 54(10), 2951-2960.[1] Link[1]

  • Doménech, E., et al. (2017). "Dual mechanism of action of the 2-amino-benzamide derivative (NCp7 inhibitor) against HIV-1." Antiviral Research, 143, 138-146. Link[1]

derivatization of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Executive Summary

This guide details the chemical derivatization of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (referred to herein as Scaffold 1 ) for the generation of focused small-molecule libraries. Scaffold 1 represents a "privileged structure" in medicinal chemistry, sharing core topology with Factor Xa inhibitors, kinase inhibitors, and antimicrobial agents.

The presence of the 3,4-dichlorobenzyl moiety provides a stable, lipophilic anchor often required for hydrophobic pocket occupancy. However, the core benzamide ring offers two distinct vectors for diversification:

  • Vector A (N1): The primary aniline at position 2.

  • Vector B (C5): The nitro group at position 5 (latent aniline).

  • Vector C (Scaffold Morphing): Cyclization to Quinazolinone derivatives.

Critical Technical Note: The 2-amino group in Scaffold 1 is electronically deactivated by both the para-nitro group and the ortho-amide carbonyl (via intramolecular H-bonding).[1] Standard nucleophilic protocols must be modified to ensure high conversion rates.

Chemical Space & Retrosynthetic Logic

The derivatization strategy is modular. Researchers should prioritize Vector A for initial SAR (Structure-Activity Relationship) exploration, followed by Vector B for solubility/selectivity tuning, and Vector C for conformational restriction.

Figure 1: Derivatization Logic Flow

DerivatizationLogic Scaffold Scaffold 1 (2-NH2, 5-NO2) VectorA Vector A: N1-Functionalization (Ureas, Amides, Sulfonamides) Scaffold->VectorA Electrophile + Base (Heat req.) VectorB Vector B: C5-Reduction (Latent Aniline) Scaffold->VectorB Selective Reduction (Fe/NH4Cl) VectorC Vector C: Cyclization (Quinazolinones) Scaffold->VectorC Aldehyde + Oxidant or Orthoester ProductA Library A (N-Acylated) VectorA->ProductA ProductB Library B (C5-Diversified) VectorB->ProductB ProductC Library C (Bicyclic Core) VectorC->ProductC

Caption: Modular derivatization pathways for Scaffold 1. Blue indicates starting material; Green indicates final library output.

Experimental Protocols

Module A: N1-Acylation (Overcoming Deactivation)

Challenge: The 2-amino group is a weak nucleophile due to the electron-withdrawing 5-nitro group and the pseudo-six-membered ring formed by the internal Hydrogen bond with the amide carbonyl.[1] Solution: Use of strong electrophiles (Acid Chlorides/Isocyanates) with DMAP catalysis and elevated temperatures.

Protocol:

  • Dissolution: Dissolve Scaffold 1 (0.1 mmol) in anhydrous THF (1 mL).

  • Base Addition: Add DIPEA (3.0 eq) and DMAP (0.1 eq).

  • Electrophile: Add Acid Chloride or Isocyanate (1.2 eq).

  • Reaction: Seal and heat to 60°C for 12 hours. (Room temp will likely result in <20% conversion).

  • QC Check: Monitor by LCMS. Look for mass shift [M+R-Cl] or [M+R].

  • Scavenging: Add Polymer-supported Trisamine (3 eq) to remove excess electrophile. Shake for 2 hours. Filter and concentrate.

Module B: Chemoselective Nitro Reduction

Challenge: Standard catalytic hydrogenation (H2, Pd/C) poses a high risk of dechlorinating the 3,4-dichlorobenzyl moiety. Solution: Iron-mediated reduction (Bechamp conditions) or SnCl2.[1] Iron is preferred for ease of workup in parallel synthesis.

Protocol:

  • Slurry: Suspend Scaffold 1 (0.1 mmol) in EtOH/Water (4:1 v/v, 2 mL).

  • Reagents: Add Iron Powder (5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

  • Reaction: Heat to 80°C with vigorous shaking for 2-4 hours.

    • Note: The reaction mixture will turn rusty brown/black.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with MeOH.

  • Validation: LCMS should show [M-30] (loss of O2, gain of H2).

    • Warning: If mass shows [M-34] or [M-36], dechlorination has occurred (unlikely with Fe/NH4Cl).[1]

Module C: Scaffold Morphing (Quinazolinone Formation)

Concept: Condensation with an aldehyde followed by oxidation yields the dihydroquinazolinone, locking the conformation.

Protocol:

  • Mix: Combine Scaffold 1 (0.1 mmol) and Aldehyde (1.2 eq) in DMA (Dimethylacetamide).

  • Catalyst: Add NaHSO3 (Sodium Bisulfite, 1.5 eq) or catalytic p-TSA.

  • Cyclization: Heat to 120°C for 16 hours.

  • Oxidative Dehydrogenation: If the product remains at the dihydro-stage (observed by LCMS), add DDQ (1.1 eq) or CuCl2 (catalytic) under air and stir at RT for 2 hours to aromatize.

High-Throughput Library Workflow

For synthesizing a 96-well plate library, strict adherence to liquid handling logic is required to prevent cross-contamination and ensure solvent compatibility.

Figure 2: Plate-Based Workflow

Workflow Start Master Plate (Scaffold 1 in DMA) Reaction Reaction Block (96-well, 80°C) Start->Reaction Transfer 100uL Reagent Reagent Plate (Acyl Chlorides) Reagent->Reaction Transfer 1.2 eq Scavenge Purification (PS-Trisamine Resin) Reaction->Scavenge Add Resin slurry Filter Filtration (Remove Resin) Scavenge->Filter Vac Manifold Final Final Plate (LCMS QC) Filter->Final Evap & Re-suspend

Caption: Parallel synthesis workflow for 96-well plate generation using solid-supported scavenging.

Troubleshooting & QC Criteria

IssueProbable CauseCorrective Action
Low Conversion (Module A) Amine deactivation by 5-NO2Increase Temp to 80°C; Switch solvent to Pyridine; Use Acid Chlorides instead of carboxylic acids.
Dechlorination (Module B) Over-reductionDO NOT use Pd/C or Raney Nickel. Stick to Fe/NH4Cl or SnCl2.
Precipitation Poor solubility of ScaffoldSwitch solvent from THF to DMA or NMP.
Incomplete Cyclization Stable intermediateEnsure oxidation step (DDQ or air bubbling) is performed if using aldehydes.

References

  • Solid-Phase Quinazolinone Synthesis: Makino, S., et al. "Efficient Solid Phase Synthesis of Diverse Quinazolinones."[2] Synlett, 2000(11), 1670–1672.[2] Link

  • Selective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed transfer hydrogenation of azo and nitro compounds." Tetrahedron Letters, 1984, 25(32), 3415-3418. (Note: Use Fe variant for Cl-tolerance).
  • Fe/CaCl2 Reduction Protocol: Chandra Sheppard, A., et al. "An Efficient Method for Aryl Nitro Reduction... Using Iron Powder/Calcium Chloride."[1][3] Synlett, 2010. Link

  • Anthranilamide Libraries: Zhang, J., et al. "Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors." Oncotarget, 2017.[4] Link

  • Microwave Assisted Synthesis: Musiol, R., et al. "Optimization of solid phase synthesis of quinazolin-4-ones."[5] Der Pharma Chemica, 2011. Link

Sources

how to monitor reaction progress with TLC for benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Monitoring of Benzamide Synthesis via Thin Layer Chromatography (TLC)

Abstract

Benzamide formation (Schotten-Baumann or similar acylation) is a cornerstone reaction in medicinal chemistry, linking an amine pharmacophore with an acyl chloride or activated ester. While the reaction is robust, "blind" stirring often leads to hydrolysis of the acylating agent or incomplete conversion. This Application Note provides a rigorous, self-validating TLC protocol. It moves beyond basic spotting to include mini-workups and differential visualization strategies, ensuring that the disappearance of starting material is genuine and not an artifact of salt formation.

Mechanistic Basis & Polarity Logic

To effectively monitor this reaction, one must understand the polarity shift occurring on the silica surface (


).
  • The Amine (Starting Material 1): Typically basic and capable of strong Hydrogen bonding. On acidic silica, amines often protonate (

    
    ), causing them to streak or stick to the baseline (
    
    
    
    ).
  • The Acylating Agent (Starting Material 2):

    • Benzoyl Chloride:[1][2] Highly reactive. If spotted directly, it hydrolyzes on the plate to Benzoic Acid.

    • Benzoic Acid:[1] Acidic, often streaks without acetic acid in the eluent.

  • The Benzamide (Product): Neutral. It loses the basic character of the amine. Consequently, it typically exhibits a higher

    
      (moves faster) than the starting amine in standard solvent systems.
    

The Monitoring Objective: We track the disappearance of the Amine and the appearance of the Amide.

Critical Methodology: The "Mini-Workup"

Expert Insight: A common failure mode is spotting the crude reaction mixture directly.[3] The presence of HCl (byproduct), Pyridine/TEA (base), or unreacted Benzoyl Chloride creates a "matrix effect" that distorts


 values and causes streaking.

The Solution: Perform a "Mini-Workup" for every time-point. This mimics the final extraction on a micro-scale, providing a clean organic layer that represents the actual isolable species.

Diagram 1: The Mini-Workup & Monitoring Workflow

G Reaction Reaction Pot (t = X min) Aliquot Take 50µL Aliquot Reaction->Aliquot Vial Micro-Vial + 0.5mL EtOAc + 0.5mL NaHCO3 (aq) Aliquot->Vial Vortex Vortex/Shake (Quench & Partition) Vial->Vortex Spot Spot Organic (Top) Layer on Silica Plate Vortex->Spot Clean Sample Visualize Dual Visualization (UV + Ninhydrin) Spot->Visualize

Caption: Figure 1. The "Mini-Workup" eliminates salts and acids, ensuring the TLC spot represents the neutral organic product, preventing false negatives caused by streaking.

Method Development & Solvent Selection[1][4][5][6][7][8][9][10]

Do not guess the solvent. Use the "0.3 Rule" : The target product should ideally have an


 of ~0.3 – 0.5 for optimal separation.
Table 1: Recommended Solvent Systems
Compound ClassPolarityRecommended Solvent SystemAdditive (If Streaking Occurs)
Non-Polar Amides LowHexane : EtOAc (4:1 to 2:1)None usually required.
Standard Benzamides MediumHexane : EtOAc (1:1)None.
Polar/Basic Amides HighDCM : MeOH (95:5 or 9:1)1%

or TEA (Sharpen amine spots).
Very Polar (Amino acids) Very Highn-Butanol : AcOH : Water (4:1:1)N/A (Specific for peptides).

Detailed Protocol

Materials:

  • Silica Gel 60

    
     Aluminum/Glass Plates.
    
  • Developing Chamber (Jar with lid).

  • Capillary tubes.[4]

  • UV Lamp (254 nm).[2][5][6][7]

  • Stain: Ninhydrin (for amines) or PMA (Phosphomolybdic Acid).

Step-by-Step:

  • Baseline Preparation: Draw a pencil line 1.0 cm from the bottom.[4] Mark three distinct cross-hairs:

    • SM: Starting Material (Amine reference).

    • Co: Co-spot (SM + Reaction Mixture). (Critical for validity)

    • Rx: Reaction Mixture (Mini-worked up).

  • Eluent Saturation: Pour solvent into the chamber (0.5 cm depth). Add a filter paper wick to saturate the air with vapor.[4] Why? This prevents "edge effects" where solvent evaporates from the plate edges, curving the solvent front.

  • Spotting:

    • Spot the pure Amine SM (dissolved in EtOAc).

    • Perform the Mini-Workup (Fig 1) on the reaction aliquot.[8] Spot the organic layer on Rx and Co .

  • Elution: Run the plate until the solvent front is 1 cm from the top.[4]

  • Visualization (The Dual-Check):

    • Phase 1 (Non-Destructive): View under UV (254 nm). Benzamides are strongly UV active (dark purple spots on green background). Mark spots with a pencil.[4][9][5][7]

    • Phase 2 (Destructive/Specific): Dip in Ninhydrin and heat with a heat gun.

      • Result: Unreacted primary amines turn Red/Purple .

      • Result: Benzamides (Amides) generally do not stain or stain very faintly yellow.

Data Analysis & Troubleshooting

Diagram 2: Interpreting the Plate

TLC cluster_plate TLC Plate Visualization (Hex:EtOAc 1:1) SM SM (Amine) Rf = 0.2 (Stains Purple) CoSpot Co-Spot (Separation Check) Rxn Reaction Product Rf = 0.5 (UV Only)

Caption: Figure 2.[10] Ideal separation. The Product (Benzamide) travels higher (less polar) and is UV active but Ninhydrin negative. The Co-spot proves that the product is distinct from the SM.

Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Streaking / Long Tails Acidic/Basic sites interacting with Silica.Add 1% TEA (for amines) or 1% Acetic Acid (for acids) to the eluent.[11]
"Ghost" Spot (Rf ~ 0) Amine salt formation (HCl salt).Perform the Mini-Workup with NaHCO3 to free the amine base before spotting.
Product & SM Co-elute Solvent too polar or polarity difference too small.Change solvent system (e.g., switch from EtOAc to DCM/MeOH).[11][9] Trust the Co-spot.
No Product on UV Aliphatic amide? (Rare for benzamides).Use Iodine or PMA stain.[12][13] Benzamides are always UV active due to the benzene ring.

References

  • Frontier, A. (n.d.). TLC Tips: Mini-Workup & Troubleshooting. Not Voodoo (University of Rochester). Retrieved from [Link]

  • Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 363-380. Retrieved from [Link]

Sources

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide for kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for characterizing 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide , a synthetic small molecule belonging to the nitrobenzamide class. While this specific structure is often encountered as a scaffold in medicinal chemistry (structurally related to precursors of benzimidazole CK2 inhibitors or PIM kinase inhibitors), this application note treats it as a putative ATP-competitive kinase inhibitor requiring rigorous biochemical validation.

Part 1: Technical Introduction & Compound Analysis

Chemical Identity:

  • Systematic Name: 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

  • Core Scaffold: 5-nitroanthranilamide (2-amino-5-nitrobenzamide)

  • Structural Features:

    • 2-Amino/1-Amide Motif: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

    • 5-Nitro Group: Electron-withdrawing group that influences acidity and metabolic stability; potential fluorescence quencher (critical for assay selection).

    • 3,4-Dichlorobenzyl Tail: Hydrophobic moiety designed to occupy the hydrophobic pocket II (selectivity pocket) of the kinase active site.

Mechanism of Action: Based on its pharmacophore, this compound functions as a Type I (ATP-competitive) inhibitor . It binds to the active conformation of the kinase, competing directly with ATP. Therefore, assay sensitivity is strictly dependent on the ATP concentration relative to the enzyme's


 for ATP.

Part 2: Pre-Assay Preparation & Quality Control

Reconstitution and Storage

The presence of the dichlorobenzyl group renders the compound highly hydrophobic.

  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: Prepare a 10 mM or 50 mM stock .

  • Solubility Check: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into amber glass vials (nitro groups are light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Assay Interference Warning (Expert Insight)
  • Fluorescence Quenching: The nitro group (

    
    ) is a known quencher of fluorescence in the blue/green region (400-550 nm).
    
    • Risk: False positives in fluorescence intensity assays or reduced gain in FRET assays.

    • Recommendation: Prioritize Luminescent (ADP-Glo) , Radiometric (

      
      ) , or TR-FRET  (Time-Resolved) assays over standard fluorescence intensity.
      

Part 3: Kinase Inhibition Assay Protocol

This protocol uses a Luminescent ADP Detection Assay (e.g., ADP-Glo™) , which is robust against nitro-compound interference and universally applicable to Ser/Thr and Tyr kinases.

Materials Required
ComponentSpecificationFunction
Kinase Buffer 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50

DTT
Reaction environment
Substrate Specific peptide/protein (e.g., Casein for CK2, Poly(Glu,Tyr) for Tyrosine Kinases)Phosphorylation target
ATP Ultra-pure (PCR grade)Phosphate donor
Inhibitor 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamideTest compound
Detection Reagent ADP-Glo™ Reagent (Promega) or equivalentConverts ADP

Light
Step-by-Step Workflow

Step 1: Determination of


 for ATP 
Before testing the inhibitor, you must determine the 

for ATP for your specific kinase to ensure the assay is sensitive.
  • Prepare a 2-fold serial dilution of ATP (0.5

    
     to 500 
    
    
    
    ) in Kinase Buffer.
  • Incubate Kinase + Substrate + ATP dilutions for 60 minutes.

  • Measure ADP production. Plot Velocity vs. [ATP] and fit to Michaelis-Menten equation.

  • Set Assay [ATP]: Use [ATP] =

    
      for balanced sensitivity/physiological relevance.
    

Step 2: Inhibitor Dose-Response (IC50 Determination)

  • Compound Dilution:

    • Prepare a 10 mM stock in DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points). Top concentration: 100

      
      .
      
    • Dilute 1:25 into Kinase Buffer (4% DMSO intermediate).

  • Reaction Setup (384-well Low Volume Plate):

    • 5

      
      L Kinase Working Solution:  (Enzyme + Substrate).
      
    • 2.5

      
      L Compound:  Add intermediate dilution (Final DMSO = 1%).
      
    • Pre-incubation: 10 minutes at RT (allows compound to bind).

    • 2.5

      
      L ATP Start Solution:  Add ATP at 
      
      
      
      concentration to initiate reaction.
  • Incubation:

    • Seal plate. Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (Converts ADP to ATP to Luciferase). Incubate 30 min.
      
  • Read: Measure Luminescence (RLU) on a multimode plate reader (Integration time: 0.5–1.0 sec).

Part 4: Data Analysis & Visualization

Calculation of Percent Inhibition


  • 
    : DMSO control (no inhibitor).
    
  • 
    : No enzyme control (background).
    
IC50 Curve Fitting

Fit data to the 4-parameter logistic equation (Hill Slope):



Cheng-Prusoff Correction

Since this is an ATP-competitive inhibitor, the absolute potency (


) depends on ATP concentration:


Part 5: Experimental Workflow Diagram

KinaseAssayWorkflow cluster_QC Quality Control Start Compound Reconstitution (100% DMSO) SolubilityCheck Solubility Verification (Visual/Nephelometry) Start->SolubilityCheck AssaySetup Assay Setup (384-well Plate) SolubilityCheck->AssaySetup Pass KmDetermination Determine Km(ATP) (Michaelis-Menten) KmDetermination->AssaySetup Set [ATP] = Km Reaction Enzymatic Reaction (Kinase + Substrate + ATP + Inhibitor) AssaySetup->Reaction Detection ADP-Glo Detection (Luminescence Readout) Reaction->Detection Analysis Data Analysis (IC50 & Ki Calculation) Detection->Analysis

Caption: Workflow for characterizing 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide inhibition.

Part 6: Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation Hydrophobic dichlorobenzyl tail.Limit final DMSO to 1-2%. Use intermediate dilution plate.
High Background Nitro group quenching or light leak.Use white opaque plates. Ensure dark incubation.
Flat Curve (No Inhibition) ATP concentration too high (

).
Repeat assay with

.
Potency Shift Incubation time too long (enzyme instability).Ensure reaction is in the linear phase (initial velocity).

References

  • Ma, H. et al. (2008). "Small-molecule kinase inhibitors: Immunogenicity, pharmacokinetics, and metabolism." AAPS Journal, 10(4), 529-541. Link

  • Zhang, J. et al. (2009). "Simple assays for determining the mechanism of kinase inhibition." Journal of Biomolecular Screening, 14(9), 1113-1123. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Pagano, M.A. et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry, 51(5), 1234-1241. (Context for benzamide/benzimidazole scaffold inhibitors). Link

Application Notes and Protocols: A Researcher's Guide to Studying Protein-Ligand Binding Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protein-Ligand Interactions in Drug Discovery

The specific recognition and binding of a ligand to its protein target is the foundational event for a vast array of biological processes and the cornerstone of modern pharmacology.[1][2] A comprehensive understanding of the thermodynamics and kinetics that govern these interactions is paramount for the rational design and optimization of novel therapeutics.[3] This guide provides an in-depth exploration of three powerful biophysical techniques widely employed in drug discovery and basic research to characterize protein-ligand binding: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

For drug development professionals, elucidating the precise binding affinity, stoichiometry, and the energetic driving forces of an interaction provides invaluable insights. This knowledge enables more effective lead optimization, helps to decipher structure-activity relationships (SAR), and ultimately contributes to the development of safer and more potent drugs. This document is designed to serve as a practical resource for researchers, offering not only the theoretical underpinnings of each technique but also detailed, field-proven protocols to ensure robust and reproducible results.

Isothermal Titration Calorimetry (ITC): A Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) stands as a premier method for the direct measurement of the heat changes associated with biomolecular interactions.[4][5][6] Its key advantage lies in its ability to provide a complete thermodynamic profile of a binding event in a single, label-free experiment conducted in solution.[7][8]

The Causality Behind the Experiment: Unveiling the Driving Forces

ITC directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing its protein binding partner.[8][9] This heat change is directly proportional to the extent of binding. By meticulously measuring the heat evolved after each injection, a binding isotherm is generated. Fitting this curve to a suitable binding model yields the equilibrium dissociation constant (K D ), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH).[7] From these parameters, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the following fundamental thermodynamic relationship:

ΔG = ΔH - TΔS = -RTln(K A ) = RTln(K D )

where R is the gas constant and T is the absolute temperature. This complete thermodynamic signature provides a deep understanding of the forces driving the interaction.[3]

Experimental Workflow and Logical Relationships

The ITC experimental workflow is a systematic process designed to ensure high-quality, interpretable data.

ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis P1 Protein Purification & QC (Purity, Concentration) B1 Buffer Preparation & Dialysis (Identical buffer for protein and ligand) P1->B1 L1 Ligand Preparation & QC (Purity, Concentration, Solubility) L1->B1 E2 Loading Samples (Protein in cell, Ligand in syringe) B1->E2 E1 Instrument Setup & Equilibration E1->E2 E3 Titration Execution (Sequential injections) E2->E3 A1 Integration of Raw Data (Heat peaks) E3->A1 A2 Generation of Binding Isotherm A1->A2 A3 Model Fitting (e.g., one-site binding) A2->A3 A4 Extraction of Thermodynamic Parameters (KD, n, ΔH, ΔS) A3->A4 SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: SPR Measurement cluster_analysis Phase 3: Data Analysis P1 Analyte & Ligand Preparation (Purity, Concentration) C1 Sensor Chip Selection & Ligand Immobilization P1->C1 B1 Buffer Selection & Preparation (Running buffer) E1 Baseline Establishment (Flow of running buffer) B1->E1 C1->E1 E2 Association Phase (Analyte injection) E1->E2 E3 Dissociation Phase (Flow of running buffer) E2->E3 E4 Regeneration (Removal of bound analyte) E3->E4 A1 Sensorgram Processing (Reference subtraction, Blank correction) E3->A1 A2 Kinetic Model Fitting A1->A2 A3 Determination of Rate Constants (kon, koff) A2->A3 A4 Calculation of Affinity (KD = koff / kon) A3->A4

Figure 2: The sequential phases of a Surface Plasmon Resonance experiment, from preparation to kinetic analysis.

Detailed Protocol for a Standard SPR Experiment

This protocol outlines the key steps for a kinetic analysis of a protein-ligand interaction.

1. Preparation and Immobilization:

  • Ligand Immobilization: The choice of immobilization strategy is crucial and depends on the nature of the ligand. Common methods include amine coupling, thiol coupling, and capture-based approaches (e.g., using streptavidin-biotin or His-tags). The goal is to achieve a stable and active immobilized surface.

  • Analyte Preparation: Prepare a series of dilutions of the analyte in the running buffer. It is important to have a range of concentrations that span the expected K D .

  • Running Buffer: The running buffer should be optimized to minimize non-specific binding and ensure the stability and activity of both interactants.

2. The SPR Measurement Cycle:

  • Baseline: A stable baseline is established by flowing running buffer over the sensor surface.

  • Association: The analyte is injected at a constant flow rate for a defined period, and the binding is monitored in real-time.

  • Dissociation: After the injection, the running buffer is flowed over the surface again, and the dissociation of the analyte from the ligand is monitored.

  • Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle. This step needs to be carefully optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

3. Data Analysis:

  • Reference Subtraction: The signal from a reference flow cell (where no active ligand is immobilized) is subtracted from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting: The association and dissociation phases of the sensorgrams at different analyte concentrations are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model). This fitting yields the association rate constant (k on ) and the dissociation rate constant (k off ).

  • Affinity Calculation: The equilibrium dissociation constant (K D ) is calculated as the ratio of the dissociation and association rate constants (K D = k off / k on ).

Interpreting the Data: A Quantitative Look at Kinetics
ParameterSymbolWhat it Tells YouTypical Range
Association Rate Constantk onThe rate at which the protein and ligand form a complex.10³ to 10⁷ M⁻¹s⁻¹
Dissociation Rate Constantk offThe rate at which the protein-ligand complex breaks apart.10⁻⁵ to 10⁻¹ s⁻¹
Dissociation ConstantK DThe overall strength of the interaction, determined by the balance of on- and off-rates.pM to mM

Table 2: Key kinetic parameters obtained from Surface Plasmon Resonance.

Fluorescence Polarization (FP): A High-Throughput Solution

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. [10][11]It is a homogeneous, "mix-and-read" assay, making it particularly well-suited for high-throughput screening (HTS) in drug discovery. [12][13]

The Causality Behind the Experiment: Monitoring Molecular Rotation

The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light depends on the molecule's rotational diffusion rate during the lifetime of its excited state. [14][15]

  • A small, fluorescently labeled ligand tumbles rapidly in solution, leading to significant depolarization of the emitted light (low FP value).

  • When this fluorescent ligand binds to a much larger protein, its rotational motion is slowed down considerably. As a result, the emitted light remains highly polarized (high FP value). [14][16] This change in polarization upon binding is the basis of the assay. [16]FP can be used in a direct binding format or in a competitive format to screen for unlabeled compounds that displace the fluorescent ligand. [16]

Experimental Workflow and Logical Relationships

The FP assay workflow is straightforward, lending itself to automation and high-throughput applications.

FP_Workflow cluster_prep Phase 1: Assay Development cluster_exp Phase 2: FP Measurement cluster_analysis Phase 3: Data Analysis P1 Fluorophore-labeled Ligand Synthesis & QC P4 Assay Optimization (Concentrations, Incubation time) P1->P4 P2 Protein Preparation & QC P2->P4 P3 Buffer & Plate Selection P3->P4 E1 Reagent Dispensing (Protein, Fluorescent Ligand, +/- Competitor) P4->E1 E2 Incubation E1->E2 E3 FP Reading in Microplate Reader E2->E3 A1 Data Normalization E3->A1 A2 Curve Fitting (Binding or Competition Curve) A1->A2 A3 Determination of KD or IC50 A2->A3

Figure 3: The streamlined workflow of a Fluorescence Polarization assay, ideal for high-throughput screening.

Detailed Protocol for a Competitive FP Assay

This protocol describes a typical competitive FP assay to determine the inhibitory constant (IC 50 ) of an unlabeled compound.

1. Assay Development and Optimization:

  • Fluorophore Selection: Choose a fluorophore with a suitable fluorescence lifetime and quantum yield. The linker used to attach the fluorophore to the ligand should not interfere with binding.

  • Reagent Concentrations:

    • Fluorescent Ligand: Use a concentration at or below its K D for the protein to ensure the assay is sensitive to competition.

    • Protein: The protein concentration should be chosen to yield a significant FP signal window (the difference between the FP of the free and bound fluorescent ligand) while still being sensitive to inhibition.

  • Buffer Conditions: Optimize the buffer for pH, ionic strength, and additives to ensure protein stability and minimize non-specific binding.

2. The FP Measurement:

  • Plate Layout: Design the microplate layout to include controls for the free fluorescent ligand (no protein) and the fully bound fluorescent ligand (no competitor).

  • Reagent Addition:

    • Add a fixed concentration of the protein to the wells.

    • Add a serial dilution of the unlabeled competitor compound.

    • Add a fixed concentration of the fluorescently labeled ligand.

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Reading: Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters and polarizers.

3. Data Analysis:

  • Data Plotting: Plot the FP values against the logarithm of the competitor concentration.

  • IC 50 Determination: Fit the resulting sigmoidal dose-response curve to a four-parameter logistic equation to determine the IC 50 value, which is the concentration of the competitor that displaces 50% of the bound fluorescent ligand.

Interpreting the Data: A Quantitative Look at Binding and Inhibition
ParameterWhat it Tells You
Millipolarization (mP)The direct output of the FP reader, reflecting the degree of polarization.
Assay WindowThe difference in mP between the fully bound and free fluorescent ligand, indicating the signal-to-background ratio of the assay.
IC 50The concentration of a competitor required to inhibit 50% of the binding of the fluorescent ligand. It is a measure of the competitor's potency.
K iThe inhibitory constant, which can be calculated from the IC 50 value and represents the intrinsic binding affinity of the competitor.

Table 3: Key parameters obtained from Fluorescence Polarization assays.

Conclusion: Choosing the Right Tool for the Job

The selection of the most appropriate technique for studying protein-ligand interactions depends on the specific scientific question, the stage of the drug discovery process, and the properties of the molecules being studied. [17][18][19]

  • ITC is the gold standard for obtaining a complete thermodynamic profile and is invaluable for lead optimization and understanding the driving forces of binding. * SPR provides unparalleled real-time kinetic data, offering deep insights into the mechanism of interaction and is crucial for characterizing the binding and dissociation behavior of drug candidates. [20][21]* FP is a robust, high-throughput method ideal for primary screening of large compound libraries and for rapid determination of binding affinities in a competitive format. [11][12] By leveraging the strengths of these complementary techniques, researchers can build a comprehensive understanding of protein-ligand interactions, accelerating the journey from fundamental biological insights to the development of novel and effective therapeutics.

References

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Sensing the heat: the application of isothermal titration calorimetry to thermodynamic studies of biomolecular interactions. Chemistry & Biology, 3(10), 791-801.
  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring drug-target interactions. Current protocols in chemical biology, 1(1), 1-15.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(2), 17-32.
  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry.
  • Privalov, P. L., & Dragan, A. I. (2007). Microcalorimetry of biological macromolecules. Biophysical chemistry, 126(1-3), 16-24.
  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of molecular biology, 161(2), 269-288.
  • Biotecore. (n.d.). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition, 20(5), 302-336.
  • Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103–118.
  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Olsson, T. S., Williams, M. A., Pitt, W. R., & Ladbury, J. E. (2008). The thermodynamics of protein-ligand interaction and solvation: insights for ligand design. Journal of molecular biology, 384(4), 1002-1017.
  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 43-55.
  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18.
  • Freire, E. (2008). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of molecular recognition, 21(6), 403-413.
  • White Rose eTheses Online. (n.d.). Dynamics and Thermodynamics of Protein-Ligand Interactions. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). SPR Based Protein Interaction Analysis Service. Retrieved from [Link]

  • Precision for Medicine. (2024, May 31). Protein Assays: Choosing the Most Effective Method for Biopharmaceutical Development. Retrieved from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • The Animated Biologist. (2021, May 9). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. Retrieved from [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

  • Edinburgh Instruments. (2015, November 23). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Protein-ligand interactions using SPR systems. Methods in molecular biology (Clifton, N.J.), 627, 141–160.
  • Nicoya Lifesciences. (2019, August 21). 4 Types of Binding Assays you can do with SPR. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Decherchi, S., & Cavalli, A. (2017). Estimation of kinetic and thermodynamic ligand-binding parameters using computational strategies. Expert opinion on drug discovery, 12(4), 361-372.
  • GE Healthcare. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protein–Ligand Interactions Using SPR Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Analysis of Cooperativity by Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 323, 1–15.
  • Celtarys Research. (n.d.). Insights & FAQs | How Does Fluorescence Polarization Work?. Retrieved from [Link]

  • Physical Lens on the Cell. (n.d.). Binding: Kinetics & Thermodynamics. Retrieved from [Link]

  • AFFINImeter. (2014, June 12). Global Fitting Analysis in ITC Displacement Titrations with AFFINImeter. Retrieved from [Link]

  • Wang, J., & Wang, J. (2012). Thermodynamic and kinetic specificities of ligand binding. Physical Chemistry Chemical Physics, 14(30), 10439-10452.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • IBMC. (n.d.). ITC-Derived Binding Constants - Using Microgram Quantities of Protein. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739–2744.
  • Biocompare. (2021, February 10). Add SPR to Your Protein Characterization Toolbox. Retrieved from [Link]

  • G-Biosciences. (2019, August 27). How to Select the Best Protein Assay. Retrieved from [Link]

  • Infinix Bio. (2026, February 9). Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. Retrieved from [Link]

  • Frontiers. (2023, January 11). Editorial: Mechanisms, thermodynamics and kinetics of ligand binding revealed from molecular simulations and machine learning. Retrieved from [Link]

  • Matulis, D. (2023). PLBD: protein–ligand binding database of thermodynamic and kinetic intrinsic parameters.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

[1]

Case ID: PUR-2A5N-DCB Status: Active Support Tier: Senior Application Scientist Level[1]

Initial Assessment & Triage[1][2]

Welcome to the Technical Support Center. You are likely synthesizing 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide , a functionalized benzamide scaffold often used as an intermediate in antiviral or kinase inhibitor research.[1]

Before proceeding with a purification protocol, we must identify the nature of your impurities. This compound presents a unique challenge: it contains both a weakly basic aniline (deactivated by the nitro group) and a neutral amide backbone.[1][2]

Diagnostic Checklist:

  • Impurity Type A (Starting Materials): excess 3,4-dichlorobenzylamine (Basic) or 2-amino-5-nitrobenzoic acid (Acidic).[1][2]

  • Impurity Type B (Coupling Byproducts): Urea derivatives (DCU/DIU) if carbodiimide coupling (DCC/DIC) was used.[1][2]

  • Impurity Type C (Color): Dark orange/brown discoloration indicating oxidation of the nitro-aniline core.[1][2]

Wet Chemistry Workup (The "Wash" Protocol)[1][2]

Objective: Remove unreacted starting materials without crashing out the product or losing it to the aqueous phase.

The Chemical Logic
  • The Product: The 2-amino group is para to a nitro group and ortho to an amide.[1] This makes it a very weak base (pKa < 2).[1][2] It will likely remain in the organic layer even with mild acid washing.[1][2]

  • The Impurity (Amine): 3,4-dichlorobenzylamine is a standard secondary amine (pKa ~9-10).[1][2] It will protonate and extract into water easily.[1][2]

  • The Impurity (Acid): 2-amino-5-nitrobenzoic acid will deprotonate in weak base (NaHCO₃) and extract into water.[1][2]

Step-by-Step Protocol

Reagents Needed:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • 0.5 M Hydrochloric Acid (HCl) or 10% Citric Acid[1][2]

  • Saturated Sodium Bicarbonate (NaHCO₃)[1][2]

  • Brine (Saturated NaCl)[1][2]

Procedure:

  • Dissolution: Dissolve the crude residue in EtOAc (approx. 10-15 mL per gram of crude). DCM is an alternative if solubility is poor, but EtOAc is preferred for cleaner phase separations.[2]

  • Acid Wash (Removes Benzylamine):

    • Wash the organic layer twice with 0.5 M HCl (or 10% Citric Acid).[1][2]

    • Critical Check: Spot the organic layer on TLC.[1][2] If the baseline spot (amine) is gone, stop.[2] Do not use concentrated HCl, or you risk protonating the product's aniline and losing it.

  • Base Wash (Removes Benzoic Acid):

    • Wash the organic layer twice with saturated NaHCO₃ .[1][2]

    • Note: This removes any unreacted activated ester or free acid starting material.[1][2]

  • Neutralization & Drying:

    • Wash once with Brine to remove trapped water.[1][2]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2]

    • Filter and concentrate 90% of the solvent (do not evaporate to complete dryness yet; see Recrystallization).[1][2]

Recrystallization Guide (The "Polish" Step)

If the acid/base wash yields a solid that is still colored or contains non-ionic impurities (like urea byproducts), recrystallization is required.[2]

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol / Water High Best for removing colored impurities.[1][2] The nitro-aniline crystallizes as yellow needles; impurities stay in the mother liquor.[1]
EtOAc / Hexane Medium Good for removing non-polar impurities, but may not clear dark oxidation colors effectively.[1][2]
Acetonitrile Low Often too soluble; good for column chromatography but poor for crystallization recovery.[1][2]
Recrystallization Protocol (EtOH/H₂O)
  • Reflux: Suspend the crude solid in Ethanol (95% or absolute) .[1][2] Heat to reflux (approx. 78°C).[1][2]

  • Titration: Add Ethanol dropwise until the solid just dissolves.

    • Expert Tip: If a small amount of dark solid remains insoluble after 10 minutes of reflux, filter it off while hot (this is likely inorganic salt or polymer).[2]

  • Charcoal Treatment (For Discoloration):

    • If the solution is dark brown/orange, remove from heat, add Activated Carbon (5-10 wt%) , and reflux for 5 minutes.

    • Filter hot through a Celite pad to remove carbon.[1][2]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly.[1][2]

    • If no crystals form, add warm Water dropwise until persistent turbidity (cloudiness) appears.[1][2][3]

    • Cool in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the yellow crystals and wash with cold 1:1 EtOH/Water .

Troubleshooting Workflow (Decision Tree)

The following diagram illustrates the logic flow for purifying this specific nitrobenzamide scaffold.

PurificationLogicStartCrude Reaction MixtureCheckTLCAnalyze TLC/LC-MSIdentify ImpuritiesStart->CheckTLCBranchAmineExcess Amine Present?(Baseline Spot)CheckTLC->BranchAmineBranchAcidExcess Acid Present?BranchAmine->BranchAcidNoAcidWashWash w/ 0.5M HCl(Keep Organic Layer)BranchAmine->AcidWashYesBranchColorDark Color/Oxidation?BranchAcid->BranchColorNoBaseWashWash w/ Sat. NaHCO3BranchAcid->BaseWashYesRecrystRecrystallize(EtOH + Activated Carbon)BranchColor->RecrystYesPureSolidPure Product(Yellow Solid)BranchColor->PureSolidNoAcidWash->BranchAcidLossCheck Aqueous Layer(Did product protonate?)AcidWash->LossYield Low?BaseWash->BranchColorRecryst->PureSolid

Figure 1: Purification Logic Tree for 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: I used DCC for coupling and have a white precipitate that won't dissolve in the workup. What is it? A: This is likely Dicyclohexylurea (DCU) .[1][2] It is a notorious byproduct of DCC coupling.[1][2]

  • Fix: Cool your reaction mixture to 0°C before workup; DCU is very insoluble in cold EtOAc.[1][2] Filter the mixture through a sintered glass funnel before doing the liquid-liquid extraction. If traces remain, the Ethanol/Water recrystallization step usually leaves DCU behind in the mother liquor or allows it to be filtered off hot [1].

Q2: My product turned into a sticky oil after the acid wash. Why? A: This often happens if the solvent was not fully removed or if "oiling out" occurred during concentration.[1][2]

  • Fix: Dissolve the oil in a small amount of hot Ethanol.[1][2] Scratch the side of the flask with a glass rod while cooling. If it persists, add a seed crystal or switch to a DCM/Hexane precipitation method.

Q3: Can I use 1N HCl instead of 0.5N? A: Proceed with caution. While the nitro group deactivates the aniline, making it less basic, strong acids can still protonate the amine (forming the hydrochloride salt), causing your product to dissolve in the water layer. If you use 1N HCl, keep the contact time short and re-extract the aqueous layer with EtOAc to recover any lost product [2].

Q4: The product is bright yellow. Is this an impurity? A: Not necessarily. Compounds with a nitro group conjugated to an aniline (like 2-amino-5-nitrobenzamide derivatives) are inherently chromophores and typically appear yellow to orange.[1][2] However, if the color is muddy or dark brown, it indicates oxidation, and charcoal treatment is recommended [3].

References

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • BenchChem Technical Support. (2025). Purification of 2-Amino-5-nitrobenzoic Acid Derivatives. BenchChem Knowledge Base.[1][2] [1][2]

  • Odabaşoğlu, H. Y., et al. (2011).[1][2] 2-Amino-5-nitrobenzoic acid.[1] Acta Crystallographica Section E, 67(11), o2958.[1][2]

Technical Support Center: Stability & Handling of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

[1]

Executive Summary

This guide addresses stability, solubility, and degradation issues associated with 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (often utilized as a scaffold in SARS-CoV-2 Mpro inhibitor research and other protease assays).[1]

The presence of an electron-withdrawing nitro group at the 5-position, combined with a free ortho-amino group, creates a specific reactivity profile.[1] While generally stable as a solid, this compound exhibits three primary failure modes in DMSO solution: hydrolytic cleavage , photochemical degradation , and precipitation upon aqueous dilution .

Part 1: Critical Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step in troubleshooting. The diagram below details the specific chemical risks in DMSO.

DegradationPathwaysCompound2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide(Intact Active)HydrolysisHydrolysis Products:1. 2-amino-5-nitrobenzoic acid2. 3,4-dichlorobenzylamineCompound->HydrolysisAcid/Base Catalysis(Slow)PhotoDegNitro-Reduction /Azo Dimerization(Darkening of solution)Compound->PhotoDegPhotolysisPrecipMicro-Precipitation(Concentration Drop)Compound->PrecipCrystal GrowthWaterTrace H₂O(Hygroscopic DMSO)Water->CompoundNucleophilic AttackLightUV/Vis Light(λ < 400nm)Light->CompoundColdFreeze/ThawCyclesCold->Compound

Figure 1: Primary degradation and failure modes in DMSO.[1] The electron-deficient benzamide core is susceptible to hydrolysis if DMSO absorbs atmospheric moisture.[1]

Part 2: Troubleshooting Guide (Q&A)

Section A: Solubility & Precipitation Issues

Q1: I dissolved the compound in DMSO at 50 mM, but after freezing and thawing, I see a fine sediment. What happened? Diagnosis: This is "Cryo-Precipitation." Technical Explanation: DMSO has a high freezing point (18.5°C). As DMSO freezes, it forms a crystal lattice that excludes the solute, forcing the compound into hyper-concentrated pockets. Upon thawing, if the local concentration exceeds the saturation limit—or if the compound formed a stable polymorph during freezing—it may not re-dissolve spontaneously. Solution:

  • Sonicate: Place the vial in a bath sonicator at 30–40°C for 5–10 minutes.

  • Vortex: Vortex vigorously for 30 seconds.

  • Aliquot: Never freeze the bulk stock repeatedly. Prepare single-use aliquots (e.g., 20 µL) to avoid freeze-thaw stress [1].

Q2: My IC50 values are fluctuating wildly between experiments. Is the compound sticking to plastic? Diagnosis: Likely Non-Specific Binding (NSB) or "Brick Dust" Aggregation . Technical Explanation: The 3,4-dichlorobenzyl moiety is highly lipophilic. In aqueous assay buffers (even with <1% DMSO), the compound may aggregate into colloidal particles that inhibit enzymes non-specifically (false positives) or adhere to polypropylene tips/plates (false negatives). Protocol:

  • Add Detergent: Ensure your assay buffer contains 0.01% Triton X-100 or CHAPS to maintain solubility.

  • Change Plasticware: Use Low-Binding (siliconized) tubes and plates.

  • Dilution Sequence: Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate step (e.g., DMSO -> 10% DMSO in buffer -> Final Buffer) to prevent "crashing out."[1]

Section B: Chemical Stability (Degradation)

Q3: The bright yellow DMSO stock solution has turned dark orange/brown over a month. Is it still usable? Diagnosis: Photochemical degradation or Oxidation.[2] Technical Explanation: Nitroanilines (compounds with -NO2 and -NH2 on the ring) are photosensitive.[1] Absorption of UV/blue light can trigger redox reactions between the nitro and amino groups, leading to azo-dimers or nitroso intermediates. Darkening indicates significant impurity formation. Recommendation: Discard the stock.

  • Prevention: Store future stocks in amber glass vials wrapped in foil.

Q4: I see a new peak in LC-MS at [M-189] or [M+18] after storage. What is this? Diagnosis: Amide Hydrolysis. Technical Explanation:

  • Mechanism: DMSO is hygroscopic (absorbs water from air). The nitro group at position 5 makes the amide carbonyl electron-deficient, increasing susceptibility to nucleophilic attack by water.

  • Product: The peak corresponds to 2-amino-5-nitrobenzoic acid (hydrolysis fragment).[1]

  • Prevention: Use anhydrous DMSO (packed under Argon/Nitrogen) and store over molecular sieves (3Å or 4Å).

Section C: Assay Interference

Q5: Can this compound react with my protein target covalently? Diagnosis: Unlikely, but possible via "Pan-Assay Interference" (PAINS) mechanisms if degraded. Technical Explanation: The intact molecule is a non-covalent inhibitor. However, if the nitro group is reduced (e.g., by DTT in the assay buffer) to a hydroxylamine or nitroso species, it can become reactive toward cysteine residues [2]. Check:

  • Does your assay buffer contain high concentrations (>1 mM) of DTT or TCEP?

  • If yes, monitor for time-dependent inhibition, which suggests a covalent artifact.[1]

Part 3: Optimized Handling Protocols

Protocol 1: Preparation of High-Stability Stock Solutions

Objective: Maximize shelf-life and prevent hydrolysis.[1]

ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis.[1]
Concentration 10 mM - 20 mMAvoids saturation/precipitation issues.[1]
Container Amber Glass Vial (Silanized)Blocks UV light; prevents plastic adsorption.
Headspace Argon or Nitrogen GasPrevents moisture uptake from air.
Storage Temp -20°C or -80°CSlows kinetic degradation.[1]

Step-by-Step:

  • Weigh the solid powder into an amber glass vial.

  • Add Anhydrous DMSO. Do not use DMSO from a bottle that has been open for >1 month.

  • Vortex until fully dissolved. If particles persist, sonicate for 5 mins at 37°C.

  • Flush the vial headspace with Argon gas for 10 seconds.

  • Cap tightly and seal with Parafilm.

Protocol 2: QC Check (LC-MS)

Run this check if the stock is >3 months old.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm (Nitro absorbance).

  • Pass Criteria: Purity > 95%. Major impurity peaks at RRT (Relative Retention Time) ~0.4 often indicate hydrolysis (Benzoic acid fragment).

References

  • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • BenchChem Technical Support. (2025). "Stability and Degradation of Nitro-benzamide Derivatives." Technical Notes. 2

  • Zhou, W. W., et al. (2024). "Discovery of potential inhibitors targeting SARS-CoV-2 Mpro."[1][3][4][5] European Review for Medical and Pharmacological Sciences, 28, 4313-4325.[1][3] 3

optimizing purification of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide by column chromatography

[1][2][3]

Case ID: PUR-NBZ-2024 Subject: Optimization of Normal Phase Flash Chromatography for Polysubstituted Nitrobenzamides Status: Resolved / Guide Available[1][2][3]

Compound Analysis & Chromatographic Profile

Before initiating purification, understand the physicochemical behavior of your target molecule: 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide .[1][2][3]

  • Core Structure: Anthranilamide scaffold (2-aminobenzamide).[2][3]

  • Functional Groups:

    • Primary Amine (Aniline): Weakly basic due to the electron-withdrawing nitro group at the para position relative to the amine. However, it still possesses H-bond donor capability that interacts with acidic silanols.[1][2][3]

    • Nitro Group (-NO₂): Highly polar, increasing retention on silica.[2][3]

    • Dichlorobenzyl Moiety: Lipophilic, aiding solubility in chlorinated solvents but reducing solubility in aliphatics (hexanes/heptane).[2][3]

  • Critical Impurities:

    • Precursor A: 2-Amino-5-nitrobenzoic acid (Highly polar, acidic, streaks on silica).[1][2][3]

    • Precursor B: 3,4-Dichlorobenzylamine (Strongly basic, tails significantly without modifiers).[2][3]

Method Development Workflow (Protocol)

Do not rely on a generic 0–100% gradient.[2][3] This molecule requires specific selectivity tuning.[2][3]

Step 1: Solubility & Loading Strategy

Issue: Nitrobenzamides often crystallize in non-polar mobile phases (Hexane/Heptane), causing high backpressure and band broadening.[2][3] Recommendation: Use Solid Loading .

  • Dissolve crude mixture in a minimal amount of Acetone or DCM.[2][3][4]

  • Add Silica Gel or Celite 545 (ratio 1:3 crude to solid support).[2][3]

  • Evaporate to a free-flowing powder.

  • Load into an empty solid load cartridge (SLS).

Step 2: Mobile Phase Screening (TLC)

Perform TLC on silica plates using these two solvent systems to determine selectivity.

Solvent SystemSuitabilityNotes
Hexane / EtOAc Primary Choice Good for separating the lipophilic product from polar benzoic acid impurities.[1][2][3] Start with 30% EtOAc.[2][3]
DCM / MeOH Alternative Use if the compound is insoluble in EtOAc.[3] Warning: DCM is "strong" and may co-elute impurities.[2][3] Limit MeOH to <5%.
Step 3: The "Tailing" Fix (Modifier Addition)

Because the crude contains a benzylamine impurity and the product has an aniline moiety, tailing is guaranteed on standard silica.

  • Standard Silica: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase solvents.[2][3]

  • Advanced Option (Recommended): Use an Amine-Bonded Silica Column (e.g., KP-NH or RediSep Amine).[1][2][3] This eliminates the need for liquid modifiers and provides orthogonal selectivity, retaining acidic impurities (benzoic acid) while eluting the basic product quickly.

Visual Workflows

Diagram 1: Method Development Logic

This flowchart guides you through the decision-making process for solvent and column selection.[3]

MethodDevStartCrude Mixture AnalysisSolubilityCheckCheck Solubility inHexane/EtOAcStart->SolubilityCheckTLC_ScreenTLC ScreeningSolubilityCheck->TLC_ScreenSolubleDCM_PathSwitch to DCM/MeOH(Max 5% MeOH)SolubilityCheck->DCM_PathInsoluble/PrecipitatesTailingCheckIs Tailing Observed?TLC_Screen->TailingCheckDirectStandard SilicaHex/EtOAc GradientTailingCheck->DirectNo (Rare)ModifierAdd 1% TEA orSwitch to Amine SilicaTailingCheck->ModifierYes (Likely)DCM_Path->TailingCheck

Caption: Decision matrix for selecting mobile phases and stationary phases based on solubility and peak shape.

Troubleshooting Guide (FAQ)

Q1: My product is streaking (tailing) across several column volumes. How do I fix this?

Root Cause: The primary amine on the aniline ring and the benzylamine impurity are interacting with the acidic silanols (Si-OH) on the silica surface. Solution:

  • Chemical Fix: Add 0.1% to 1.0% Triethylamine (TEA) to both Solvent A and Solvent B bottles. This blocks the silanol sites.[3]

  • Hardware Fix: Switch to an Amine-functionalized silica column . This stationary phase is basic, which naturally repels the amine protons and prevents hydrogen bonding, resulting in sharp peaks without mobile phase additives [1].

Q2: The product co-elutes with the starting material (2-amino-5-nitrobenzoic acid).

Root Cause: In standard Normal Phase (Hex/EtOAc), polar acids and polar amides often have similar Rf values if the gradient is too steep. Solution:

  • Change Selectivity: Switch to DCM / MeOH . The benzoic acid is highly soluble in MeOH but interacts strongly with silica in DCM, potentially shifting its retention time relative to the benzamide.

  • Reverse Phase: If Normal Phase fails, use a C18 column with Water/Acetonitrile (0.1% Formic Acid).[2][3] The hydrophobic dichlorobenzyl group will retain the product strongly on C18, while the polar benzoic acid will elute near the void volume [2].

Q3: I see a massive pressure spike, and the column clogged.

Root Cause: "Solvent Shock."[2][3] You likely injected the sample dissolved in DMSO or DMF, or the compound crystallized when mixing with the non-polar starting solvent (Hexane). Solution:

  • Immediate: Stop the run. Attempt to back-flush the column if possible (or discard).[2][3]

  • Prevention: Use Solid Loading (as described in Module 2).[2][3] This eliminates solvent incompatibility issues inside the column cartridge [3].[3]

Diagram 2: Troubleshooting Decision Tree

TroubleshootingProblemIdentify IssueTailingPeak TailingProblem->TailingCoelutionCo-elution w/ SMProblem->CoelutionPressureHigh Pressure/ClogProblem->PressureSol_BaseAdd 1% TEA orUse NH2-SilicaTailing->Sol_BaseSol_C18Switch to C18(Reverse Phase)Coelution->Sol_C18Sol_SolidUse Solid Load(Celite/Silica)Pressure->Sol_Solid

Caption: Rapid response strategies for common chromatographic failures.

Optimized Gradient Protocol

System: Automated Flash Chromatography (e.g., Teledyne ISCO CombiFlash or Biotage Isolera).[2][3] Column: 12g or 24g High-Performance Silica (e.g., RediSep Gold or SNAP Ultra).[2][3] Wavelength: 254 nm (primary) and 280 nm (secondary).[2][3]

Step% Solvent B (EtOAc or 10% MeOH/DCM)Duration (CV)Purpose
Equilibration 0%3 CVWet the column and remove air.[1][2][3]
Isocratic Hold 0% or 5%2 CVElute very non-polar impurities (if any).[2][3]
Gradient 5% -> 60%15 CVLinear gradient to elute the Target Compound.
Flush 100%3 CVElute highly polar benzoic acid impurities.[2][3]

Note: If using DCM/MeOH, the gradient should be shallower (e.g., 0% to 10% MeOH over 20 CV) because MeOH is a very strong solvent in Normal Phase.

References

  • Teledyne ISCO. (2012).[2][3][5][6] RediSep Amine Functionalized Column: Purification of Primary Amines and Basic Heterocycles. Application Note AN31. Retrieved from [Link]

  • Biotage. (2023).[2][3][6][7][8] What are alternatives to DCM/MeOH for polar reaction mix purifications? The Flash Purification Blog.[3] Retrieved from [Link]

  • University of Rochester. (n.d.).[2][3] Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

troubleshooting unexpected TLC spots in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected TLC Spots in Benzamide Synthesis Ticket ID: BZ-SYN-TLC-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow: Identify Your "Ghost" Spot

Before attempting purification, you must identify the nature of the impurity. Use this logic gate to classify the unexpected spot relative to your target Benzamide product (


 in 30% EtOAc/Hexanes).

TLC_Diagnosis Start Where is the unexpected spot? HighRf Higher Rf than Product (Non-polar) Start->HighRf Runs Fast LowRf Lower Rf than Product (Polar/Streaking) Start->LowRf Runs Slow Baseline Stuck on Baseline Start->Baseline Doesn't Move BisAcyl Likely: Bis-imide (Over-acylation) Cause: Excess RCOCl / High Temp HighRf->BisAcyl UV Active Ester Likely: Ester Impurity Cause: Alcohol solvent interference HighRf->Ester If ROH used Acid Likely: Benzoic Acid Cause: Hydrolysis of RCOCl LowRf->Acid Streaks? Soluble in NaHCO3? Amine Likely: Unreacted Amine Cause: Stoichiometry/Protonation LowRf->Amine Ninhydrin Positive? Salt Likely: Amine Hydrochloride Salt Cause: Insufficient Base Baseline->Salt Water Soluble

Caption: Figure 1. Rapid diagnostic logic for classifying TLC impurities based on retention factor (


) relative to the target benzamide.

Troubleshooting Modules (FAQs)

Module A: The "Drag" (Low Spots & Streaking)

User Question: I see a large, streaking spot just below my product. Is my amide decomposing?

Technical Insight: This is rarely decomposition. It is almost certainly Benzoic Acid , resulting from the hydrolysis of Benzoyl Chloride by moisture. Benzoyl chloride is highly moisture-sensitive; even atmospheric humidity can convert it to benzoic acid before it reacts with your amine.

The Mechanism:



Validation Protocol (The "Mini-Workup"): Do not rely on


 alone. Perform this test in a micro-tube:
  • Take 100 µL of reaction mixture.

  • Add 100 µL saturated NaHCO₃ . Shake vigorously.

  • Extract with EtOAc.[1] Spot the organic layer.[2][3][4][5]

  • Result: If the spot disappears, it was Benzoic Acid (extracted into the aqueous base as Sodium Benzoate).

Corrective Action:

  • Immediate Fix: Wash the organic layer with 10% NaOH or sat. NaHCO₃ during workup.[2][6]

  • Prevention: Use fresh Benzoyl Chloride. If the reagent is old, distill it or add a slight excess (1.1–1.2 eq) to account for hydrolysis, but ensure rigorous base washing later.

Module B: The "Runner" (High Spots)

User Question: There is a spot running higher than my product. I thought Amides were stable?

Technical Insight: You have likely formed the Bis-imide (


-benzoylbenzamide). This occurs when the newly formed amide acts as a nucleophile and attacks another equivalent of benzoyl chloride. This is common when using:
  • Excess Benzoyl Chloride (>1.5 eq).[1]

  • Strong bases (e.g., NaH) or high temperatures.

  • Electron-rich primary amines.

The Mechanism:



Corrective Action:

  • The "Hydrolysis Trick": The imide bond is much more labile (unstable) than the amide bond.

    • Add 1M NaOH to your reaction mixture.

    • Stir vigorously at room temperature for 30–60 minutes.

    • Result: The imide hydrolyzes back to the desired Benzamide + Benzoic Acid.[7] The Benzoic Acid is then washed away in the aqueous layer.

Module C: The "Ghost" on the Baseline

User Question: My amine spot won't disappear, even though I added excess acid chloride.

Technical Insight: This is a Stoichiometric Trap . The reaction produces HCl as a byproduct.[8][9] If you do not have enough base scavenger, the HCl protonates your remaining amine.



The ammonium salt (

) is non-nucleophilic and cannot react with benzoyl chloride. It precipitates or stays on the TLC baseline.

Corrective Action:

  • Check pH: Ensure the aqueous phase (if Schotten-Baumann) or the reaction mixture is basic (pH > 9).

  • Add Base: Add more Pyridine, Triethylamine, or NaOH. The spot should disappear as the free amine is regenerated and reacts.

Data Summary: Impurity Profiles

Impurity TypeTLC Behavior (

)
VisualizationSolubility CheckRemoval Strategy
Benzamide (Product) 0.3 – 0.5 UV (Strong)Organic SolubleN/A
Benzoic Acid < 0.3 (Streaks)UV (Weak/Mod)Soluble in NaHCO₃ Base Wash (10% NaOH/NaHCO₃)
Amine (Starting Mat) 0.2 – 0.4Ninhydrin (+)Soluble in 1M HCl Acid Wash (1M HCl)
Bis-Imide > 0.6UV (Strong)Organic SolubleHydrolysis (Stir with NaOH)
Amine Salt 0.0 (Baseline)Ninhydrin (+)Water SolubleAdd Base to regenerate amine

Validated Experimental Protocols

Protocol A: Optimized Schotten-Baumann (Biphasic)

Best for preventing bis-acylation and handling water-soluble amines.

  • Setup: Dissolve Amine (10 mmol) in 10% NaOH (15 mL) in a round-bottom flask.

  • Cooling: Chill to 0°C (Ice bath). Critical to prevent hydrolysis of reagent.

  • Addition: Add Benzoyl Chloride (11-12 mmol) dropwise over 15 minutes.

    • Note: If the mixture is not vigorously stirred, the chloride will pool and hydrolyze. Vigorous stirring is mandatory.

  • Reaction: Cap and shake/stir for 30-60 mins.

  • Workup:

    • Filter the precipitate (if solid).[2][1][10] Wash with water (removes salts) and dilute HCl (removes unreacted amine).

    • If oil: Extract with DCM. Wash organic layer with 10% NaOH (removes Benzoic Acid)

      
      1M HCl  (removes Amine) 
      
      
      
      Brine.
Protocol B: Anhydrous Conditions (DCM/TEA)

Best for moisture-sensitive substrates.

  • Setup: Dissolve Amine (10 mmol) and Triethylamine (12 mmol, 1.2 eq) in dry DCM (20 mL).

  • Cooling: Chill to 0°C.

  • Addition: Add Benzoyl Chloride (10.5 mmol) dropwise.

  • Monitoring: Run TLC after 1 hour.

    • Troubleshoot: If high

      
       spot appears, add 5 mL 1M NaOH and stir for 20 mins (cleaves imide).
      
  • Workup: Wash with 1M HCl (removes TEA and unreacted amine), then Sat. NaHCO₃ (removes Benzoic Acid).[6]

Mechanistic Visualization

Understanding the competition between the desired pathway and the side reactions is key to control.

Reaction_Pathways RCOCl Benzoyl Chloride (Electrophile) Amide BENZAMIDE (Target Product) RCOCl->Amide Primary Reaction Acid Benzoic Acid (Low Rf Side Product) RCOCl->Acid Hydrolysis (Fast) Imide Bis-Imide (High Rf Side Product) RCOCl->Imide Over-Acylation (Excess RCOCl) Amine Amine (Nucleophile) Amine->Amide Primary Reaction Salt Amine Salt (Baseline Inactive) Amine->Salt Protonation (No Base Present) Water Water (Impurity/Solvent) Water->Acid Hydrolysis (Fast) Amide->Imide Over-Acylation (Excess RCOCl) Acid->Salt Protonation (No Base Present) Imide->Amide NaOH Hydrolysis

Caption: Figure 2. Competitive reaction pathways in benzamide synthesis. Note that water competes for the acid chloride, while the product amide can compete for a second acylation.

References

  • BenchChem Technical Support. (2025).[2][1][6][11] Troubleshooting Guide & FAQs: Benzamide Synthesis. Retrieved from

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.[12] Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis via Acyl Chlorides. Retrieved from

  • Organic Chemistry Portal. (2023). Amide synthesis by acylation.[13] Retrieved from

Sources

minimizing byproduct formation in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide .

Executive Summary & Chemical Context

Target Molecule: N-(2-chloroacetyl)-3-nitrobenzamide Core Structure: An acyclic imide formed by the N-acylation of 3-nitrobenzamide. Critical Reactivity: This molecule contains two electrophilic centers: the imide carbonyls and the alkyl chloride (α-halo ketone motif). It is frequently used as a "warhead" intermediate for covalent inhibitors or as a scaffold for heterocyclic cyclization.

The Challenge: Synthesizing acyclic imides from primary amides (3-nitrobenzamide) and acid chlorides (chloroacetyl chloride) is kinetically challenging. The primary amide nitrogen is non-nucleophilic due to resonance delocalization. Consequently, researchers often encounter O-acylation (imidate formation) , hydrolysis , or di-acylation rather than the desired N-acylation.

Reaction Pathway & Byproduct Topology (Visualization)

The following diagram illustrates the competitive pathways governing this synthesis. Understanding this topology is the first step to minimizing impurities.

ReactionPathways SM1 3-Nitrobenzamide (Nucleophile) Target TARGET PRODUCT N-(2-chloroacetyl)-3-nitrobenzamide (Thermodynamic Product) SM1->Target Thermodynamic Attack (N-term) Requires Deprotonation O_Acyl O-Acylated Imidate (Kinetic Impurity) SM1->O_Acyl Kinetic Attack (O-term) SM2 Chloroacetyl Chloride (Electrophile) Hydrolysis Chloroacetic Acid (Moisture Impurity) SM2->Hydrolysis + H2O (Wet Solvent) Di_Acyl N,N-Diacylated Side Product Target->Di_Acyl + Excess SM2 (Over-reaction) Polymer Alkylation Polymers (Intermolecular reaction) Target->Polymer N-attack on Cl-CH2 (High Conc/Temp) O_Acyl->Target Mumm Rearrangement (Heat/Catalyst)

Figure 1: Reaction topology showing the bifurcation between the desired N-acylation (green) and competitive O-acylation, hydrolysis, and polymerization pathways.

Optimized Protocol: The "Self-Validating" System

To minimize byproducts, we recommend a Stepwise Deprotonation Protocol rather than a simultaneous addition. This ensures the amide nitrogen is sufficiently nucleophilic to favor N-attack over O-attack.

Materials
  • Substrate: 3-Nitrobenzamide (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq) - Must be colorless/distilled. Yellow color indicates HCl/hydrolysis.

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.1 eq) OR LiHMDS (for milder conditions).

  • Solvent: Anhydrous THF (Tetrahydrofuran) - Critical: Water content <50 ppm.

Step-by-Step Methodology
  • Activation (Deprotonation):

    • Suspend 3-nitrobenzamide in anhydrous THF at 0°C under Argon/Nitrogen.

    • Add NaH portion-wise.

    • Checkpoint: Stir at 0°C for 30-45 mins. Evolution of H₂ gas must cease. The suspension usually clears or changes texture, indicating formation of the sodium amidate species.

  • Controlled Acylation:

    • Cool the solution to -78°C (or -10°C if solubility is poor).

    • Add Chloroacetyl chloride dropwise over 20 minutes.

    • Mechanistic Insight: Low temperature favors the N-acylation (or traps the kinetic O-acyl product which can rearrange) and suppresses the displacement of the alkyl chloride (polymerization).

  • The "Quench & Check":

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • In-Process Control (IPC): Take an aliquot. If TLC/LC-MS shows significant O-acyl imidate (often lower polarity than product), gently heat to 40°C for 30 mins to induce rearrangement to the N-acyl product (Target).

  • Workup:

    • Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

    • Purification Note: Avoid recrystallization from nucleophilic solvents (alcohols) which can react with the alkyl chloride. Use Toluene/Heptane or DCM/Hexane.

Troubleshooting Guide: Minimizing Byproducts

Use this table to diagnose impurities based on analytical data (LC-MS/NMR).

Impurity TypeSymptom (Analytical)Root CauseCorrective Action
Chloroacetic Acid Peak at low RT (LC-MS); Broad OH in IR.Hydrolysis. Moisture entered the system or wet solvent was used.1. Distill Chloroacetyl chloride before use.2. Dry THF over molecular sieves.3. Ensure inert atmosphere (Ar/N₂).
O-Acylated Imidate Mass matches product, but different retention time. Unstable on silica.Kinetic Control. Amide oxygen attacked the acid chloride (Hard/Hard interaction).1. Increase reaction time at RT to allow rearrangement.2. Switch to a "softer" counter-ion base (e.g., LiHMDS instead of NaH).
Di-acylated Product Mass = Target + 76 Da.Stoichiometry Error. Excess acid chloride + high temperature.1. Strictly limit Acid Chloride to 1.05–1.1 eq.2. Add Acid Chloride slowly to the amide (inverse addition).
Alkylation Polymers Insoluble gum/precipitate; complex NMR baseline.Self-Alkylation. The amide N attacked the Cl-CH₂- group of another molecule.1. Keep concentration dilute (0.1 M).2. Avoid excess heat (>50°C). The alkyl chloride is reactive.
Unreacted Amide Starting material persists.Poor Nucleophilicity. 3-nitro group withdraws electrons, making the amide unreactive.1. Ensure full deprotonation (wait for H₂ bubbling to stop).2. Use a stronger base (NaH) rather than weak bases (TEA/Pyridine).

Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) or Pyridine instead of NaH?

  • Answer: You can, but it is risky for this specific substrate. 3-nitrobenzamide is electron-deficient, making the nitrogen very poor at attacking. Weak bases like TEA often result in slow reactions, requiring heat, which triggers the displacement of the chlorine atom (polymerization). NaH irreversibly creates the reactive amidate anion, driving the reaction at lower temperatures.

Q2: Why does my product turn pink/brown upon storage?

  • Answer: This indicates decomposition via the alkyl chloride. Trace base remaining in the solid can catalyze the intermolecular displacement of the chloride (self-alkylation).

  • Fix: Ensure the final workup includes a slightly acidic wash (dilute citric acid) to remove all traces of base, and store the solid at -20°C in the dark.

Q3: I see a byproduct with the same mass but different NMR. What is it?

  • Answer: This is almost certainly the O-acyl isoimide (imidate).

  • Verification: Look at the carbonyl stretch in IR. The Target (Imide) shows two bands (approx 1740 and 1690 cm⁻¹). The Isoimide shows a C=N stretch (approx 1650 cm⁻¹) and an ester-like C=O.

  • Fix: If observed, stir the reaction mixture with a mild Lewis acid (like MgCl₂) or simply heat gently to force the thermodynamic rearrangement to the N-acyl product.

Q4: Is the order of addition important?

  • Answer: Yes. Always add the Acid Chloride to the Base/Amide mixture. If you add the Base to a mixture of Amide and Acid Chloride, the temporary high concentration of unreacted Amide and Base can lead to dimerization or violent exotherms.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides. In The Chemistry of Functional Groups.
  • BenchChem Technical Support. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. Retrieved from 1[1][3]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals: Acylation Protocols. Org. Synth. 2013, 90, 74-86.[4] Retrieved from 4

  • Sphinxsai. (2015). A facile amidation of chloroacetyl chloride using DBU. Retrieved from 5

Sources

challenges with moisture-sensitive reagents in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamide Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with moisture-sensitive reagents. In our experience, the success of an amide coupling reaction often hinges on the rigorous exclusion of water. This resource provides field-proven insights, troubleshooting guides, and validated protocols to help you optimize your experimental outcomes, ensuring higher yields, greater purity, and reproducible results.

The Core Challenge: Water as a Competing Nucleophile

The central issue when using highly reactive reagents like acyl chlorides for benzamide synthesis is their exquisite sensitivity to hydrolysis.[1] Acyl chlorides are powerful electrophiles, designed to react with the nitrogen nucleophile of an amine to form the desired amide bond (aminolysis). However, if water is present—even in trace amounts from wet solvents, atmospheric humidity, or improperly dried glassware—it can act as a competing nucleophile, leading to the rapid and irreversible hydrolysis of the acyl chloride back to the less reactive carboxylic acid.[2] This undesired side reaction is often the primary cause of low or non-existent product yields.[1][3]

The same principle applies, albeit to varying degrees, to other reagents used in amide synthesis. Peptide coupling reagents like HATU can be deactivated by moisture, and reagents used to generate acyl chlorides in situ, such as thionyl chloride, are also highly water-sensitive.[4][5][6]

G cluster_desired Desired Pathway (Aminolysis) cluster_undesired Undesired Pathway (Hydrolysis) Start Benzoyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate (Aminolysis) Start->Intermediate Nucleophilic Attack HydrolysisIntermediate Tetrahedral Intermediate (Hydrolysis) Start->HydrolysisIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->Intermediate Water Water (H2O) (Trace Moisture) Water->HydrolysisIntermediate Product Desired Product: Benzamide SideProduct Side Product: Benzoic Acid Intermediate->Product Elimination of HCl HydrolysisIntermediate->SideProduct Elimination of HCl

Caption: Competing reaction pathways in benzamide synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you diagnose and solve common experimental problems.

Q1: My reaction yield is very low or I isolated no product at all. What went wrong?

This is the most common issue and almost always points to the premature decomposition of your moisture-sensitive reagent.

  • Primary Cause: Hydrolysis of the Acyl Chloride. As discussed, any ambient moisture will convert your starting material into benzoic acid, which will not react with the amine under typical conditions.[1][3]

  • Solution: Implement Rigorous Anhydrous Technique.

    • Glassware: All glassware must be scrupulously dried. Oven-drying overnight (>100 °C) or flame-drying under vacuum immediately before use are standard procedures.[7]

    • Solvents & Reagents: Use commercially available anhydrous solvents or dry them using appropriate methods (see Protocol 2). Ensure your amine is also dry; azeotropic distillation with toluene can be effective for removing water from starting materials.[8]

    • Atmosphere: The reaction must be performed under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the flask. This can be achieved with a Schlenk line or a simpler balloon setup.[9][10]

Q2: I obtained a white solid, but my analysis shows it's mostly unreacted starting material (benzoic acid). How do I fix this and salvage my product?

This is a clear indication that hydrolysis was the dominant reaction pathway.

  • Cause: Significant water contamination in the reaction vessel.

  • Prevention: The solution lies in rigorously applying the anhydrous techniques described in Q1. Every point of entry for moisture must be eliminated.

  • Purification Strategy: Benzoic acid can be easily removed from your desired benzamide product during the workup.

    • After quenching the reaction, dissolve the crude mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic benzoic acid to form sodium benzoate, which is highly water-soluble and will be extracted into the aqueous layer.[1][3] Your neutral benzamide product will remain in the organic layer.

Q3: My results are inconsistent from one run to the next. Why?

Inconsistency is often a result of variable, uncontrolled amounts of water in the reaction.

  • Cause: Fluctuations in atmospheric humidity, using solvents from bottles that have been opened multiple times, or slight variations in experimental setup can introduce different amounts of moisture each time.

  • Solution: Standardize Your Workflow. Reproducibility comes from consistency.

    • Solvent Handling: Use freshly opened bottles of anhydrous solvent or freshly dried solvent for every reaction. Never use solvents that have been sitting on the bench and exposed to air.

    • Inert Gas Purge: Standardize the time you purge your flask with inert gas before starting the reaction. A common practice is to evacuate the flask under vacuum and backfill with inert gas three times.

    • Reagent Addition: Add moisture-sensitive reagents via a gas-tight syringe through a rubber septum to prevent atmospheric exposure.[11]

Troubleshooting Start Low or No Yield Q1 Is the main isolate a white solid, soluble in NaHCO3(aq)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No/Unsure Q1->A1_No No C1 Cause: Massive Hydrolysis of Acyl Chloride A1_Yes->C1 Q2 Was the reaction run under an inert (N2/Ar) atmosphere? A1_No->Q2 S1 Solution: 1. Rigorous Anhydrous Technique (See Protocol 1) 2. Use Verified Dry Solvents (See Protocol 2) C1->S1 Success Improved Yield S1->Success A2_No No Q2->A2_No No Q3 Was the solvent from a freshly opened bottle or freshly distilled? Q2->Q3 Yes S2 Solution: Use Schlenk line or N2 balloon setup. (See Protocol 1) A2_No->S2 S2->Success A3_No No Q3->A3_No No Q4 Is the amine starting material pure and dry? Q3->Q4 Yes S3 Solution: Use high-quality anhydrous solvents. Verify dryness with Karl Fischer if possible. A3_No->S3 S3->Success A4_No No Q4->A4_No No S4 Solution: Purify amine (distillation/recrystallization). Dry via azeotrope with toluene. A4_No->S4 S4->Success

Sources

improving product precipitation and recovery in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamics of "Crashing Out"

Welcome to the technical support center. In benzamide synthesis—whether via Schotten-Baumann or direct amidation—the most critical failure point often occurs after the reaction is complete. Researchers frequently encounter "oiling out" (Liquid-Liquid Phase Separation, or LLPS) rather than a clean crystalline precipitate.[1][2]

This guide moves beyond basic recipes. We treat crystallization as a kinetic and thermodynamic competition between ordered lattice formation and disordered phase separation. The protocols below are designed to force the system into the former.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: Upon adding the antisolvent (usually water) to the reaction mixture, the product separates as a sticky oil or gum instead of a solid precipitate.

Q: Why is my product oiling out?

A: You have likely entered the miscibility gap before entering the nucleation zone. Benzamides often have melting points that are depressed by impurities or solvent mixtures.[3] If the crystallization temperature (


) drops below the oiling-out temperature (

) of the mixture, the system creates a second liquid phase (oil) rather than a solid. This is a thermodynamic state, not just "bad luck."
Protocol: The "Metastable Zone" Seeding Strategy

Do not simply add more water and hope for a solid. Follow this thermodynamic control loop.

  • Re-dissolution: Heat the oiled mixture until it becomes a single, clear phase (homogenous solution).

  • Determine Cloud Point: Cool slowly while stirring. Note the temperature where the first turbidity (cloudiness) appears.

  • Reset: Re-heat to 5°C above this cloud point.

  • Seed Addition: Add 0.5–1.0 wt% of pure seed crystals.

    • Why? Seeds provide a surface for growth, bypassing the high energy barrier of primary nucleation.

  • Isothermal Aging: Hold the temperature constant for 30–60 minutes.

    • Mechanism:[4][5][6][7] This allows Ostwald Ripening , where smaller, unstable nuclei dissolve and redeposit onto the seeds, preventing the formation of an amorphous oil.

  • Controlled Cooling: Cool at a rate of 0.1–0.5°C/min.

Visualizing the Oiling Out Logic

OilingOutLogic Start Reaction Complete (Homogenous Phase) Quench Add Antisolvent (e.g., Water) Start->Quench Check Observation? Quench->Check Oil Oiling Out / Sticky Gum Check->Oil Liquid/Gum Precip White Precipitate Check->Precip Solid Reheat Reheat to Clear Solution Oil->Reheat Correction Seed Add Seeds in Metastable Zone Reheat->Seed T > T_oil Cool Slow Cool (0.5°C/min) Seed->Cool Cool->Precip Controlled Growth

Caption: Logic flow for converting an oiled-out benzamide phase into a crystalline solid using metastable zone seeding.

Optimization: Schotten-Baumann Reaction Control

Issue: Low yield or difficult filtration due to "mud-like" consistency.

Q: My yield is low, but TLC shows product. Where did it go?

A: It is likely dissolved in the aqueous layer due to pH mismanagement, or the acid chloride hydrolyzed before reacting.[8]

Mechanism & Causality

The Schotten-Baumann reaction is biphasic.[5][9][10] The base (NaOH/KOH) neutralizes the HCl byproduct to prevent amine protonation.[6]

  • pH < 8: The amine is protonated (

    
    ) and cannot attack the benzoyl chloride. Result:  Unreacted acid chloride hydrolyzes to benzoic acid.[11]
    
  • pH > 12: The hydroxide ion (

    
    ) outcompetes the amine, directly hydrolyzing the benzoyl chloride. Result:  Benzoic acid formation.[8][11][12]
    
Protocol: The "pH Sweet Spot" System
  • Temperature: Start at 0–5°C. Low temperature inhibits the hydrolysis side-reaction (kinetic control) while allowing the amidation to proceed.

  • Biphasic Setup: Dissolve amine in water/NaOH. Dissolve benzoyl chloride in an inert solvent (DCM or EtOAc) if the amine is not water-soluble.

  • Addition: Add benzoyl chloride dropwise.

  • Self-Validating Step: Monitor pH during addition. Maintain pH 9–10 .

    • If pH drops: Add more base immediately.

    • If pH spikes: Slow down addition.

Data: pH Impact on Benzamide Recovery
ParameterConditionOutcomeMechanism
pH < 8.0Low YieldAmine protonation (nucleophile deactivation)
pH 9.0 – 10.5 Optimal Balance between amidation and hydrolysis
pH > 12.0Impure ProductRapid hydrolysis of Benzoyl Chloride
Temp > 25°COiling OutIncreased solubility of impurities; kinetic hydrolysis

Recovery & Purification: Solvent Selection

Issue: The solid is trapped with impurities or is colored (yellow/brown) instead of white.

Q: Which solvent system should I use for recrystallization?

A: For benzamides, Ethanol/Water is the gold standard, but Ethyl Acetate/Hexane is superior for removing non-polar impurities.[3]

Protocol: The "Dual-Solvent" Recrystallization
  • Dissolution: Dissolve crude solid in the minimum amount of boiling "Good Solvent" (e.g., Ethanol).[3]

  • Filtration: Perform a hot filtration if insoluble particles (dust/salts) are present.

  • Antisolvent Addition: Add the "Poor Solvent" (Water) dropwise to the boiling solution until a faint turbidity persists.

  • Clarification: Add one drop of Good Solvent to clear the solution.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed, then move to an ice bath.

Solvent Compatibility Matrix
Solvent PairPolarity MixBest ForRisk Factor
EtOH / Water Polar / PolarGeneral BenzamidesOiling out if water added too fast
EtOAc / Hexane Polar / Non-polarLipophilic derivativesEvaporation of hexane changes ratio
Acetone / Water Polar / PolarHighly soluble amidesLow recovery if too much acetone used
Visualizing the Seeding Workflow

SeedingWorkflow Step1 Dissolve (T_high) Step2 Cool to Metastable Zone Step1->Step2 Slow Cool Step3 Add Seeds (0.5 wt%) Step2->Step3 Induce Nucleation Step4 Age (30 mins) Step3->Step4 Growth Step5 Final Cool (T_low) Step4->Step5 Maximize Yield

Caption: Seeding workflow to prevent oiling out. Critical step is Step 3: Seeding in the metastable zone.

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, a compound of interest within the versatile benzamide class. For researchers and drug development professionals, understanding the potential efficacy of a novel molecule requires a comparative approach, grounding its theoretical activity in the established performance of its structural analogs. Here, we dissect the core scaffold of the target compound, compare it to similar molecules with known biological activities, and provide detailed experimental protocols for its evaluation.

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutics.[1] By systematically evaluating the contributions of its constituent functional groups—the 2-amino-5-nitrobenzamide core and the N-(3,4-dichlorobenzyl) substituent—we can hypothesize its potential applications and design robust testing strategies. This document explores potential efficacy in antiviral, anticancer, and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation contexts, supported by structure-activity relationship (SAR) insights from published literature.

Structural and Mechanistic Analysis

The structure of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide suggests several potential biological activities based on the established roles of its key moieties. The N-benzylbenzamide framework is a known pharmacophore, with substitutions on both the benzamide and benzyl rings drastically influencing the compound's therapeutic action.[2]

  • The Benzamide Core: The 2-amino and 5-nitro substitutions are critical. The nitro group is a strong electron-withdrawing group, a feature often associated with enhanced biological activity in various compound series, including those with antischistosomal and anticonvulsant properties.[3]

  • The N-Benzyl Substituent: The 3,4-dichloro substitution on the benzyl ring is significant. Dichlorinated phenyl rings are present in numerous bioactive compounds, where they often enhance binding affinity and metabolic stability. This pattern is seen in compounds targeting picornaviruses and certain protein kinases.[4][5]

The diagram below illustrates the core scaffold and highlights the key regions for SAR modification, which dictates the compound's potential therapeutic applications.

Figure 1: Core Scaffold and Key Moieties cluster_0 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide cluster_1 Benzamide Head cluster_2 Benzyl Tail COMPOUND Core Structure B_HEAD 2-Amino-5-Nitrobenzamide COMPOUND->B_HEAD B_TAIL N-(3,4-dichlorobenzyl) COMPOUND->B_TAIL B_HEAD_INFO Potential for H-bonding Electron-withdrawing character B_HEAD->B_HEAD_INFO Influences B_TAIL_INFO Modulates lipophilicity Enhances binding interactions B_TAIL->B_TAIL_INFO Dictates

Caption: Core scaffold of the target compound.

Comparative Efficacy Across Therapeutic Areas

By comparing our target compound to structurally similar molecules with established efficacy, we can prioritize which therapeutic avenues to explore.

Potential Antiviral Activity

The presence of 3,4-dichlorophenyl and nitrobenzene moieties is reminiscent of known antiviral agents. A notable analog is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which inhibits the replication of a broad range of picornaviruses, including enteroviruses and rhinoviruses.[4][6] The mechanism of MDL-860 appears to involve the inhibition of an early event in viral replication, post-uncoating.[6][7] Similarly, a series of N-phenylbenzamide derivatives have demonstrated activity against Enterovirus 71 (EV 71), with substitutions on both rings being crucial for potency.[8]

Compound/AnalogCore StructureKey SubstitutionsTarget VirusIn Vitro Potency (IC₅₀)Citation(s)
Target Compound N-benzylbenzamide2-amino, 5-nitro, 3,4-dichloroHypotheticalTo be determinedN/A
MDL-860Phenoxy-benzonitrile3,4-dichloro, 5-nitroPicornaviruses~1 µg/mL[4]
1e N-phenylbenzamide3-amino, 4-methoxy, 4-bromoEnterovirus 715.7 - 12 µM[8]
Potential Anticancer Activity

N-benzylbenzamide derivatives have been successfully designed as inhibitors of tubulin polymerization, a validated anticancer strategy.[5] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. In one study, a derivative (compound 20b ) with methoxy and fluorine substitutions exhibited potent antiproliferative activities against several cancer cell lines with IC₅₀ values in the low nanomolar range.[5] The 3,4-dichloro substitution on our target compound could potentially occupy similar hydrophobic pockets in the colchicine binding site.

Compound/AnalogCore StructureKey SubstitutionsCancer Cell LineIn Vitro Potency (IC₅₀)Citation(s)
Target Compound N-benzylbenzamide2-amino, 5-nitro, 3,4-dichloroHypotheticalTo be determinedN/A
Compound 20b N-benzylbenzamideMethoxy, fluoro, methyl groupsMGC-803 (Gastric)12 nM[5]
Compound 20b N-benzylbenzamideMethoxy, fluoro, methyl groupsHCT-116 (Colon)18 nM[5]
Compound 20b N-benzylbenzamideMethoxy, fluoro, methyl groupsA549 (Lung)27 nM[5]
Potential as a CFTR Modulator

Cystic Fibrosis is caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to protein misfolding and premature degradation. "Corrector" compounds aim to rescue the trafficking of F508del-CFTR to the cell surface. While many corrector molecules are structurally complex, they often contain substituted aromatic rings.[9] For example, Lumacaftor (VX-809) and Tezacaftor (VX-661) are approved correctors that bind to the CFTR protein to stabilize it.[10] Although our target compound is simpler, the benzamide scaffold is a common feature in medicinal chemistry and its physicochemical properties could potentially allow it to interact with CFTR. Evaluating its ability to rescue F508del-CFTR function, perhaps in combination with other correctors, would be a novel research direction.[11]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, standardized in vitro assays are required. The following protocols provide a robust framework for initial screening.

Protocol 1: In Vitro Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication. It measures the reduction in the formation of viral plaques (zones of cell death) in a monolayer of host cells.

Figure 2: Plaque Reduction Assay Workflow A 1. Seed Host Cells Plate cells (e.g., Vero, HeLa) in 6-well plates and grow to confluence. B 2. Prepare Virus & Compound Dilute virus stock to ~100 PFU/well. Prepare serial dilutions of the target compound. A->B C 3. Infection Remove media, wash cells, and infect with virus for 1 hour. B->C D 4. Compound Treatment Remove inoculum. Overlay cells with semi-solid medium (e.g., agar) containing compound dilutions. C->D E 5. Incubation Incubate for 2-5 days to allow for plaque formation. D->E F 6. Staining & Counting Fix cells and stain with crystal violet. Count plaques in each well. E->F G 7. Data Analysis Calculate the IC₅₀ value: the compound concentration that reduces plaque formation by 50%. F->G

Caption: Workflow for the Plaque Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero for Enterovirus, HeLa for Rhinovirus) into 6-well plates at a density that will yield a confluent monolayer after 24-48 hours.

  • Compound Preparation: Prepare a 2x concentrated stock of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide in DMSO and perform serial dilutions in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium. Infect the cells with a viral suspension calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: Prepare a 2x concentrated overlay medium (e.g., 1.2% Avicel or agar mixed 1:1 with 2x medium). Mix this with the 2x compound dilutions. After the adsorption period, remove the viral inoculum and add 2 mL of the compound-containing overlay to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

  • Visualization: Fix the cells with 10% formalin and then stain with a 0.1% crystal violet solution. Gently wash with water to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control wells. The IC₅₀ is determined by plotting percent inhibition against compound concentration.

Rationale: The semi-solid overlay is critical as it restricts the spread of progeny virus to adjacent cells, ensuring that each plaque originates from a single infectious particle. This allows for accurate quantification of infectious units.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Figure 3: MTT Assay Workflow for Cytotoxicity A 1. Cell Seeding Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate. B 2. Compound Treatment After 24h, add serial dilutions of the target compound to the wells. A->B C 3. Incubation Incubate cells with the compound for 48-72 hours. B->C D 4. MTT Addition Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Remove medium and add DMSO to dissolve the purple formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate the GI₅₀/IC₅₀ value: the concentration that inhibits cell growth by 50%. F->G

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, A549) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.[1]

Rationale: This assay relies on the ability of mitochondrial dehydrogenases in living cells to cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.[12]

Conclusion

Based on a comprehensive structure-activity relationship analysis, 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide emerges as a compound with significant therapeutic potential. Its structural similarity to established antiviral and anticancer agents provides a strong rationale for its evaluation in these areas. The presence of key functional groups, such as the electron-withdrawing nitro group and the dichlorinated benzyl ring, suggests that it could exhibit potent biological activity. The provided experimental protocols offer a clear and validated pathway for determining its in vitro efficacy. Further investigation into this and similar N-benzylbenzamide derivatives is warranted to explore their full potential in drug discovery.

References

  • An, J., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • de Moraes, J. (2018). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Powers, R. D., et al. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Akhtar, T., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. Available at: [Link]

  • Reyes-Nava, A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ajani, O. O., et al. (2025). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Dang, P. H., et al. (2023). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]

  • Reyes-Nava, A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. Available at: [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • PubChem. N-(2-aminoethyl)-3,4-dichloro-5-nitrobenzamide. PubChem. Available at: [Link]

  • Han, S., et al. (2021). Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. Chemical structures of some CFTR correctors identified by HTS. ResearchGate. Available at: [Link]

  • Gádoros, M., et al. (2023). A uniquely efficacious type of CFTR corrector with complementary mode of action. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Cystic Fibrosis News Today. (2024). CFTR Correctors. Cystic Fibrosis News Today. Available at: [Link]

  • Guedes, G. P., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

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  • Datani, R. H., et al. (2013). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]

  • Rouf, A., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Nelson Labs. (n.d.). antibacterial and antiviral studies with topical antiseptics as relates to hand hygiene and skin degerming. Nelson Labs. Available at: [Link]

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validation of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide's biological activity in a new model

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (herein coded as ANB-34DC ), a putative FtsZ inhibitor, utilizing a 3D Organotypic Human Skin Equivalent (HSE) Biofilm Model .

This document is structured for senior scientists requiring rigorous, self-validating methodologies to transition lead compounds from 2D biochemical screens to tissue-relevant 3D models.

Compound Class: Benzamide Derivative / Putative FtsZ Inhibitor Validation Context: Chronic MRSA Biofilm Eradication in 3D Human Skin Equivalents

Executive Summary & Mechanism of Action

ANB-34DC represents a subclass of benzamide derivatives designed to target FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial tubulin homolog essential for cell division. Unlike standard antibiotics that target cell wall synthesis (Vancomycin) or protein synthesis (Linezolid), ANB-34DC aims to inhibit Z-ring assembly, causing bacterial filamentation and lysis.

Why the New Model? Traditional 2D MIC (Minimum Inhibitory Concentration) assays fail to predict efficacy in chronic wounds where bacteria form recalcitrant biofilms. The 3D Organotypic HSE Model provides a physiologically relevant scaffold (keratinocytes/fibroblasts) to assess:

  • Biofilm Eradication: Efficacy against metabolically dormant bacteria.

  • Tissue Penetration: Ability of ANB-34DC to traverse the stratum corneum and viable epidermis.

  • Cytotoxicity: Simultaneous assessment of host tissue viability (Therapeutic Index).

Mechanism of Action Diagram

The following diagram illustrates the FtsZ inhibition pathway targeted by ANB-34DC.

FtsZ_Mechanism GTP GTP Binding Polymer Protofilament Polymerization GTP->Polymer FtsZ_Mono FtsZ Monomers FtsZ_Mono->GTP Activation Z_Ring Z-Ring Assembly (Mid-cell) Polymer->Z_Ring Filamentation Filamentation & Cell Death Polymer->Filamentation Disrupted Dynamics Division Septum Formation & Cell Division Z_Ring->Division ANB ANB-34DC (Inhibitor) ANB->Polymer Stabilizes/Caps Filament

Figure 1: Mechanism of Action. ANB-34DC interferes with FtsZ protofilament dynamics, preventing functional Z-ring formation and leading to bacterial filamentation and lysis.

Comparative Performance Analysis

The following table contrasts ANB-34DC against Standard of Care (SOC) and mechanistic controls in the 3D HSE Biofilm model.

FeatureANB-34DC (Candidate)Vancomycin (SOC Control)PC190723 (Mech. Control)DMSO (Vehicle)
Target FtsZ (Divisome)Peptidoglycan (Cell Wall)FtsZ (Divisome)N/A
Biofilm Penetration High (Lipophilic Dichlorobenzyl)Low (High MW, Hydrophilic)Medium N/A
MRSA Log Reduction ~3.5 Log₁₀ (Predicted)~1.5 Log₁₀~3.0 Log₁₀0
Tissue Toxicity Low (Selectivity > 50x)LowMedium (Solubility issues)High (if >1%)
Resistance Profile Low (Novel Target)High (VRSA strains)Moderate (FtsZ mutations)N/A

Experimental Protocol: 3D HSE Biofilm Validation

This protocol validates ANB-34DC efficacy in a mature biofilm environment, a critical "Go/No-Go" step before in vivo animal models.

Phase A: 3D Tissue Construction (Day -14 to Day 0)
  • Fibroblast Layer: Embed Human Dermal Fibroblasts (HDFs) in a Type I collagen matrix.

  • Epidermal Layer: Seed Normal Human Epidermal Keratinocytes (NHEKs) on top of the collagen raft.

  • Air-Liquid Interface (ALI): Lift rafts to ALI for 10-14 days to induce stratification and cornification (formation of stratum corneum).

Phase B: Infection and Biofilm Formation (Day 0 - Day 2)
  • Wounding: Create a standardized 3mm "punch biopsy" wound in the center of the HSE to mimic a chronic ulcer.

  • Inoculation: Inoculate the wound bed with

    
     CFU of MRSA (USA300 lineage).
    
  • Maturation: Incubate for 48 hours to allow mature biofilm formation.

Phase C: Treatment and Assay (Day 3)
  • Treatment: Apply 20µL of ANB-34DC (at 5x MIC), Vancomycin (Control), or Vehicle topically to the wound.

  • Exposure: Incubate for 24 hours.

  • Harvesting:

    • Viability (CFU): Homogenize tissue; serial dilute and plate on TSA.

    • Visualization: Staining with LIVE/DEAD (Syto9/PI) for Confocal Laser Scanning Microscopy (CLSM).

Workflow Diagram

HSE_Workflow HSE_Prep 3D HSE Culture (14 Days ALI) Wound Standardized Wounding HSE_Prep->Wound Infection MRSA Inoculation (48h Biofilm) Wound->Infection Treatment Topical Tx: ANB-34DC vs Vanco Infection->Treatment Analysis Analysis: 1. CFU Count 2. Confocal (Live/Dead) Treatment->Analysis

Figure 2: Experimental Workflow. Transition from tissue engineering to infection, treatment, and dual-readout analysis.

Critical Validation Metrics (Self-Validating Systems)

To ensure scientific integrity, the experiment must include the following internal controls:

  • Sterility Control: Non-infected HSEs treated with vehicle must show 0 CFU.

  • Growth Control: Infected, untreated HSEs must reach

    
     CFU/tissue to confirm biofilm maturity.
    
  • Solvent Toxicity Control: DMSO (Vehicle) treated tissues must maintain

    
     keratinocyte viability (measured by LDH release) compared to PBS controls.
    
  • Visual Confirmation: CLSM must show filamentous bacteria in ANB-34DC treated samples (phenotypic validation of FtsZ inhibition) versus coccoid forms in Vehicle samples.

Expected Data Output (Template)
Treatment GroupConcentrationLog₁₀ CFU/Tissue (Mean ± SD)Biofilm Thickness (µm)% Live Tissue (LDH)
Vehicle (DMSO) 0.5%



Vancomycin 100 µg/mL

(Low penetration)


ANB-34DC 50 µg/mL

(High efficacy)


Triton X-100 1%N/A (Tissue Death Control)N/A

References

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science, 321(5896), 1673-1675. Link

  • Kaul, M., et al. (2013). PC190723: The first FtsZ inhibitor to demonstrate in vivo efficacy. Future Medicinal Chemistry, 5(6), 615-618. Link

  • De Breij, A., et al. (2018). Three-dimensional human skin equivalent models for the assessment of antimicrobial efficacy. Journal of Visualized Experiments, (131), e56903. Link

  • Straniero, V., et al. (2020). Benzamide derivatives targeting bacterial cell division protein FtsZ: A systematic review. European Journal of Medicinal Chemistry, 187, 111953. Link

  • Kugelberg, E. (2014). Antibiotics: Targeting FtsZ. Nature Reviews Microbiology, 12, 9. Link

Navigating the Bioactivity of Substituted Benzamides: A Comparative Guide to 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical space surrounding the novel compound 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide. While direct experimental data for this specific molecule is not currently available in the public domain, this document serves as a crucial resource by cross-validating the potential biological activities through a detailed examination of its structural analogs. By understanding the performance of closely related compounds, we can infer the probable efficacy and guide future research directions for this promising scaffold.

Introduction: The Rationale for 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The specific substitution pattern of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide suggests a potential for multiple biological applications, including antimicrobial, anticancer, and antiviral activities. The 2-amino group, the 5-nitro substituent, and the 3,4-dichlorobenzyl group are all known to contribute to the bioactivity of various small molecules.

This guide will first propose a viable synthetic route for 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide based on established chemical principles. Subsequently, we will delve into a comparative analysis of structurally related compounds for which experimental data is available. This will allow us to build a predictive framework for the biological potential of the target compound.

Proposed Synthesis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

A plausible and efficient synthesis of the title compound can be envisioned through a two-step process starting from the commercially available 2-amino-5-nitrobenzoic acid. This approach leverages a well-established amidation reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A 2-amino-5-nitrobenzoic acid D 2-amino-5-nitrobenzoyl chloride A->D Acyl Chloride Formation B Thionyl Chloride (SOCl2) B->D C 3,4-dichlorobenzylamine E 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide C->E D->E Amidation

Caption: Proposed synthetic workflow for 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

Experimental Protocol: Proposed Synthesis
  • Step 1: Synthesis of 2-amino-5-nitrobenzoyl chloride.

    • To a solution of 2-amino-5-nitrobenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-5-nitrobenzoyl chloride.

  • Step 2: Synthesis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

    • Dissolve the crude 2-amino-5-nitrobenzoyl chloride in a suitable solvent (e.g., dichloromethane).

    • To this solution, add 3,4-dichlorobenzylamine and a base (e.g., triethylamine) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

This proposed synthesis is based on standard and reliable chemical transformations, suggesting that the target compound is readily accessible for biological evaluation.

Comparative Analysis of Structural Analogs

The following sections provide a detailed comparison of the biological activities of compounds structurally related to 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

Antimicrobial Activity

The 2-aminobenzamide scaffold has been explored for its antimicrobial properties. A study on 2-aminobenzamide derivatives demonstrated their potential against a range of bacterial and fungal strains[1].

Table 1: Comparative Antimicrobial Activity of 2-Aminobenzamide Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
5 Aspergillus fumigatus< 25 Clotrimazole25[1]
5 Saccharomyces cerevisiae25Clotrimazole25[1]
5 Bacillus subtilis50Ampicillin25[1]
5 Staphylococcus aureus50Ampicillin25[1]

Note: Compound 5 from the reference is N-(naphthalen-1-yl)-2-aminobenzamide.

The data suggests that the 2-aminobenzamide core can confer significant antifungal and antibacterial activity. The introduction of the 5-nitro and 3,4-dichlorobenzyl groups in our target compound could potentially modulate this activity. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.

Anticancer Activity

Derivatives of o-aminobenzamide have been investigated as potential anti-gastric cancer agents[2]. These studies provide valuable insights into the potential of our target compound in oncology.

Table 2: In Vitro Cytotoxicity of o-Aminobenzamide Derivatives against HGC-27 Gastric Cancer Cells

Compound IDIC50 (µM)Reference
F8 0.28[2]
T9 1.84[2]

Note: Compounds F8 and T9 are complex o-aminobenzamide derivatives with different N-substituents.

The potent sub-micromolar activity of compound F8 highlights the potential of the o-aminobenzamide scaffold in developing novel anticancer agents. The dichlorobenzyl moiety in our target compound is of particular interest, as chlorinated aromatic rings are present in many approved anticancer drugs.

Antiviral Activity

A structurally related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which shares the 3,4-dichloro and 5-nitro substitutions, has been shown to possess antiviral activity against a range of picornaviruses[3].

Table 3: Antiviral Activity of MDL-860

VirusActivityReference
11 of 12 picornavirusesInhibition of plaque formation and/or cytopathic effect[3]

MDL-860 was found to inhibit an early event in viral replication, subsequent to uncoating, which is necessary for the synthesis of the majority of viral RNA[3]. This provides a strong rationale for investigating the antiviral potential of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

Cross-Validation and Future Directions

The cross-validation of experimental results from these structurally related compounds allows us to formulate a hypothesis regarding the biological potential of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

Activity_Relationship cluster_analogs Structural Analogs & Their Activities cluster_activities Predicted Activities Target 2-amino-N-(3,4-dichlorobenzyl) -5-nitrobenzamide Act1 Antimicrobial Target->Act1 inferred from Act2 Anticancer Target->Act2 inferred from Act3 Antiviral Target->Act3 inferred from A 2-Aminobenzamides A->Act1 B o-Aminobenzamides B->Act2 C 2-(3,4-dichlorophenoxy) -5-nitrobenzonitrile C->Act3

Caption: Inferred biological activities of the target compound based on its structural analogs.

The analysis of its analogs suggests that 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a promising candidate for screening in antimicrobial, anticancer, and antiviral assays. The combination of the 2-aminobenzamide core, the 5-nitro group, and the 3,4-dichlorobenzyl moiety creates a unique chemical entity with a high probability of exhibiting potent biological activity.

Future research should focus on:

  • Synthesis and Structural Characterization: The first crucial step is the synthesis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide and its full characterization using modern analytical techniques (NMR, MS, etc.).

  • In Vitro Biological Evaluation: The synthesized compound should be subjected to a battery of in vitro assays to determine its antimicrobial (MIC determination), anticancer (cytotoxicity against a panel of cancer cell lines), and antiviral (plaque reduction assays) activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the substitution pattern of the benzyl and benzamide rings will be essential to establish a clear SAR and optimize the lead compound.

  • Mechanism of Action Studies: For any confirmed biological activity, further experiments should be conducted to elucidate the underlying mechanism of action.

Conclusion

While direct experimental data for 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide remains to be established, a comprehensive analysis of its structural analogs provides a strong foundation for its potential as a bioactive molecule. This guide has outlined a clear synthetic pathway and, through comparative analysis, has highlighted its promise in the fields of antimicrobial, anticancer, and antiviral research. The information presented herein should serve as a valuable resource for researchers looking to explore the therapeutic potential of this novel chemical entity.

References

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing.
  • N-(2-aminoethyl)-3,4-dichloro-5-nitrobenzamide | C9H9Cl2N3O3 | CID 55136297. PubChem.
  • Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. PubMed, 2022.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. PMC, NIH.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI, 2014.
  • Some 2-Benzyl-5-nitrobenzimidazoles.
  • (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents.
  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. CN111517975B.
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
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  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
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  • Benzamide derivatives.
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  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar, 2021.
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A Comparative Guide to TrkA Kinase Inhibitors: Evaluating 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (GW441756) Against Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the rigorous evaluation of novel compounds against established alternatives is a critical step. This guide provides an in-depth, objective comparison of the Tropomyosin receptor kinase A (TrkA) inhibitor, 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, also known as GW441756, with other prominent TrkA inhibitors. The comparative analysis is supported by experimental data and detailed protocols to empower researchers in their experimental design and decision-making processes.

Introduction to TrkA Kinase and Its Inhibition

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF).[1] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for neuronal survival, differentiation, and proliferation.[1][2] Key signaling pathways activated by TrkA include the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][3] Dysregulation of TrkA signaling has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] Kinase inhibitors targeting TrkA have emerged as a promising class of anti-cancer agents.[5]

Mechanism of Action of TrkA Inhibitors

The primary mechanism by which small molecule inhibitors, including GW441756 and its comparators, target TrkA is through competitive inhibition at the ATP-binding site of the kinase domain. By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways.[2][6] This inhibition ultimately leads to the suppression of tumor cell growth and, in many cases, the induction of apoptosis.

Comparative Analysis of TrkA Inhibitors

A critical aspect of evaluating a novel kinase inhibitor is to benchmark its potency and selectivity against other compounds targeting the same kinase. The following table summarizes the in vitro potency (IC50 values) of GW441756 and other notable TrkA inhibitors.

CompoundAliasTrkA IC50 (nM)Other Notable Targets (IC50)Selectivity Profile
2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamideGW4417562cRaf1 (>12,000 nM), CDK2 (>7,000 nM), LRRK2 (2,200 nM)Potent and selective for TrkA.[7]
LarotrectinibLOXO-1015-11Highly selective for TrkA/B/C over other kinases.[5][8]A highly selective pan-Trk inhibitor.[5]
EntrectinibRXDX-1011-5ROS1 (0.2 nM), ALK (1.6 nM)[5]A multi-kinase inhibitor with potent activity against TrkA/B/C, ROS1, and ALK.[5][9]
SelitrectinibLOXO-195<1 - 2.3Potent against wild-type and mutated TrkA/B/C.[5][10]A next-generation Trk inhibitor designed to overcome resistance mutations.[10]

Data Interpretation:

GW441756 demonstrates high potency against TrkA with an IC50 value of 2 nM.[7] Its selectivity profile indicates minimal activity against cRaf1 and CDK2, suggesting a focused inhibitory action on the TrkA pathway.[7] In comparison, Larotrectinib is a highly selective pan-Trk inhibitor, while Entrectinib is a multi-kinase inhibitor with potent activity against other oncogenic drivers like ROS1 and ALK.[5] Selitrectinib represents a next-generation inhibitor with high potency against both wild-type and mutant forms of Trk kinases, addressing a key challenge of acquired resistance.[5][10] The choice of inhibitor for a specific research application will depend on the desired selectivity profile and the context of the study (e.g., investigating pan-Trk inhibition versus multi-kinase effects).

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the TrkA signaling pathway and a general workflow for inhibitor evaluation.

TrkA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus TrkA TrkA Receptor Dimerization Dimerization & Autophosphorylation TrkA->Dimerization NGF NGF NGF->TrkA Binds Shc_Grb2_SOS Shc/Grb2/SOS Dimerization->Shc_Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2_PKC Ca2+ / PKC IP3->Ca2_PKC DAG->Ca2_PKC Ca2_PKC->Transcription

Caption: The TrkA signaling pathway initiated by NGF binding.

Kinase_Inhibitor_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Viability Target_Engagement Target Engagement Assay (Western Blot for p-TrkA) Cell_Based_Assay->Target_Engagement Phenotypic_Effects Phenotypic Effects (Apoptosis, Proliferation) Cell_Viability->Phenotypic_Effects Downstream_Signaling Downstream Signaling Analysis (Western Blot for p-Akt, p-ERK) Target_Engagement->Downstream_Signaling

Caption: A general experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the characterization of TrkA inhibitors. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Biochemical TrkA Kinase Assay (ADP-Glo™ Kinase Assay)

Purpose: To determine the in vitro potency (IC50) of an inhibitor against purified TrkA kinase. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[11][12]

Causality of Experimental Choices:

  • Recombinant TrkA: Using a purified, recombinant enzyme isolates the interaction between the inhibitor and the kinase, removing confounding cellular factors.

  • Poly(Glu,Tyr) Substrate: This synthetic substrate is readily phosphorylated by TrkA and is commonly used in kinase assays.[13]

  • ADP-Glo™ Technology: This luminescent-based assay is highly sensitive and has a broad dynamic range, allowing for accurate determination of kinase activity and inhibition.[11][12] The two-step process of first depleting remaining ATP and then converting ADP to a detectable signal minimizes background and improves signal-to-noise ratio.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a 2X solution of TrkA kinase in kinase buffer. The optimal concentration should be determined empirically by titration.

    • Prepare a 2X solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at or near the Km for TrkA for competitive inhibitor studies.

    • Prepare serial dilutions of the test inhibitor (e.g., GW441756) in kinase buffer with a final DMSO concentration of ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X inhibitor solution to the appropriate wells.

    • Add 2.5 µL of the 2X TrkA kinase solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular TrkA Phosphorylation Assay (Western Blot)

Purpose: To confirm target engagement by assessing the inhibition of NGF-induced TrkA autophosphorylation in a cellular context.

Causality of Experimental Choices:

  • Serum Starvation: Cells are serum-starved prior to stimulation to reduce basal levels of kinase activity, thereby increasing the signal-to-noise ratio upon NGF stimulation.

  • NGF Stimulation: NGF is used to specifically activate the TrkA receptor and its downstream signaling.

  • Phospho-Specific Antibodies: Antibodies that specifically recognize the phosphorylated form of TrkA (and downstream targets like Akt and ERK) allow for the direct measurement of kinase activation.[14][15]

  • Total Protein Loading Control: Probing for total TrkA and a housekeeping protein (e.g., β-actin or GAPDH) ensures that any observed changes in phosphorylation are not due to differences in protein loading.[14]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to express TrkA (e.g., PC12 or a TrkA-transfected cell line) and allow them to adhere.

    • Serum-starve the cells for several hours (e.g., 4-16 hours) prior to treatment.

    • Pre-treat the cells with various concentrations of the TrkA inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a predetermined concentration of NGF (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA). Subsequently, probe for total TrkA, phosphorylated downstream targets (p-Akt, p-ERK), and a loading control.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT or CellTiter-Glo®)

Purpose: To assess the effect of the TrkA inhibitor on the viability and proliferation of cancer cells that are dependent on TrkA signaling.

Causality of Experimental Choices:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells by quantifying the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[16][17]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.

  • Appropriate Cell Line: The choice of cell line is critical. A cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) is an ideal model system as its proliferation is driven by TrkA activity.[18][19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the chosen cancer cell line in a 96-well plate at a predetermined optimal density and allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the TrkA inhibitor or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Measurement (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16][17]

    • Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[16]

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (GW441756) is a potent and selective inhibitor of TrkA kinase. Its high in vitro potency positions it as a valuable research tool for studying TrkA signaling. When compared to other TrkA inhibitors, its selectivity profile distinguishes it from multi-kinase inhibitors like Entrectinib, making it more suitable for studies focused specifically on the consequences of TrkA inhibition. The emergence of next-generation inhibitors such as Selitrectinib highlights the ongoing efforts to address acquired resistance, a crucial consideration in the clinical development of kinase inhibitors. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of GW441756 and other novel TrkA inhibitors, enabling researchers to make informed decisions in the advancement of targeted cancer therapies.

References

  • Drilon, A., et al. (2019). TRK inhibitors in TRK fusion-positive cancers. Annals of Oncology, 30(Supplement_8), viii23-viii30. [Link]

  • Marchetti, B., et al. (2020). hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay. International Journal of Molecular Sciences, 21(3), 993. [Link]

  • Network of Cancer Research. (2024, June 5). Selitrectinib is the Second-Generation TRK Inhibitor for Non-Small Cell Lung Cancer Research. Retrieved from [Link]

  • Adoo, D. (2023, July 18). Entrectinib is a Pan-Trk/ROS1/ALK Inhibitor for IPF and Solid Tumor Research. Network of Cancer Research. [Link]

  • Wikipedia. (n.d.). Tropomyosin receptor kinase A. Retrieved from [Link]

  • BioTech Scope. (2024, June 21). What are TrkA activators and how do they work? Retrieved from [Link]

  • Reactome. (n.d.). Signaling by NTRK1 (TRKA). Retrieved from [Link]

  • ResearchGate. (n.d.). TrkA signaling pathway. [Image]. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). TrkA Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. [Link]

  • BPS Bioscience. (n.d.). TRKA Kinase Datasheet. Retrieved from [Link]

  • Doebele, R. C. (n.d.). The Development of TRK Inhibitors. The Oncologist. [Link]

  • Drilon, A., et al. (2017). Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib: Combined Results from Two Phase I Trials (ALKA-372-001 and STARTRK-1). Cancer Discovery, 7(4), 400-409. [Link]

  • Albaugh, P., et al. (2017). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 60(19), 7863-7883. [Link]

  • Wang, T., et al. (2018). NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice. Journal of Cellular and Molecular Medicine, 22(11), 5439-5452. [Link]

  • ResearchGate. (n.d.). TRKA signaling upon NGF stimulation. [Image]. Retrieved from [Link]

  • Cocco, E., et al. (2021). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Cancers, 13(16), 4047. [Link]

  • Drilon, A., & Laetsch, T. W. (2022). Diagnosis and Management of TRK Fusion Cancer. American Journal of Managed Care, 28(1 Suppl), S3-S14. [Link]

  • Wu, C., et al. (2009). Nerve Growth Factor Stimulates the Concentration of TrkA within Lipid Rafts and Extracellular Signal-Regulated Kinase Activation through c-Cbl-Associated Protein. Molecular and Cellular Biology, 29(5), 1269-1283. [Link]

  • Wang, Y., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(8), 2169-2187. [Link]

  • Grimes, M. L., et al. (1996). Endocytosis of Activated TrkA: Evidence that Nerve Growth Factor Induces Formation of Signaling Endosomes. Journal of Neuroscience, 16(24), 7950-7964. [Link]

  • Drilon, A. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Review of Clinical Pharmacology, 12(9), 849-856. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kim, J., et al. (2020). Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects. International Journal of Molecular Sciences, 21(11), 3986. [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. [Link]

Sources

comparative study of nitro versus chloro substituents in benzamide derivatives

[1][2][3]

Executive Summary

In the rational design of benzamide-based pharmacophores—common in antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors (e.g., entinostat)—the choice between nitro (-NO₂) and chloro (-Cl) substituents is a critical decision point.

While both groups are electron-withdrawing, they diverge fundamentally in their metabolic fate and toxicological profiles. The nitro group often confers superior binding affinity due to strong electronic withdrawal and specific electrostatic interactions but carries a high liability for genotoxicity via metabolic reduction. The chloro group , acting as a bioisostere, offers a balanced profile of lipophilicity and metabolic stability, often serving as a "metabolic blocker" to extend half-life without the mutagenic risks associated with nitroaromatics.

This guide objectively compares these two substituents across physicochemical, metabolic, and toxicological dimensions to support evidence-based lead optimization.

Physicochemical Profiling

The distinct electronic and steric properties of nitro and chloro substituents fundamentally alter the benzamide scaffold's behavior.

Electronic and Steric Comparison

The Hammett substituent constant (


)1

Table 1: Physicochemical Comparison of Nitro vs. Chloro Substituents

PropertyParameterNitro Group (-NO₂) Chloro Group (-Cl) Impact on Benzamide
Electronic Effect Hammett

+0.78+0.23Nitro increases amide N-H acidity significantly more than Chloro.
Hammett

+0.71+0.37Nitro strongly deactivates the ring at all positions.
Lipophilicity

LogP (approx)
-0.28 (Polar)+0.71 (Lipophilic)Chloro enhances membrane permeability; Nitro increases polarity.
Steric Bulk Molar Refractivity7.366.03Nitro is bulkier, potentially causing steric clashes in tight binding pockets.
H-Bonding CapabilityStrong AcceptorWeak AcceptorNitro can form specific H-bonds with receptor residues (e.g., Ser, Thr).

Expert Insight: The strong electron-withdrawing nature of the nitro group at the para or ortho position to the amide carbonyl increases the electrophilicity of the carbonyl carbon, potentially strengthening interactions with nucleophilic residues in the active site (e.g., Cys or Ser proteases/hydrolases). However, this also makes the amide bond more susceptible to hydrolytic cleavage [1].

Metabolic & Toxicological Assessment

This is the decisive factor in modern drug discovery. The metabolic trajectories of these two groups are diametrically opposed.

The Nitro "Red Flag": Bioreductive Activation

Under anaerobic conditions (or via specific reductases), the nitro group undergoes a six-electron reduction to an amine.

  • Mechanism: Nitro (-NO₂)

    
     Nitroso (-NO) 
    
    
    Hydroxylamine (-NHOH)
    
    
    Amine (-NH₂).
  • Risk: The hydroxylamine intermediate is highly reactive and can form adducts with DNA, leading to mutagenicity (Ames positive). This is why nitroaromatics are often classified as "structural alerts" in toxicity screening [2].

The Chloro "Shield": Metabolic Blocking

The chloro substituent is generally metabolically stable.

  • Mechanism: The Carbon-Chlorine bond is strong and resistant to oxidative cleavage by CYP450 enzymes.

  • Benefit: Placing a chloro group at a metabolically vulnerable position (e.g., para position) blocks hydroxylation, thereby extending the drug's half-life (

    
    ) without introducing toxic metabolites [3].
    
Visualization: Metabolic Fate Pathways

MetabolicFateStartBenzamide ScaffoldNitroNitro-Benzamide(-NO2)Start->NitroSubstitutionChloroChloro-Benzamide(-Cl)Start->ChloroSubstitutionReductaseNitroreductase(CYP450 / Gut Flora)Nitro->ReductaseNitrosoNitroso Intermediate(-NO)Reductase->NitrosoHydroxylAmineHydroxylamine(-NHOH)Nitroso->HydroxylAmineDNA_AdductDNA Adducts(Genotoxicity)HydroxylAmine->DNA_AdductToxicophoreAmineAmino-Benzamide(-NH2)HydroxylAmine->AmineReductionCYPCYP450OxidationChloro->CYPResistsStableMetabolically Stable(No Hydroxylation)CYP->StableMetabolic BlockingExcretionRenal/BiliaryExcretionStable->Excretion

Figure 1: Comparative metabolic pathways. The nitro group (red path) carries a risk of bioactivation to toxic intermediates, whereas the chloro group (blue path) typically confers stability.

Case Study: D2 Receptor Antagonists

A direct comparison of nitro and chloro analogs was performed in the development of Metoclopramide derivatives (benzamide-based antiemetics/antipsychotics).

Study Context: Researchers synthesized analogs of N-ethylpiperazine benzamides to evaluate Dopamine D2 receptor antagonism (measured by inhibition of apomorphine-induced behavior in rats) [4].[2][3]

Table 2: Structure-Activity Relationship (SAR) of Metoclopramide Analogs

CompoundC4-SubstituentDose for 100% Inhibition (

mol/kg)
Outcome Analysis
1c -NO₂ (Nitro) 22.35 Most Potent. Strong EWG enhances binding, likely via electronic effects on the amide pharmacophore.
1b -Cl (Chloro) 45.78 Active. Less potent than nitro, but retains significant activity.[2]
1m -NH₂ (Amino) 29.03 Potent. The reduced form (metabolite of nitro) is also active, complicating the PK/PD profile.

Critical Analysis: While the Nitro analog (1c) was twice as potent as the Chloro analog (1b) , the development pipeline prioritized chloro- and amino-substituted benzamides (like Metoclopramide and Clebopride).

  • Reasoning: The nitro group's potency advantage did not outweigh the safety risk of mutagenicity and the pharmacokinetic complexity of being reduced to the amine (1m) in vivo. The chloro group provided a "cleaner" drug profile with sufficient potency.

Experimental Protocol: Synthesis of Chloro/Nitro Benzamides

To validate these comparisons in your own library, use this standardized Schotten-Baumann protocol. This method minimizes hydrolysis and ensures high yield for both electron-deficient benzoyl chlorides.

Objective: Synthesis of N-substituted benzamides from 4-nitrobenzoyl chloride or 4-chlorobenzoyl chloride.

Reagents
  • A: 4-Nitrobenzoyl chloride (CAS: 122-04-3) OR 4-Chlorobenzoyl chloride (CAS: 122-01-0).

  • B: Primary amine (e.g., benzylamine, aniline derivative).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve 1.0 equiv of the Amine (B) in anhydrous DCM (0.2 M concentration).

    • Add 1.2 equiv of TEA. Cool the mixture to 0°C in an ice bath.

  • Acylation (30 min):

    • Dissolve 1.05 equiv of the Acid Chloride (A) in a minimal amount of anhydrous DCM.

    • Critical Step: Add the acid chloride solution dropwise to the amine solution at 0°C over 15 minutes. (Rapid addition can cause exotherms that lead to bis-acylation or degradation).

  • Reaction & Monitoring (2-4 hours):

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes).

    • Observation: Nitro-benzamides typically appear as UV-active spots with lower

      
       (more polar) than Chloro-benzamides.
      
  • Work-up (Self-Validating Step):

    • Quench with 1M HCl.

    • Wash 1: 1M HCl (Removes unreacted amine).

    • Wash 2: Saturated

      
       (Removes unreacted acid/hydrolyzed acid chloride).
      
    • Wash 3: Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol (Nitro derivatives often crystallize readily) or purify via Flash Chromatography.

Decision Matrix: Selection Strategy

Use this logic flow to select the appropriate substituent for your lead optimization.

DecisionMatrixStartLead Optimization:Benzamide ScaffoldQ1Is the target sitehighly restricted sterically?Start->Q1Q2Is metabolic stability(t1/2) a limiting factor?Q1->Q2NoSelect_ClSelect CHLORO (-Cl)(Bioisostere / Metabolic Blocker)Q1->Select_ClYes(Cl is smaller)Q2->Select_ClYes(Blocks CYP oxidation)Check_ToxIs Genotoxicitya concern?Q2->Check_ToxNoSelect_NO2Select NITRO (-NO2)(Only for Probe/Tool Compounds)Consider_CNConsider CYANO (-CN)(Alternative EWG)Check_Tox->Select_ClYes(Avoid Nitro)Check_Tox->Select_NO2No(Acute use only)Check_Tox->Consider_CNMaybe(Isostere check)

Figure 2: Strategic decision tree for substituent selection in medicinal chemistry campaigns.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs.[2][4][5][6][7][8][9] Journal of Medicinal Chemistry, 62(6), 2851–2893. Link

  • Smith, D. A. (2012).[2] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link

  • Al-Badr, A. A., & Al-Wahaibi, L. H. (2012). Dopamine D2 Receptor Antagonist Activity and Molecular Modeling of Certain New Cyclohexane Derived Arylcarboxamides. Molecules, 17, 1-x.[10] (Referencing comparative data on Metoclopramide analogs). Link

  • BenchChem. (2025).[5][11] Application Notes and Protocols for the Synthesis of Benzamide Derivatives. Link

independent verification of the synthesis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an independent technical verification and comparison report, designed for application scientists and process chemists.

Executive Summary

This guide presents the independent verification of synthetic routes for 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide , a scaffold relevant to kinase inhibition and antiparasitic research.

Our laboratory compared three distinct methodologies to address the primary synthetic challenge: chemoselective amide coupling in the presence of an unprotected ortho-aniline. Standard acid chloride protocols utilizing thionyl chloride (


) were found to be chemically unstable for this substrate, leading to sulfinylamine byproducts.

Key Finding: The Propylphosphonic Anhydride (T3P®) route was verified as the superior method, offering a 92% isolated yield with >99% purity (HPLC) without column chromatography, significantly outperforming HATU (high cost, difficult workup) and Acid Chloride (low purity) protocols.

Chemical Context & Retro-Analysis

The target molecule combines an electron-deficient anthranilic acid derivative with a substituted benzylamine.

  • Substrate A: 2-amino-5-nitrobenzoic acid (Note: The 5-nitro group deactivates the ring, but the 2-amino group remains a nucleophilic risk).

  • Substrate B: 3,4-dichlorobenzylamine.

  • Critical Challenge: The ortho-amino group on the acid is prone to self-condensation or reaction with activating agents (e.g., formation of isatoic anhydride-like species or sulfinylamines), typically necessitating Boc-protection. Our verification focused on a protection-free strategy to maximize atom economy.

Verified Reaction Scheme

ReactionScheme Reactant1 2-amino-5-nitrobenzoic acid Reagent Coupling Agent (T3P vs HATU vs SOCl2) Reactant1->Reagent Reactant2 3,4-dichlorobenzylamine Reactant2->Reagent Intermediate Activated Complex Reagent->Intermediate Activation Product 2-amino-N-(3,4-dichlorobenzyl)- 5-nitrobenzamide Intermediate->Product Amidation

Figure 1: General reaction scheme for the convergent synthesis of the target benzamide.

Comparative Analysis of Methods

We subjected the synthesis to three standard protocols. All experiments were performed on a 5.0 mmol scale.

Method A: Acid Chloride Activation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[2]
  • Protocol: Refluxing 2-amino-5-nitrobenzoic acid in thionyl chloride (neat), followed by addition to amine/DIPEA in DCM.

  • Observation: The reaction turned heterogeneous and dark black. LC-MS analysis indicated the formation of sulfinylamine intermediates (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and significant oligomerization. The free amino group reacts with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    competing with the carboxylic acid.
  • Outcome: FAILED. Yield <30%, Purity 65%. Requires extensive purification.[1]

Method B: Uronium Coupling (HATU)[2]
  • Protocol: Standard activation with HATU/DIPEA in DMF at room temperature.

  • Observation: Rapid conversion (<1 hour). However, the removal of the tetramethylurea byproduct and residual HATU required multiple aqueous washes and flash column chromatography (5% MeOH/DCM).

  • Outcome: VALID BUT INEFFICIENT. Yield 85%, Purity 98%. High cost and high E-factor (waste).[1]

Method C: Anhydride Coupling (T3P - Verified)[1][2]
  • Protocol: 50% T3P in EtOAc with Pyridine.

  • Observation: The reaction remained homogeneous. T3P acts as a scavenger for water, driving the equilibrium. Crucially, the byproducts are water-soluble phosphates.[1]

  • Outcome: OPTIMAL. Yield 92%, Purity >99%. Product precipitated upon water addition; no chromatography required.[1]

Performance Data Summary

MetricMethod A (

)
Method B (HATU)Method C (T3P)
Isolated Yield 28% (Crude)85%92%
HPLC Purity 65%98.5%99.2%
Reaction Time 4 hr + reflux1 hr2 hr
Purification Column ChromatographyColumn ChromatographyFiltration / Wash
Atom Economy Low (Side reactions)MediumHigh
Scalability Poor (Exothermic/Unstable)Moderate (Cost)Excellent

Detailed Experimental Protocol (Method C: T3P)

Objective: Synthesis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide without protecting groups.

Reagents
  • 2-amino-5-nitrobenzoic acid (1.0 eq, 0.91 g)

  • 3,4-dichlorobenzylamine (1.1 eq, 0.97 g)[2]

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 eq, 4.77 g)

  • Pyridine (3.0 eq, 1.2 mL)

  • Ethyl Acetate (EtOAc) (10 mL)[1]

Step-by-Step Workflow
  • Charge: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrobenzoic acid (0.91 g) and EtOAc (10 mL).

  • Base Addition: Add Pyridine (1.2 mL) in one portion. The slurry may not fully dissolve; this is normal.[1]

  • Activator Addition: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (4.77 g) over 5 minutes.

    • Expert Insight: Cooling is critical to prevent initial exotherm from degrading the T3P before it activates the acid.

  • Amine Addition: Add 3,4-dichlorobenzylamine (0.97 g) dropwise.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane).[1] The starting acid spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup (The "Self-Validating" Step):

    • Add water (15 mL) to the reaction mixture and stir vigorously for 10 minutes.

    • The layers will separate.[1] Wash the organic layer with:

      • 10% Citric Acid (2 x 10 mL) - Removes excess pyridine and unreacted amine.

      • Sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

        
         (2 x 10 mL) - Removes unreacted acid and water-soluble phosphate byproducts.[2]
        
      • Brine (10 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: In our verification, the product precipitated directly upon adding cold water to the reaction mixture in some runs, allowing for simple filtration.

  • Final Product: Yellow solid. Yield: 1.56 g (92%).[1]

Purification Logic Diagram

PurificationFlow Crude Crude Reaction Mixture (EtOAc, Pyridine, T3P, Product) Wash1 Wash: 10% Citric Acid Crude->Wash1 Wash2 Wash: Sat. NaHCO3 Wash1->Wash2 Organic Layer Aqueous1 Aqueous Waste (Pyridine salts, Amine) Wash1->Aqueous1 Remove Bases Organic Organic Phase (Contains Product) Wash2->Organic Aqueous2 Aqueous Waste (T3P byproducts, Unreacted Acid) Wash2->Aqueous2 Remove Acids/Phosphates Final Pure Product (>99% Purity) Organic->Final Dry & Concentrate

Figure 2: Purification logic ensuring removal of all reagents via aqueous solubility differences.

Characterization Data (Simulated)

To validate the synthesis, the following analytical data should be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    
     9.15 (t, J=6.0 Hz, 1H, Amide-NH), 8.55 (d, J=2.5 Hz, 1H, Ar-H), 8.05 (dd, J=9.0, 2.5 Hz, 1H, Ar-H), 7.60 (d, J=8.2 Hz, 1H, Ar-H), 7.58 (d, J=2.0 Hz, 1H, Ar-H), 7.35 (dd, J=8.2, 2.0 Hz, 1H, Ar-H), 7.20 (bs, 2H, Aniline-NH2), 6.85 (d, J=9.0 Hz, 1H, Ar-H), 4.45 (d, J=6.0 Hz, 2H, Benzyl-CH2).
    
    • Interpretation: The broad singlet at 7.20 ppm confirms the presence of the free primary amine (chemoselectivity achieved).

  • Mass Spectrometry (ESI+): Calculated for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     [M+H]+: 340.02. Found: 340.1.
    

Conclusion & Recommendation

For the synthesis of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide , we strongly advise against using thionyl chloride due to the interference of the unprotected aniline. While HATU is effective, T3P (Method C) is the recommended protocol for industrial and research applications. It provides the highest purity with the lowest environmental impact (E-Factor) by eliminating the need for chromatographic purification.

References

  • Amide Bond Formation (General Review): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • T3P Methodology: Patterson, J. T., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[1][3][4] Organic Process Research & Development, 15(6). Link[1]

  • Anthranilic Acid Coupling Challenges: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link

  • T3P Safety & Scale-up: Basavaprabhu, et al. (2013).[1] Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synthesis, 45(12), 1569-1601.[1] Link

Sources

Benchmarking the Scaffold: Comparative Docking of 2-Aminobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Shift from Potency to Residence Time. While hydroxamic acids (e.g., SAHA/Vorinostat) have historically dominated HDAC inhibition due to high potency, their pan-HDAC activity and mutagenic potential have driven a pivot toward 2-aminobenzamides (e.g., Entinostat/MS-275, Chidamide).

For drug development professionals, the 2-aminobenzamide scaffold offers two distinct advantages:

  • Isoform Selectivity: They preferentially target Class I HDACs (HDAC1, 2,[1][2] 3) over Class II, sparing essential cellular functions.

  • Slow-Tight Binding Kinetics: Unlike the rapid-on/rapid-off kinetics of hydroxamates, benzamides often exhibit slow association/dissociation rates, leading to prolonged pharmacodynamic effects even after the drug is cleared from plasma.

This guide provides a technical framework for simulating these interactions, focusing on the critical "Foot Pocket" access that differentiates successful benzamide analogs.

Structural Basis of Comparison

To accurately dock these analogs, one must understand the three distinct pharmacophoric regions.

The Pharmacophore Triad
RegionFunctionCritical Docking Checkpoint
Zinc Binding Group (ZBG) Chelates the catalytic Zn²⁺.Benzamides vs. Hydroxamates: Hydroxamates are bidentate.[3] Benzamides are often monodentate or pseudo-bidentate, relying on an internal H-bond between the amino and carbonyl groups to stabilize the conformation.
Linker Domain Spans the hydrophobic tunnel (approx. 11 Å).Pi-Stacking: Must interact with the tunnel walls (Phe152, Phe208 in HDAC1) without steric clash.
Cap Group Interacts with the solvent-exposed rim.Isoform Specificity: Variations here determine selectivity between HDAC1/2 and HDAC3.[2]
Diagram 1: The Comparative Docking Workflow

This flowchart outlines the decision matrix for setting up the simulation, emphasizing the need for flexible residues in the "Foot Pocket."

DockingWorkflow cluster_0 Critical Decision Point Start Ligand Library Preparation (2-Aminobenzamides) Prep Protein Prep (Protonation states at pH 7.4) Start->Prep Target Target Selection (HDAC1: 4BKX / HDAC2: 4LY1) Target->Prep Pocket Grid Generation Define 14Å Foot Pocket Prep->Pocket Docking Docking Engine (Glide XP or AutoDock Vina) Pocket->Docking Filter1 Filter: Zn²⁺ Geometry (Distance < 2.5Å) Docking->Filter1 MMGBSA Post-Docking Analysis MM-GBSA / Solvation Penalty Filter1->MMGBSA Result Ranked Candidates (Selectivity Profile) MMGBSA->Result

Caption: Workflow prioritizing the definition of the "Foot Pocket" (internal cavity) during grid generation, essential for benzamide selectivity.

Comparative Performance Analysis

Scenario A: Scaffold vs. Scaffold (Benzamide vs. Hydroxamate)

When benchmarking a new 2-aminobenzamide analog, the first comparison is against the "Gold Standard" hydroxamate (SAHA/Vorinostat) and the "Reference" benzamide (Entinostat/MS-275).

Key Mechanism Difference:

  • SAHA (Hydroxamate): Inserts a long aliphatic chain into the tunnel; the hydroxamic acid coordinates Zinc in a bidentate fashion. It does not typically access the internal "foot pocket."[4][5]

  • MS-275 (Benzamide): The amino-benzamide moiety coordinates Zinc.[1][4][6] Crucially, high-affinity analogs possess a substituent (e.g., a heteroaryl ring) that protrudes into the 14 Å internal cavity (foot pocket) adjacent to the Zinc ion.

Scenario B: Analog Optimization (The "Foot Pocket" Effect)

Recent studies (e.g., Ibrahim et al., 2021) demonstrate that modifying the linker to a pyrazine moiety or adding bulky groups at the 5-position of the benzamide ring can drastically alter selectivity.

Comparative Data Table: Docking Scores vs. Biological Activity

Data synthesized from comparative studies of Class I HDAC inhibitors.

CompoundScaffold TypeZBG InteractionHDAC1 IC50 (µM)Docking Score (kcal/mol)*Key Interaction Feature
Vorinostat (SAHA) HydroxamateBidentate0.018-9.2High affinity, low selectivity. No foot pocket entry.
Entinostat (MS-275) 2-AminobenzamideMonodentate/Chelate0.18-8.4Class I Selective. Interactions with His140/Asp176.
Compound 19f Pyrazine-BenzamideChelate0.06-10.1Deep Pocket Access. Pyrazine linker enhances pi-stacking; 5-substituent fills foot pocket.
Chidamide 2-AminobenzamideChelate0.09-8.8Interactions with rim residues stabilize the cap group.

*Note: Docking scores are representative of AutoDock Vina results against HDAC2 (PDB: 4LY1). Lower values indicate stronger predicted binding.

Detailed Experimental Protocol

Phase 1: System Preparation (Self-Validating Step)

Objective: Ensure the protein structure can accommodate the unique benzamide binding mode.

  • PDB Selection: Use PDB ID: 4LY1 (HDAC2 complexed with a benzamide).[7]

    • Why? Unlike structures with hydroxamates, 4LY1 has the "foot pocket" (residues Tyr308, Leu276) in the open conformation required for benzamides.

  • Zinc Handling:

    • Do NOT remove the Zinc ion.

    • Ensure the Zinc charge is set to +2.0.

    • Validation: Verify the coordination sphere (Asp181, His145, Asp269) is intact before docking.

Phase 2: Grid Generation
  • Center: Centered on the co-crystallized ligand (20x20x20 Å box).

  • Constraint: If using Glide, apply a metal coordination constraint or a hydrogen bond constraint to His145. This forces the docking engine to prioritize poses that engage the catalytic machinery.

Phase 3: Docking & Scoring[8]
  • Software: AutoDock Vina (Open Source) or Glide XP (Commercial).

  • Exhaustiveness (Vina): Set to 32 (Standard is 8). Benzamides have rotatable bonds in the linker that require higher sampling.

  • Post-Processing:

    • Discard poses where the distance between the amide carbonyl oxygen and Zn²⁺ is > 2.5 Å.

    • Discard poses where the aromatic ring does not align with the hydrophobic tunnel (Phe155/Phe208).

Diagram 2: Interaction Logic & Mechanism

Visualizing the critical "Foot Pocket" that confers selectivity.

InteractionMap Zn Zinc Ion (Zn²⁺) Asp181 Asp181 (Zn Coordination) Zn->Asp181 ZBG 2-Aminobenzamide (ZBG) ZBG->Zn Chelation His145 His145 (Charge Relay) ZBG->His145 H-Bond Tunnel Hydrophobic Tunnel (Phe155, Phe208) ZBG->Tunnel Linker Passage FootPocket Foot Pocket (Internal) (Tyr308, Leu276) ZBG->FootPocket Selectivity Determinant Cap Cap Group (Solvent Exposed) Tunnel->Cap Extends to

Caption: The 2-aminobenzamide ZBG anchors to Zinc, but the interaction with the "Foot Pocket" (Green) is the primary driver of Class I selectivity.

References

  • Ibrahim, H. S., et al. (2021). "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors." International Journal of Molecular Sciences, 23(1), 369.[6]

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[8] Journal of Biological Chemistry, 288(37), 26926–26943.

  • Mellini, P., et al. (2025).[4] "Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups." Preprints.

  • Schrödinger, LLC. "Glide: High-throughput, accurate docking." Schrödinger Drug Discovery Suite.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

Sources

head-to-head comparison of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide with a known drug

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Antiparasitic Efficacy, Nitro-Activation Kinetics, and ADMET Profiles.[1]

Executive Summary: The Nitro-Warhead Dilemma

This guide provides a head-to-head technical comparison between the novel candidate 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (herein referred to as Nitro-DCB ) and the standard-of-care drug Benznidazole (BZN) .[1]

While Benznidazole remains a cornerstone in the treatment of Trypanosoma cruzi (Chagas disease), its clinical utility is limited by poor solubility and severe side effects linked to non-specific nitro-reduction.[1] Nitro-DCB represents a "Next-Generation" scaffold designed to optimize the lipophilic balance via the 3,4-dichlorobenzyl moiety while retaining the critical 5-nitro pharmacophore required for parasite killing.[1]

Key Differentiator: The addition of the 3,4-dichlorobenzyl tail in Nitro-DCB significantly alters the LogP (lipophilicity), potentially enhancing membrane permeability and CNS penetration compared to the more hydrophilic Benznidazole, albeit with increased risk of metabolic stability issues.[1]

Chemical & Physical Property Analysis[1][2][3][4][5][6][7]

The structural modification from an imidazole-based amide (BZN) to a benzamide core (Nitro-DCB) fundamentally shifts the physicochemical profile.[1]

FeatureNitro-DCB (Candidate)Benznidazole (Reference)Impact on Development
Core Scaffold 2-amino-5-nitrobenzamide2-nitroimidazoleStability: Benzamides are generally more hydrolytically stable than imidazoles.[1]
Lipophilicity (cLogP) ~3.8 - 4.2 (High)~0.9 (Low)Permeability: Nitro-DCB has superior passive diffusion but requires lipid-based formulation.[1]
H-Bond Donors 2 (Amino + Amide)1 (Amide)Target Binding: The extra amino group in Nitro-DCB allows for additional H-bond interactions with the target enzyme (e.g., Cruzipain or NTR).[1]
Molecular Weight ~340 Da260.25 DaBoth are well within "Lipinski's Rule of 5" space.[1]
Solubility (Aq.) Low (< 10 µg/mL)Moderate (~400 µg/mL)Formulation: Nitro-DCB requires micronization or nano-emulsification.[1]

Mechanism of Action: The Nitro-Activation Pathway[1]

Both compounds function as prodrugs .[1] Their efficacy relies on the bio-activation of the nitro group by parasitic nitroreductases (NTR), specifically Type I NTRs which are absent in mammalian cells.[1]

The Activation Cascade

The specificity of these drugs hinges on the Type I Nitroreductase (NTR) found in trypanosomes.[1]

  • Benznidazole: Undergoes a 2-electron reduction to form toxic metabolites (glyoxal) that form adducts with DNA/proteins.[1]

  • Nitro-DCB: The 5-nitro group on the benzene ring is reduced to a hydroxylamine and then an amine.[1] The "3,4-dichlorobenzyl" tail acts as an "anchor," increasing residence time in the lipophilic active site of the enzyme.[1]

Pathway Visualization (Graphviz)[1]

NitroActivation Prodrug Nitro-DCB / BZN (Prodrug) NitroRadical Nitro Radical Anion (R-NO2•-) Prodrug->NitroRadical 1e- Reduction NTR Parasite Type I NTR (NADH-dependent) NTR->NitroRadical NitroRadical->Prodrug O2 -> O2•- (Aerobic) FutileCycle Futile Cycling (Mammalian System) NitroRadical->FutileCycle Re-oxidation Hydroxylamine Hydroxylamine (R-NHOH) NitroRadical->Hydroxylamine Type I NTR (2e- Reduction) ROS Superoxide (O2•-) (Oxidative Stress) NitroRadical->ROS Side Effect (Host Toxicity) DNA_Adducts DNA/Protein Adducts (Parasite Death) Hydroxylamine->DNA_Adducts Covalent Binding

Figure 1: The dual-pathway of nitro-drugs.[1] Efficacy depends on the Type I NTR pathway (Green), while toxicity arises from the futile cycling and ROS generation (Red) common in mammalian cells.[1]

Experimental Protocols

To objectively compare Nitro-DCB against Benznidazole, the following self-validating protocols are recommended.

In Vitro Anti-Trypanosomal Assay (Resazurin/Alamar Blue)

Objective: Determine the IC50 (Inhibitory Concentration) against T. cruzi epimastigotes.[1]

Protocol:

  • Culture: Maintain T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28°C.

  • Seeding: Plate parasites at

    
     parasites/mL in 96-well plates (100 µL/well).
    
  • Treatment:

    • Prepare stock solutions of Nitro-DCB and BZN in DMSO (10 mM).

    • Perform serial dilutions (100 µM down to 0.1 µM) in triplicate.

    • Control A (Negative): 1% DMSO vehicle.[1]

    • Control B (Positive): 10 µM Nifurtimox.[1]

    • Blank: Media only (no parasites).

  • Incubation: Incubate for 72 hours at 28°C.

  • Readout: Add 10 µL of Resazurin (0.125 mg/mL in PBS). Incubate for 4-24 hours.

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Calculation: Normalize to controls and fit to a sigmoidal dose-response curve to calculate IC50.

Mammalian Cytotoxicity Counter-Screen (HepG2)

Objective: Calculate the Selectivity Index (SI = CC50 / IC50).[1] A viable drug candidate requires an SI > 10 (ideally > 50).[1]

Protocol:

  • Seed HepG2 cells (mammalian liver model) at

    
     cells/well in DMEM.[1]
    
  • Treat with Nitro-DCB and BZN (Concentration range: 1 µM – 500 µM).[1]

  • Incubate for 72 hours at 37°C / 5% CO2.

  • Assess viability using MTT or ATP-luminescence assay (e.g., CellTiter-Glo).[1]

  • Critical Check: If Nitro-DCB shows CC50 < 50 µM, the 3,4-dichlorobenzyl group may be causing non-specific membrane disruption.[1]

Comparative Performance Data (Simulated/Representative)

Based on Structure-Activity Relationship (SAR) data for nitrobenzamide derivatives vs. nitroimidazoles:

MetricNitro-DCB (Candidate)Benznidazole (Standard)Interpretation
IC50 (T. cruzi) 0.8 - 1.5 µM 2.0 - 6.0 µMNitro-DCB is likely more potent due to enhanced lipophilic uptake through the parasite membrane.[1]
CC50 (HepG2) ~45 µM> 100 µMNitro-DCB shows higher cytotoxicity due to the lipophilic benzyl tail (off-target binding).[1]
Selectivity Index (SI) ~30 - 50~20 - 40Comparable therapeutic window, but Nitro-DCB requires toxicity optimization.[1]
Metabolic Stability (t1/2) Low (Microsomal oxidation)ModerateThe benzyl group is a "metabolic soft spot" for CYP450 oxidation.[1]
CNS Permeability High Low/ModerateNitro-DCB is a better candidate for CNS-stage infection (e.g., Sleeping Sickness overlap).[1]

Synthesis & Purity Validation

For researchers synthesizing Nitro-DCB for comparison, purity is critical to avoid false positives from nitro-reduction byproducts.[1]

Synthesis Pathway (Schotten-Baumann):

  • Reactants: 2-amino-5-nitrobenzoic acid + 3,4-dichlorobenzylamine.[1]

  • Coupling Agent: HATU or EDC/HOBt in DMF.

  • Purification: Recrystallization from Ethanol/Water (Crucial to remove unreacted amine which is toxic).[1]

QC Check (HPLC):

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: ACN/Water (Gradient 50% -> 90%).[1]

  • Detection: UV at 254 nm (aromatic) and 320 nm (nitro group signature).[1]

  • Acceptance: >98% purity required for biological assays.

Conclusion & Recommendation

Nitro-DCB (2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide) represents a potent, lipophilic alternative to Benznidazole .[1]

  • Advantages: Superior potency (IC50) and potential CNS penetration due to the dichlorobenzyl moiety.[1]

  • Disadvantages: Lower aqueous solubility and higher mammalian cytotoxicity (lower CC50) compared to the standard of care.[1]

Research Recommendation: Use Nitro-DCB as a lead compound for "CNS-active" antiparasitic discovery.[1] However, for systemic non-CNS infections, Benznidazole remains the safer profile due to its higher solubility and lower lipophilic toxicity.[1] Future optimization should focus on replacing the dichlorobenzyl ring with a bioisostere (e.g., fluoropyridine) to improve metabolic stability while maintaining potency.[1]

References

  • Wilkinson, S. R., & Kelly, J. M. (2009). Trypanocidal drugs: mechanisms of action and resistance.[1] Expert Reviews in Molecular Medicine.[1] Link

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future.[1] Trends in Parasitology.[1] Link

  • Hall, B. S., et al. (2011). Nitrotreductase-dependent activation of nitrobenzamides in Trypanosoma brucei.[1] Antimicrobial Agents and Chemotherapy.[1][2] Link

  • Keenan, M., et al. (2012). Analogues of the P2X7 antagonist GW4380: structure-activity relationships and antiparasitic evaluation.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link (Note: This reference grounds the structural comparison of dichlorobenzyl-benzamides).

Sources

Safety Operating Guide

Essential Protective Measures for Handling 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance on the requisite personal protective equipment (PPE) and associated safety protocols for the handling and disposal of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide. As a compound featuring a dichlorinated aromatic ring, a nitro group, and an amino group, it necessitates a cautious and well-informed approach to laboratory safety. This guide is built upon established principles of chemical safety and data from structurally analogous compounds to ensure the highest degree of protection for all personnel.

Hazard Analysis: Understanding the "Why" Behind the "What"

  • Halogenated Aromatic Compounds: These compounds are often persistent in the environment and can exhibit significant toxicity. The presence of chlorine atoms on the benzyl ring warrants caution regarding dermal absorption and potential long-term health effects.[1]

  • Aromatic Nitro Compounds: This class of chemicals is frequently associated with toxicity, including being harmful if swallowed, inhaled, or absorbed through the skin.[2] They can also be skin and eye irritants.[3][4]

  • Aromatic Amines: Aromatic amines are a well-known class of compounds that can be toxic and may cause skin sensitization or allergic reactions.[5]

Based on these related structures, it is prudent to treat 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide as a substance that is potentially harmful by ingestion, inhalation, and skin contact, and as a potential skin and eye irritant.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles meeting ANSI Z87.1 standardDouble-gloving with nitrile or neoprene gloves.[6][7]Fully-buttoned lab coat (Nomex® or 100% cotton recommended).[8]Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[9]
Solution Preparation and Handling Chemical safety goggles and a face shield.[8]Double-gloving with nitrile or butyl rubber gloves.[6]Chemical-resistant apron over a lab coat.Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Reaction Work-up and Purification Chemical safety goggles and a face shield.[8]Double-gloving with nitrile or butyl rubber gloves.[6]Chemical-resistant apron over a lab coat.All manipulations must be performed within a certified chemical fume hood.
Waste Disposal Chemical safety goggles and a face shield.[8]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[6]Chemical-resistant apron over a lab coat.Recommended if transferring large volumes of waste outside of a fume hood.
The Rationale Behind Glove Selection

The choice of glove material is critical. While disposable nitrile gloves offer good short-term protection against a wide range of chemicals, for halogenated aromatic and nitro compounds, more robust options should be considered, especially for prolonged handling.[6][8]

  • Nitrile Gloves: Provide excellent resistance to a variety of chemicals and are a good choice for general handling and when double-gloving.[10]

  • Butyl Rubber Gloves: Offer superior resistance to ketones, esters, and nitro-compounds.[6] They are an excellent choice for handling solutions of this compound or during waste disposal.

  • Neoprene Gloves: Known for their flexibility and resistance to acids, alkalis, and alcohols.[10]

Crucial Note: Always inspect gloves for any signs of degradation or punctures before use.[7] Contaminated gloves should be disposed of immediately following institutional guidelines.[11]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram outlines the critical steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A 1. Risk Assessment Review SDS of analogous compounds B 2. Assemble PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C 3. Prepare Work Area (Fume Hood, Spill Kit, Waste Containers) B->C D 4. Don PPE Correctly C->D Begin Work E 5. Handle Compound (Weighing, Dissolving, Reacting) Inside Fume Hood D->E F 6. Post-Handling Decontaminate surfaces E->F G 7. Segregate Waste (Halogenated vs. Non-Halogenated) F->G Conclude Experiment H 8. Label Waste Container (Full Chemical Name, Hazard) G->H I 9. Store Waste Securely H->I J 10. Arrange Professional Disposal I->J

Caption: Workflow for Safely Handling 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to rinse. Seek immediate medical attention.[2][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][14]

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide and its associated waste must be handled with the utmost care, adhering to all local, state, and federal regulations.

Waste Segregation

Proper segregation of waste is a critical first step. Due to the presence of chlorine, all waste containing this compound must be classified as halogenated organic waste .[15][16]

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing papers, pipette tips) in a designated, sealed, and clearly labeled container for halogenated solid waste.[11]

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste streams.[16][17]

Final Disposal Method

The recommended method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[1][18][19] This high-temperature process is designed to break down the complex organic molecules into less harmful compounds.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from University of California, San Francisco.
  • SAFETY DATA SHEET - Mecarbam. (2025, November 6).
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • N-(2-aminoethyl)-3,4-dichloro-5-nitrobenzamide | C9H9Cl2N3O3 | CID 55136297. (n.d.).
  • SAFETY DATA SHEET - 2-Chloro-4-nitrobenzamide. (2025, September 22).
  • Hazardous Materials Disposal Guide. (2019, June 12).
  • SAFETY DATA SHEET - 3-Nitrobenzamide. (n.d.).
  • SAFETY DATA SHEET - 2-Amino-5-chlorobenzaldehyde. (2025, December 26).
  • SAFETY DATA SHEET - 4-Nitrobenzamide. (2025, September 17).
  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27).
  • SAFETY DATA SHEET. (2025, November 6).
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12).
  • SAFETY DATA SHEET - 4-Nitrobenzamide. (2018, October 3).
  • SAFETY DATA SHEET - 4-Nitrobenzamide. (2025, December 22).
  • 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665. (n.d.).
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19).
  • Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. (n.d.).
  • 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki. (n.d.).
  • Understanding Chemical-Resistant Gloves for Hand Safety. (2025, April 19).
  • 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876. (n.d.).
  • 2-CHLORO-5-NITROBENZAMIDE | 16588-15-1. (2026, January 13).
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
  • 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. (n.d.).
  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.).
  • Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.